molecular formula C9H10O B2546902 (S)-(+)-1-Indanol CAS No. 25501-32-0

(S)-(+)-1-Indanol

Katalognummer: B2546902
CAS-Nummer: 25501-32-0
Molekulargewicht: 134.178
InChI-Schlüssel: YIAPLDFPUUJILH-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-(+)-1-indanol is an indan-1-ol in which the carbon bearing the hydroxy group has S configuration.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1S)-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAPLDFPUUJILH-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101020638
Record name (S)-(+)-1-Indanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101020638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25501-32-0
Record name (S)-(+)-1-Indanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101020638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-2,3-dihydro-1H-inden-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-(+)-1-Indanol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-(+)-1-Indanol: Properties, Structure, and Synthetic Applications

Authored by: A Senior Application Scientist

Introduction

This compound, a chiral benzo-fused cyclic alcohol, is a molecule of significant interest in the fields of medicinal chemistry and asymmetric synthesis.[1][2][3] Its rigid structure and defined stereochemistry make it a valuable chiral building block for the synthesis of complex, biologically active molecules. This guide provides an in-depth analysis of its chemical properties, stereochemical structure, and key synthetic methodologies, with a focus on practical applications for researchers and drug development professionals. A notable application of this compound is its role as a precursor in the synthesis of rasagiline mesylate, a therapeutic agent for Parkinson's disease.[1][2][3][4]

Structural Elucidation and Stereochemistry

This compound, systematically named (1S)-2,3-dihydro-1H-inden-1-ol, possesses a single stereocenter at the C1 position of the indane ring system.[5] The "(S)" designation denotes the absolute configuration at this chiral carbon, as determined by the Cahn-Ingold-Prelog priority rules. The "(+)" indicates that it is dextrorotatory, rotating plane-polarized light to the right. The fusion of the benzene ring to the cyclopentanol moiety imparts a conformational rigidity that is crucial for its utility as a chiral auxiliary and in stereoselective synthesis.

The precise three-dimensional arrangement of atoms is fundamental to its chemical behavior and interactions with other chiral molecules. Spectroscopic techniques such as Vibrational Circular Dichroism (VCD) have been employed to study its solid-state structure and the influence of crystal packing on its chiroptical properties.[6][7]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are summarized below. This data is essential for its handling, purification, and use in chemical reactions.

PropertyValueReference(s)
CAS Number 25501-32-0[5][8][9]
Molecular Formula C₉H₁₀O[5][10]
Molecular Weight 134.18 g/mol [9][11]
Appearance White to slightly yellow crystalline solid[12][13]
Melting Point 69-73 °C[3][8][9]
Boiling Point 128 °C at 12 mm Hg[13]
Optical Rotation [α]²⁰/D +30° (c=2 in chloroform)[9]
Solubility Soluble in water (10 g/L at 20°C), ethanol, and benzene.[12][13]
Density 1.161 g/cm³[3]
Storage Temperature 2-8°C[3]
Spectroscopic Data Interpretation

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. Key signals for 1-indanol include multiplets for the aromatic protons, a triplet for the hydroxyl proton, and distinct signals for the benzylic and aliphatic protons of the five-membered ring.[14][15]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of unique carbon environments. For 1-indanol, this includes distinct peaks for the aromatic carbons, the carbinol carbon (C1), and the two methylene carbons of the cyclopentyl ring.[14]

  • IR (Infrared) Spectroscopy: The IR spectrum is used to identify functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group.[16][17] Aromatic C-H stretching is typically observed above 3000 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern. For 1-indanol, the molecular ion peak would be observed at an m/z corresponding to its molecular weight (134.18).[16][17]

Asymmetric Synthesis of this compound

The enantioselective synthesis of this compound is of paramount importance, and several reliable methods have been developed. The most prominent chemical method is the asymmetric reduction of the prochiral ketone, 1-indanone.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of ketones to chiral alcohols.[18][19][20] This reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, and a borane source such as borane-dimethyl sulfide (BMS) or borane-THF complex.[19][20] The CBS reduction is highly predictable, efficient, and typically affords high enantiomeric excess (ee).[19]

The efficacy of the CBS reduction stems from a well-defined catalytic cycle that ensures face-selective hydride delivery to the ketone.

  • Catalyst-Borane Complex Formation: The borane reagent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and increases the Lewis acidity of the endocyclic boron atom.[18][20]

  • Ketone Coordination: The prochiral ketone (1-indanone) then coordinates to the Lewis acidic endocyclic boron of the catalyst-borane complex. This coordination occurs preferentially from the sterically less hindered face of the ketone.[18][20]

  • Stereoselective Hydride Transfer: A face-selective, intramolecular hydride transfer from the activated borane to the carbonyl carbon occurs through a six-membered ring transition state.[19][20]

  • Product Release and Catalyst Regeneration: The resulting alkoxyborane is released, and the catalyst is regenerated to participate in another cycle. An acidic workup is then performed to hydrolyze the alkoxyborane and yield the desired chiral alcohol, this compound.[20]

CBS_Reduction_Mechanism cluster_0 Catalytic Cycle CBS (S)-CBS Catalyst Complex Catalyst-Borane Complex CBS->Complex + BH3 Borane BH3 Source Borane->Complex TransitionState Ternary Complex (Transition State) Complex->TransitionState + Ketone Indanone 1-Indanone Indanone->TransitionState Alkoxyborane Alkoxyborane Intermediate TransitionState->Alkoxyborane Hydride Transfer Alkoxyborane->CBS Regeneration Workup Acidic Workup Alkoxyborane->Workup Indanol (S)-1-Indanol Workup->Indanol

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a suitable laboratory setting.

Materials:

  • (S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • 1-Indanone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 equivalents). The flask is purged with nitrogen and cooled to 0°C in an ice bath.

  • Borane Addition: Borane-dimethyl sulfide complex (e.g., 0.6 equivalents) is added dropwise to the catalyst solution while maintaining the temperature below 5°C. The mixture is stirred for 10-15 minutes.

  • Substrate Addition: A solution of 1-indanone (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature does not exceed 5°C. The reaction must be conducted under anhydrous conditions as water can significantly decrease the enantiomeric excess.[18][20]

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within a few hours.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at 0°C to destroy any excess borane.

  • Workup: The mixture is warmed to room temperature and 1 M HCl is added. The mixture is stirred for 30 minutes. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with water, brine, and then dried over anhydrous MgSO₄.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford pure this compound.

Biocatalytic Synthesis

An alternative, environmentally friendly approach to this compound is through biocatalytic asymmetric reduction of 1-indanone.[1][2] This method utilizes whole-cell biocatalysts, such as Lactobacillus paracasei, or isolated enzymes (ketoreductases).[1][2] Biocatalytic methods offer several advantages, including high enantioselectivity, mild reaction conditions, and reduced waste generation, making them an attractive option for industrial-scale production.[4] For instance, the use of Lactobacillus paracasei BD71 has been reported to produce (S)-1-indanol in high yield (93%) and excellent enantiomeric purity.[1][2][4]

Biocatalysis_Workflow cluster_workflow Biocatalytic Reduction Workflow Start 1-Indanone (Substrate) Bioreactor Bioconversion (Controlled pH, Temp) Start->Bioreactor Biocatalyst Whole-Cell Biocatalyst (e.g., L. paracasei) Biocatalyst->Bioreactor Separation Cell Separation (Centrifugation) Bioreactor->Separation Extraction Product Extraction (Ethyl Acetate) Separation->Extraction Purification Purification (Chromatography) Extraction->Purification End (S)-1-Indanol (Product) Purification->End

Caption: General workflow for the biocatalytic synthesis of (S)-1-indanol.

Applications in Drug Development

The primary application of this compound is as a chiral intermediate in the pharmaceutical industry. Its rigid stereochemical structure is transferred to the final active pharmaceutical ingredient (API), which is critical for its pharmacological activity. Beyond its use in the synthesis of rasagiline, derivatives of indanol, such as cis-1-amino-2-indanol, are crucial components in the synthesis of HIV protease inhibitors like Indinavir.[21][22]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5][10][23] It may also cause respiratory irritation.[10][23]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this compound.[23][24]

  • Handling: Use only in a well-ventilated area and avoid breathing dust.[12][24] Avoid formation of dust and aerosols.[24][25]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[12][25]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[12][24] If on skin, wash with plenty of water.[24] If swallowed, seek medical assistance.[24]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.[23][25]

References

An In-depth Technical Guide to (S)-(+)-1-Indanol: Synthesis, Characterization, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-(+)-1-Indanol, a chiral benzo-fused cyclic alcohol, has emerged as a critical building block in modern asymmetric synthesis, particularly within the pharmaceutical industry. Its rigid indane skeleton and stereodefined hydroxyl group make it an invaluable precursor for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, advanced synthesis protocols, detailed characterization, and its pivotal role in the development of therapeutics for neurodegenerative diseases.

Molecular Formula: C₉H₁₀O[1][2][3]

CAS Number: 25501-32-0[1][2][4]

The primary focus of this document is to equip researchers, scientists, and drug development professionals with the necessary expertise to effectively utilize this compound in their research and development endeavors. We will delve into the causality behind experimental choices, ensuring a deep understanding of the principles that govern its synthesis and application.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for ensuring the purity of its derivatives.

PropertyValueSource
Molecular Weight 134.18 g/mol [1]
Appearance White to off-white crystalline solid[3]
Melting Point 69-73 °C
Boiling Point 128 °C at 12 mmHg
Optical Activity [α]20/D +30° (c = 2 in chloroform)
Solubility Soluble in organic solvents such as chloroform and methanol.[5]
Spectroscopic Analysis

Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals include those for the aromatic protons, the methine proton adjacent to the hydroxyl group, and the methylene protons of the five-membered ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. Distinct signals are expected for the aromatic carbons, the carbinol carbon, and the aliphatic carbons of the indane ring.

  • IR (Infrared) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. Aromatic C-H and C=C stretching vibrations are also expected.

Synthesis of this compound: A Biocatalytic Approach

The enantioselective synthesis of this compound is of paramount importance, as the biological activity of its derivatives is often stereospecific. While several chemical methods exist, biocatalysis has emerged as a green, efficient, and highly selective alternative. The asymmetric reduction of the prochiral ketone, 1-indanone, using whole-cell biocatalysts offers significant advantages over traditional chemical reductants.[6][7][8][9]

One of the most effective biocatalytic systems for this transformation utilizes the lactic acid bacterium Lactobacillus paracasei.[6][7] This method provides this compound in high yield and excellent enantiomeric excess.

Experimental Protocol: Biocatalytic Reduction of 1-Indanone

This protocol is a self-validating system, where the successful formation of the product with high enantiomeric excess confirms the efficacy and selectivity of the biocatalyst.

Materials:

  • 1-Indanone

  • Lactobacillus paracasei (e.g., BD71 strain)

  • MRS broth (or a suitable growth medium)

  • Ethanol

  • Sodium chloride

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Orbital shaker

  • Centrifuge

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Cultivation of Biocatalyst: Inoculate a sterile MRS broth with Lactobacillus paracasei and incubate at 30°C with agitation (e.g., 150 rpm) for 24-48 hours to obtain a sufficient cell density.

  • Reaction Setup: In an Erlenmeyer flask, combine the cultured MRS broth containing the bacterial cells. Adjust the pH of the medium to approximately 6.0.

  • Substrate Addition: Prepare a solution of 1-indanone in ethanol. Add this solution dropwise to the reaction mixture. The use of a co-solvent like ethanol is crucial for overcoming the low aqueous solubility of the substrate.

  • Biotransformation: Incubate the reaction mixture at 30°C with agitation (e.g., 150 rpm) for 24-48 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Extraction:

    • Separate the bacterial cells from the reaction mixture by centrifugation.

    • Saturate the supernatant with sodium chloride to reduce the solubility of the product in the aqueous phase.

    • Extract the product from the supernatant with ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification and Characterization:

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • Purify the product by column chromatography on silica gel if necessary.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. Determine the enantiomeric excess using chiral HPLC or chiral GC.

Biocatalytic_Synthesis cluster_preparation Biocatalyst Preparation cluster_reaction Biotransformation cluster_purification Downstream Processing Culture Lactobacillus paracasei Culture Harvest Cell Harvesting Culture->Harvest Bioreactor Bioreactor (pH 6.0, 30°C) Harvest->Bioreactor Indanone 1-Indanone (Substrate) Indanone->Bioreactor Indanol This compound (Product) Bioreactor->Indanol Extraction Extraction Indanol->Extraction Purification Purification Extraction->Purification Characterization Characterization Purification->Characterization

Caption: Workflow for the biocatalytic synthesis of this compound.

Application in the Synthesis of Rasagiline

The primary and most significant application of this compound is as a key chiral intermediate in the synthesis of Rasagiline.[6][10][11] Rasagiline is a potent, irreversible inhibitor of monoamine oxidase B (MAO-B) and is used for the treatment of Parkinson's disease.[12]

The stereochemistry of the 1-position of the indane ring is crucial for the therapeutic activity of Rasagiline. The (R)-enantiomer of Rasagiline is the active pharmaceutical ingredient, and its synthesis necessitates the use of the enantiomerically pure this compound as the starting material.

Synthetic Pathway from this compound to Rasagiline

The conversion of this compound to Rasagiline typically involves two key steps:

  • Activation of the Hydroxyl Group: The hydroxyl group of this compound is a poor leaving group. Therefore, it must be converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). This is a critical step that proceeds with retention of configuration at the chiral center.

  • Nucleophilic Substitution with Propargylamine: The activated indanol derivative is then reacted with propargylamine. This reaction is an SN2 nucleophilic substitution, which proceeds with inversion of configuration at the chiral center. This inversion is the reason why the (S)-enantiomer of the indanol is required to produce the (R)-enantiomer of the final product, Rasagiline.

Rasagiline_Synthesis Indanol This compound Activated_Indanol Activated (S)-Indanol (e.g., Mesylate) Indanol->Activated_Indanol Activation (e.g., MsCl, base) Rasagiline (R)-Rasagiline Activated_Indanol->Rasagiline Nucleophilic Substitution (Propargylamine)

Caption: Synthetic route from this compound to (R)-Rasagiline.

Mechanism of Action of Rasagiline and the Importance of Stereochemistry

Rasagiline exerts its therapeutic effect in Parkinson's disease primarily by irreversibly inhibiting MAO-B.[12] This enzyme is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, Rasagiline increases the levels of dopamine in the striatum, which helps to alleviate the motor symptoms of Parkinson's disease.[13]

Beyond its symptomatic effects, Rasagiline has also been shown to possess neuroprotective properties.[14][15] These effects are thought to be mediated, in part, by the propargylamine moiety, which can protect mitochondria and activate pro-survival signaling pathways.[14]

The stereochemistry of Rasagiline is critical for its potent and selective inhibition of MAO-B. The (R)-enantiomer is significantly more active than the (S)-enantiomer. This highlights the importance of using enantiomerically pure this compound in its synthesis to ensure the therapeutic efficacy of the final drug product.

Safety and Handling

This compound, like all laboratory chemicals, should be handled with appropriate care to minimize exposure and ensure a safe working environment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[16][17]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[16]

  • Storage: Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials.[16][18]

  • First Aid Measures:

    • In case of skin contact: Wash the affected area with soap and water.[19]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[19]

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[16][19]

    • If swallowed: Do not induce vomiting. Rinse mouth with water and seek medical attention.[19]

Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information before handling this compound.[17][19][20]

Conclusion

This compound is a cornerstone chiral building block in the synthesis of pharmaceutically important molecules, most notably Rasagiline. Its efficient and stereoselective synthesis, particularly through biocatalytic methods, underscores the advancements in green chemistry and its impact on drug development. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or scientist working in the field of medicinal chemistry and drug discovery. This guide has provided a comprehensive overview to support and inform these critical endeavors.

References

Spectroscopic data for (S)-(+)-1-Indanol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-(+)-1-Indanol

This guide provides a comprehensive analysis of the key spectroscopic data for this compound (CAS: 25501-32-0), a chiral building block crucial in asymmetric synthesis and pharmaceutical research. The structural elucidation of such molecules relies on a synergistic application of modern spectroscopic techniques. Here, we delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that define this compound, presenting not just the data, but the scientific rationale behind its interpretation.

Introduction to this compound

This compound is a secondary aromatic alcohol with the empirical formula C₉H₁₀O and a molecular weight of 134.18 g/mol .[1] Its structure consists of a bicyclic system where a cyclopentanol ring is fused to a benzene ring. The stereocenter at the C-1 position, bearing the hydroxyl group, makes it a valuable chiral intermediate. Accurate and unambiguous structural confirmation is the bedrock of its application in stereoselective synthesis; hence, a thorough spectroscopic analysis is paramount. This document serves as an authoritative reference for researchers, detailing the expected spectral features of high-purity this compound.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, the standard IUPAC numbering for the indane skeleton is used throughout this guide. The following diagram illustrates the structure of this compound with the numbering convention that will be referenced in the subsequent NMR analysis.

Caption: Structure and IUPAC numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

Experimental Protocol: NMR Spectroscopy

A sample of this compound (~10-20 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of CDCl₃ is due to its excellent solubilizing properties for moderately polar compounds and its relatively clean spectral window.[2] The spectra are acquired on a 400 MHz spectrometer. ¹H NMR spectra are typically recorded with 16 scans, while ¹³C NMR spectra require a greater number of scans (~1024) to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the ¹³C isotope.[3]

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of 1-Indanol provides a unique fingerprint of its proton environments. The aromatic and aliphatic regions are clearly distinct, and spin-spin coupling patterns allow for unambiguous assignment of each proton.

Table 1: ¹H NMR Spectroscopic Data for 1-Indanol (400 MHz, CDCl₃) [4][5]

Chemical Shift (δ) ppmMultiplicityAssignment
7.41dH-7
7.29 - 7.21mH-4, H-5, H-6
5.23tH-1
3.05mH-3 (one proton)
2.82mH-3 (one proton)
2.48mH-2 (one proton)
1.93mH-2 (one proton)
~1.9 (variable)br sOH

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (7.21-7.41 ppm): The four protons on the benzene ring appear in this downfield region, characteristic of aromatic hydrogens.[6] The distinct signal at 7.41 ppm is assigned to H-7, which is deshielded by the proximity of the hydroxyl group. The remaining three aromatic protons (H-4, H-5, H-6) overlap to form a complex multiplet.

  • Carbinol Proton (5.23 ppm): The proton attached to the stereocenter, H-1, appears as a triplet. This is due to coupling with the two adjacent protons on C-2. Its downfield shift is a direct result of the deshielding effect of the attached oxygen atom.

  • Aliphatic Protons (1.93-3.05 ppm): The four protons of the cyclopentyl ring reside in the upfield aliphatic region. The two protons on C-3 are diastereotopic and thus chemically non-equivalent, appearing as separate multiplets around 3.05 and 2.82 ppm. Similarly, the two protons on C-2 are also diastereotopic and appear as distinct multiplets.

  • Hydroxyl Proton (~1.9 ppm): The hydroxyl proton typically appears as a broad singlet. Its chemical shift is variable and dependent on concentration, temperature, and solvent, as it undergoes chemical exchange.

Caption: Conceptual ¹H NMR chemical shift assignments for this compound.

¹³C NMR Spectroscopy Data

The proton-decoupled ¹³C NMR spectrum shows nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts provide insight into the electronic environment of each carbon.

Table 2: ¹³C NMR Spectroscopic Data for 1-Indanol (CDCl₃) [4][7]

Chemical Shift (δ) ppmAssignment
145.01C-7a
143.16C-3a
128.03C-5
126.51C-6
124.69C-4
124.27C-7
75.98C-1
35.58C-3
29.71C-2

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Carbons (124-145 ppm): The six aromatic carbons resonate in the typical downfield region for sp²-hybridized carbons.[3][8] The two quaternary carbons (C-3a and C-7a), which are part of the ring fusion, are the most downfield due to their substitution pattern. The protonated aromatic carbons appear between 124 and 128 ppm.

  • Carbinol Carbon (75.98 ppm): C-1, being directly attached to the electronegative oxygen atom, is significantly deshielded and appears in the characteristic range for a secondary alcohol carbon.

  • Aliphatic Carbons (29-36 ppm): The two sp³-hybridized methylene carbons of the five-membered ring, C-2 and C-3, are found in the upfield region of the spectrum, consistent with aliphatic carbons.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

The IR spectrum can be obtained using the KBr pellet method. A small amount of this compound is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disc. KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹). The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

G cluster_workflow FTIR Analysis Workflow start Sample (S)-1-Indanol step1 Grind with KBr start->step1 step2 Press into Pellet step1->step2 step3 Place in Spectrometer step2->step3 step4 Acquire Spectrum step3->step4 end IR Spectrum step4->end

Caption: Standard workflow for preparing a KBr pellet for FTIR analysis.

IR Spectroscopy Data

The IR spectrum of this compound is dominated by absorptions corresponding to its alcohol and aromatic functionalities.

Table 3: Characteristic IR Absorption Bands for 1-Indanol

Wavenumber (cm⁻¹)IntensityVibrational Mode
~3350 - 3200Strong, BroadO-H Stretch (Alcohol)
~3100 - 3000MediumAromatic C-H Stretch
~2950 - 2850MediumAliphatic C-H Stretch
~1600, 1480MediumAromatic C=C Stretch
~1080StrongC-O Stretch (Secondary Alcohol)
~750StrongAromatic C-H Bend (Ortho-disubstituted)

Interpretation of the IR Spectrum:

  • O-H Stretch: The most prominent feature is the intense, broad absorption band in the 3350-3200 cm⁻¹ region, which is definitive for the hydroxyl (O-H) stretching vibration of an alcohol involved in hydrogen bonding.[10][11]

  • C-H Stretches: The spectrum shows two types of C-H stretching vibrations: the aromatic C-H stretches appearing just above 3000 cm⁻¹, and the aliphatic C-H stretches appearing just below 3000 cm⁻¹.[11]

  • Fingerprint Region (<1500 cm⁻¹): This region contains a strong band around 1080 cm⁻¹, characteristic of the C-O stretching vibration of a secondary alcohol.[10] The aromatic C=C stretching vibrations are visible around 1600 and 1480 cm⁻¹. A strong band around 750 cm⁻¹ suggests ortho-disubstitution on the benzene ring, which is consistent with the indanol structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering further structural confirmation.

Experimental Protocol: Mass Spectrometry

The mass spectrum is acquired using an electron impact (EI) ionization source. A dilute sample in a volatile solvent is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process generates a positively charged molecular ion ([M]⁺) and various fragment ions, which are then separated by their mass-to-charge ratio (m/z).

Mass Spectrometry Data

The EI mass spectrum of 1-Indanol shows a clear molecular ion peak and a characteristic fragmentation pattern.

Table 4: Key Ions in the EI Mass Spectrum of 1-Indanol [12][13]

m/zProposed FragmentIdentity
134[C₉H₁₀O]⁺Molecular Ion [M]⁺
117[M - OH]⁺ or [M - H - H₂O]⁺Loss of Hydroxyl Radical
116[M - H₂O]⁺Loss of Water (Dehydration)
115[M - H₂O - H]⁺Indenyl Cation
91[C₇H₇]⁺Tropylium Ion

Interpretation of the Mass Spectrum:

The molecular weight of 1-Indanol is 134.18, and the mass spectrum shows a prominent molecular ion peak at m/z = 134, confirming the molecular formula. Aromatic alcohols are known to produce relatively stable molecular ions.[14]

The fragmentation is driven by the stability of the resulting ions:

  • [M-H₂O]⁺ (m/z 116): A common fragmentation pathway for alcohols is the loss of a water molecule, leading to the formation of an indene radical cation.[14]

  • [M-H₂O-H]⁺ (m/z 115): Subsequent loss of a hydrogen radical from the m/z 116 fragment gives rise to the highly stable indenyl cation, which is often the base peak in the spectrum.[12]

  • [C₇H₇]⁺ (m/z 91): The presence of a peak at m/z 91 is characteristic of many compounds containing a benzyl group and is attributed to the formation of the very stable tropylium ion through rearrangement.

G M [M]⁺• m/z = 134 M_H2O [M - H₂O]⁺• m/z = 116 M->M_H2O - H₂O M_H2O_H [M - H₂O - H]⁺ m/z = 115 M_H2O->M_H2O_H - H• Tropylium [C₇H₇]⁺ m/z = 91 M_H2O->Tropylium Rearrangement

Caption: Primary fragmentation pathways for 1-Indanol in EI-MS.

Conclusion

The collective spectroscopic data provides an unequivocal structural confirmation of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key alcohol and aromatic functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. This guide serves as a validated reference, empowering researchers to confidently identify and utilize this important chiral molecule in their work.

References

Introduction: Unlocking the Therapeutic Potential of the Indanol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity Screening of (S)-(+)-1-Indanol Derivatives

The indanone scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide array of pharmacological activities.[1][2] Its rigid bicyclic framework provides a unique three-dimensional presentation of functional groups, making it an ideal starting point for designing novel therapeutic agents. Extensive research has revealed that derivatives of the closely related 1-indanone possess potent antiviral, anti-inflammatory, anticancer, and neuroprotective properties.[1][3][4]

This guide focuses specifically on derivatives of This compound , the chiral alcohol form. The stereochemistry of a molecule is paramount; the specific spatial arrangement of atoms can drastically alter biological activity. Indeed, the enantiomerically pure (S)-1-indanol is a key precursor for the synthesis of Rasagiline, a drug used in the treatment of Parkinson's disease, highlighting the therapeutic importance of this specific chiral building block.[5]

As a Senior Application Scientist, my objective is to provide not just a series of protocols, but a strategic framework for the comprehensive biological screening of a library of novel this compound derivatives. This guide is built on the rationale that a multi-pronged, tiered screening approach is essential to efficiently identify and validate the therapeutic potential of these compounds across several key disease areas. We will explore the causality behind experimental choices, provide self-validating, detailed protocols, and ground our approach in authoritative scientific literature.

Part 1: Foundational Requirements for a Robust Screening Campaign

Before any biological activity can be reliably assessed, the chemical integrity and purity of the compound library must be unequivocally established. This foundational step prevents the costly pursuit of artifacts and ensures that observed activity is genuinely linked to the intended molecular structure.

The Critical Importance of Enantiomeric Purity

Screening a racemic mixture (a 1:1 mix of both S and R enantiomers) can lead to misleading results. One enantiomer may be highly active, while the other could be inactive, less active, or even contribute to off-target toxicity. Therefore, the first critical step is to confirm the enantiomeric purity of the synthesized this compound derivatives.

Supercritical Fluid Chromatography (SFC) is a high-throughput, reliable technique for chiral separations, often providing faster and more efficient results than traditional normal-phase HPLC.[6][7]

Experimental Protocol: Chiral Purity Analysis via SFC

Objective: To determine the enantiomeric excess (e.e.) of each this compound derivative.

Methodology:

  • System Preparation: Utilize a Supercritical Fluid Chromatography (SFC) system equipped with a photodiode array (PDA) detector.

  • Column Selection: Begin screening with a set of four common polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak AD, Chiralpak AS, Chiralcel OD, and Chiralcel OJ.[6] This diverse set of columns maximizes the probability of achieving separation.

  • Mobile Phase: Use supercritical CO₂ as the primary mobile phase (A).

  • Co-solvent/Modifier: Screen with two common alcohol modifiers: methanol and isopropanol (B).[6]

  • Sample Preparation: Dissolve a small amount (approx. 1 mg/mL) of each derivative in an appropriate solvent (e.g., methanol or ethanol).

  • Screening Gradient:

    • Run a fast, generic gradient (e.g., 5% to 40% B over 5-7 minutes) on each of the four columns with methanol as the modifier.

    • If separation is not achieved, repeat the screen on all four columns using isopropanol as the modifier.

  • Data Analysis:

    • Monitor the chromatogram at a suitable UV wavelength (e.g., 254 nm).

    • For any separation achieved, calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

    • A compound is considered enantiomerically pure for screening purposes if the e.e. is ≥ 99%.

Overall Screening Strategy

The following workflow provides a high-level overview of the strategic, tiered approach to screening the this compound derivative library.

G cluster_0 Part 1: Foundational Analysis cluster_1 Part 2: Primary Screening Cascade cluster_2 Part 3: Hit Validation Compound_Library Synthesized (S)-1-Indanol Derivative Library Chiral_Purity Confirm Enantiomeric Purity (≥99% e.e.) via SFC/HPLC Compound_Library->Chiral_Purity Tier1 Tier 1: Antiproliferative Screen (NCI-60 Panel or similar) Chiral_Purity->Tier1 Tier2a Tier 2a: Neuroprotection (AChE Inhibition Assay) Chiral_Purity->Tier2a Tier2b Tier 2b: Neuroprotection (Oxidative Stress Model) Chiral_Purity->Tier2b Tier3 Tier 3: Anti-Inflammatory Screen (LPS-induced NO Assay) Chiral_Purity->Tier3 Hits Identify 'Hits' (Compounds with significant activity) Tier1->Hits Tier2a->Hits Tier2b->Hits Tier3->Hits Validation Secondary Assays & Dose-Response Mechanism of Action Studies Hits->Validation

Caption: High-level strategic workflow for screening (S)-1-Indanol derivatives.

Part 2: The Primary Screening Cascade

With a library of confirmed high-purity compounds, we proceed to a parallel screening cascade targeting three distinct areas of high therapeutic potential, based on the known activities of the parent scaffold: oncology, neurodegeneration, and inflammation.

Tier 1: Antiproliferative & Cytotoxicity Screening

Rationale: This initial screen serves a dual purpose. It is a direct method for identifying potential anticancer agents and provides crucial cytotoxicity data that informs the concentration ranges used in all subsequent assays, preventing false negatives due to cell death.[1][3] A large-panel screen against diverse cancer cell lines is a powerful, unbiased approach to identify compounds with specific activity against certain cancer types.[8][9][10]

Experimental Protocol: MTT Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of derivatives against a panel of human cancer cell lines.

Methodology:

  • Cell Panel: Select a diverse panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon, DU145 - prostate).

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of each derivative in DMSO. Perform serial dilutions in cell culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (DMSO only) and "no treatment" wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value for each compound on each cell line.

Data Presentation: Antiproliferative Activity (IC₅₀)

Compound IDA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)
Derivative 1>10045.2 ± 3.189.1 ± 5.5
Derivative 212.5 ± 1.89.8 ± 0.915.3 ± 2.4
Positive Ctrl(e.g., Doxorubicin)(Value)(Value)
Tier 2: Neuroprotective Activity Screening

Rationale: The indanone core is famously found in Donepezil, an acetylcholinesterase (AChE) inhibitor for Alzheimer's disease.[2] Furthermore, the direct precursor relationship of (S)-1-indanol to the Parkinson's drug Rasagiline strongly justifies screening for neuroprotective effects.[5] We will employ a two-pronged approach: a specific enzymatic assay for AChE inhibition and a cell-based model of neurotoxicity.

Assay 2a: Acetylcholinesterase (AChE) Inhibition

Mechanism: In cholinergic neurons, AChE rapidly breaks down the neurotransmitter acetylcholine. Inhibiting AChE increases the levels and duration of action of acetylcholine in the synaptic cleft, a key therapeutic strategy for mitigating cognitive decline in Alzheimer's disease.[12][13]

Experimental Protocol: Enzyme-Based Colorimetric AChE Inhibition Assay

Objective: To determine the IC₅₀ of derivatives against human recombinant AChE.

Methodology (based on Ellman's method):

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[13]

    • AChE Solution: Prepare a stock solution of human recombinant AChE in assay buffer. The final concentration should be determined empirically (e.g., 0.1-0.25 U/mL).[13]

    • DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.

    • Substrate (ATCI): 14-15 mM acetylthiocholine iodide in deionized water.[13]

    • Test Compounds: Prepare serial dilutions in assay buffer with a small, consistent percentage of DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of assay buffer.

    • Add 50 µL of the appropriate test compound dilution (or positive control like Donepezil). For the negative control, add 50 µL of buffer with DMSO.[13]

    • Add 25 µL of AChE solution to all wells except a "blank" well.

    • Incubate the plate at room temperature for 15 minutes.

    • Add 50 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 50 µL of the ATCI solution to all wells.[13]

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [ (Rate_neg_ctrl - Rate_test_cmpd) / Rate_neg_ctrl ] * 100.[13]

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_workflow AChE Inhibition Assay Workflow prep Prepare Reagents (Buffer, AChE, DTNB, ATCI) plate Plate Compounds & Controls (Serial Dilutions) enzyme Add AChE Enzyme plate->enzyme incubate Incubate (15 min) enzyme->incubate react Add DTNB & ATCI (Initiate Reaction) incubate->react read Measure Absorbance (412nm) Kinetically react->read analyze Calculate Reaction Rates & Determine IC50 read->analyze

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Assay 2b: Oxidative Stress-Induced Neurotoxicity Model

Mechanism: Oxidative stress is a major contributor to neuronal cell death in neurodegenerative diseases like Parkinson's. Screening for compounds that can protect neurons from an oxidative insult provides a direct measure of neuroprotective potential.[14] The human neuroblastoma cell line SH-SY5Y is a widely accepted model for this purpose.

Experimental Protocol: SH-SY5Y Neuroprotection Assay

Objective: To evaluate the ability of derivatives to protect SH-SY5Y cells from 6-hydroxydopamine (6-OHDA)-induced cell death.

Methodology:

  • Cell Culture: Culture SH-SY5Y cells in standard conditions. Seed into 96-well plates and allow to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the (S)-1-Indanol derivatives (e.g., 0.1 to 50 µM, based on cytotoxicity data) for 1-2 hours.[15]

  • Induce Neurotoxicity: Add the neurotoxin 6-OHDA to a final concentration known to induce significant (~50%) cell death (e.g., 20-100 µM, must be optimized) to all wells except the "no toxin" control.

  • Incubation: Incubate the plates for an additional 18-24 hours.[15]

  • Assess Viability: Measure cell viability using a suitable method, such as the AlamarBlue® (Resazurin) assay or the MTT assay as described previously.

  • Data Analysis:

    • Normalize the data, setting the "no toxin" control as 100% viability and the "toxin only" control as the baseline (0% protection).

    • Calculate the percentage of neuroprotection for each compound concentration.

    • Determine the EC₅₀ (half-maximal effective concentration) for neuroprotection from the dose-response curve.

Data Presentation: Neuroprotection (EC₅₀)

Compound IDNeuroprotection EC₅₀ (µM)Max Protection (%)
Derivative 1>5015.4 ± 4.2
Derivative 25.6 ± 0.788.9 ± 6.1
Positive Ctrl(e.g., N-Acetylcysteine)(Value)
Tier 3: Anti-inflammatory Activity Screening

Rationale: Given that some indanone derivatives exhibit anti-inflammatory properties, this is a valuable therapeutic area to explore.[1] A common and robust primary screen for anti-inflammatory potential involves using lipopolysaccharide (LPS) to stimulate macrophage cells (like RAW 264.7) and then measuring the inhibition of nitric oxide (NO) production, a key inflammatory mediator.

Mechanism: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammatory responses.[16] Activation by stimuli like LPS leads to the expression of pro-inflammatory enzymes, including inducible nitric oxide synthase (iNOS), which produces large amounts of NO.[17] Therefore, inhibiting NO production can indicate suppression of this critical pathway.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex (Activation) TLR4->IKK p_IkB Phosphorylation of IκBα IKK->p_IkB d_IkB Degradation of IκBα p_IkB->d_IkB NFkB_R NF-κB Released d_IkB->NFkB_R NFkB_N NF-κB Translocates to Nucleus NFkB_R->NFkB_N Genes Transcription of Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB_N->Genes iNOS iNOS Protein Genes->iNOS NO Nitric Oxide (NO) (Measured by Griess Assay) iNOS->NO

Caption: Simplified NF-κB signaling pathway leading to NO production.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Objective: To measure the ability of derivatives to inhibit LPS-induced NO production in RAW 264.7 macrophage cells.

Methodology:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat cells with non-toxic concentrations of the derivatives for 1 hour.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control to induce an inflammatory response.

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 5-10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 5-10 minutes in the dark. A pink/magenta color will develop in the presence of nitrite (a stable product of NO).

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample from the standard curve.

    • Determine the percentage of NO inhibition relative to the LPS-only control.

    • Calculate the IC₅₀ value for NO inhibition from the dose-response curve.

Part 3: A Forward Look - Hit Validation and Secondary Assays

Identifying a "hit" in any of these primary screens is the beginning, not the end, of the investigation. Any promising compound must undergo a rigorous validation process to confirm its activity and elucidate its mechanism of action. This typically involves:

  • Dose-Response Confirmation: Performing detailed dose-response curves to accurately determine potency (IC₅₀ or EC₅₀).

  • Selectivity Profiling: Assessing whether the compound's activity is specific. For example, an AChE inhibitor should be tested against the related enzyme butyrylcholinesterase (BuChE) to determine selectivity. An anticancer "hit" should be tested against non-cancerous cell lines to assess its therapeutic window.

  • Mechanism of Action (MoA) Studies: For an anti-inflammatory hit, one might use Western blotting to see if it inhibits the phosphorylation of key proteins in the NF-κB pathway. For an anticancer hit, assays for apoptosis (e.g., caspase-3 activation) or cell cycle arrest would be performed.[18]

Conclusion

The this compound scaffold represents a rich starting point for the discovery of novel therapeutic agents. Its derivatives possess the potential to address critical unmet needs in oncology, neurodegenerative disorders, and inflammatory diseases. The success of a drug discovery campaign hinges on a screening strategy that is both broad in its scope and rigorous in its execution. By employing the systematic, multi-tiered approach outlined in this guide—beginning with the non-negotiable confirmation of enantiomeric purity and progressing through a parallel cascade of robust, validated biological assays—researchers can efficiently and effectively navigate the complexities of hit identification. This framework provides the necessary scientific integrity and logical progression to uncover the full therapeutic potential of this promising class of molecules.

References

The Cornerstone of Asymmetric Induction: A Technical Guide to the Mechanism of Action of (S)-(+)-1-Indanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-(+)-1-Indanol, a readily available chiral building block, has established itself as a cornerstone in the field of asymmetric synthesis. Its rigid, bicyclic indane framework provides a well-defined stereochemical environment that is pivotal for the effective transfer of chirality in a multitude of chemical transformations. This technical guide provides an in-depth exploration of the mechanism of action of this compound, primarily through its highly effective derivatives, in asymmetric synthesis. We will delve into the fundamental principles of stereocontrol, supported by mechanistic models, quantitative data, and detailed experimental protocols for key reactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how the unique structural features of the (S)-1-indanol scaffold are leveraged to achieve high levels of stereoselectivity in the synthesis of enantiomerically pure compounds.

Introduction: The Structural Advantage of the Indanol Scaffold

The efficacy of this compound as a chiral precursor stems from its conformationally restricted structure. The fusion of a cyclopentane ring to a benzene ring locks the molecule into a rigid conformation, which in turn provides a predictable and sterically hindered environment. This rigidity is crucial for creating a well-defined chiral pocket in catalysts and auxiliaries derived from it, thereby enabling high facial selectivity in reactions involving prochiral substrates. The primary application of this compound in asymmetric synthesis is realized through its transformation into key derivatives, most notably (1R,2S)-1-amino-2-indanol. This versatile intermediate serves as the foundation for a wide array of chiral ligands and auxiliaries that have proven to be highly effective in a variety of stereoselective reactions.

The Corey-Bakshi-Shibata (CBS) Reduction: A Paradigm of Enantioselective Catalysis

One of the most prominent applications of (S)-1-indanol derivatives is in the Corey-Bakshi-Shibata (CBS) reduction, a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1] The catalyst for this reaction is a chiral oxazaborolidine, which is typically generated in situ from a chiral amino alcohol, such as (1R,2S)-1-amino-2-indanol, and a borane source.[1]

Mechanism of Stereocontrol in the CBS Reduction

The mechanism of the CBS reduction provides a clear illustration of how the rigid indanol framework dictates the stereochemical outcome of the reaction. The key steps are as follows:

  • Catalyst Formation: The chiral amino alcohol reacts with a borane source (e.g., BH₃·THF) to form the oxazaborolidine catalyst.

  • Catalyst-Borane Complex Formation: The nitrogen atom of the oxazaborolidine coordinates to a molecule of borane, which acts as the hydride source. This coordination enhances the Lewis acidity of the endocyclic boron atom.

  • Ketone Coordination: The prochiral ketone coordinates to the Lewis acidic endocyclic boron atom of the catalyst-borane complex. The coordination occurs preferentially from the sterically less hindered face of the ketone, which is determined by the relative size of the two substituents on the carbonyl carbon.

  • Hydride Transfer: The hydride from the coordinated borane is delivered to the carbonyl carbon of the ketone through a six-membered ring transition state. The rigid indanol scaffold of the catalyst effectively shields one face of the ketone, forcing the hydride to attack from the opposite face, thus leading to the formation of a single enantiomer of the alcohol.

  • Catalyst Regeneration: The resulting alkoxyborane dissociates from the catalyst, which can then enter another catalytic cycle.

CBS_Mechanism cluster_catalyst Catalytic Cycle Catalyst Oxazaborolidine Catalyst Complex Catalyst-Borane Complex Catalyst->Complex TransitionState Ketone Coordination & Hydride Transfer (Six-membered TS) Complex->TransitionState ProductComplex Alkoxyborane Product Complex TransitionState->ProductComplex ProductComplex->Catalyst Regeneration Alcohol Chiral Alcohol ProductComplex->Alcohol Workup Borane BH₃ (Hydride Source) Borane->Catalyst Coordination Ketone Prochiral Ketone Ketone->Complex Coordination Aldol_Mechanism Start N-Acyloxazolidinone (Indanol-derived auxiliary) Enolate (Z)-Boron Enolate Formation (Bu₂BOTf, i-Pr₂NEt) Start->Enolate TS Zimmerman-Traxler Transition State (Chair-like, six-membered ring) Enolate->TS + Aldehyde Adduct Aldol Adduct TS->Adduct Product Chiral β-Hydroxy Carbonyl Compound Adduct->Product Auxiliary Cleavage Auxiliary Recovered Chiral Auxiliary Adduct->Auxiliary Auxiliary Cleavage

References

A Comprehensive Technical Guide to (S)-(+)-1-Indanol: Synthesis, Analysis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-(+)-1-Indanol is a chiral aromatic alcohol of significant interest in the pharmaceutical and fine chemical industries. Its rigid, well-defined stereogenic center makes it a valuable chiral building block and auxiliary in asymmetric synthesis. This guide provides an in-depth exploration of this compound, beginning with its fundamental chemical identity and properties. We delve into field-proven methodologies for its enantioselective synthesis and present robust analytical protocols for the precise determination of its chemical and enantiomeric purity. Furthermore, we examine its critical role as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), exemplified by its application in the development of the HIV protease inhibitor, Indinavir. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this pivotal chiral molecule.

Nomenclature and Physicochemical Properties

This compound is a chiral secondary alcohol built upon an indane scaffold, which consists of a benzene ring fused to a cyclopentane ring. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (S)-2,3-dihydro-1H-inden-1-ol [1]. The "(S)" designation refers to the absolute configuration at the stereogenic carbon C1, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. The "(+)" notation, or its dextrorotatory prefix, indicates that a solution of this enantiomer rotates plane-polarized light in the clockwise direction.

The molecule's conformational landscape is well-studied, with the five-membered alicyclic ring undergoing a puckering motion. This results in conformers where the hydroxyl group can be in either an axial or equatorial position, with the equatorial conformer being the lowest in energy[2]. This conformational preference is a key factor in its utility in stereoselective reactions.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name (S)-2,3-dihydro-1H-inden-1-ol--INVALID-LINK--[1]
CAS Number 25501-32-0--INVALID-LINK--, --INVALID-LINK--[3]
Molecular Formula C₉H₁₀O--INVALID-LINK--, --INVALID-LINK--[1]
Molecular Weight 134.18 g/mol --INVALID-LINK--
Appearance White to slightly yellow crystalline solid--INVALID-LINK--
Melting Point 69-73 °C--INVALID-LINK--
Optical Activity [α]²⁰/D +30° (c = 2 in chloroform)--INVALID-LINK--
InChI Key YIAPLDFPUUJILH-VIFPVBQESA-N--INVALID-LINK--
SMILES O[C@H]1CCc2ccccc12--INVALID-LINK--

Enantioselective Synthesis: Asymmetric Reduction of 1-Indanone

The most direct and industrially relevant route to enantiomerically pure (S)-1-Indanol is the asymmetric reduction of its prochiral precursor, 1-indanone. While various methods exist, catalytic enantioselective reduction using a chiral catalyst offers high efficiency and atom economy. The Corey-Bakshi-Shibata (CBS) reduction is a benchmark for this transformation, utilizing an oxazaborolidine catalyst derived from a chiral amino alcohol[4].

The causality behind this choice rests on the catalyst's ability to create a highly organized, chiral pocket around the ketone's carbonyl group. The borane reducing agent is coordinated to the catalyst, which then delivers the hydride to one specific face of the carbonyl, leading to a preponderance of one enantiomer of the alcohol.

G cluster_start Chiral Precursor cluster_intermediate Key Intermediate cluster_end Final API Indanol (S)-1-Indanol or Related Precursor Aminoindanol (1S,2R)-1-Amino-2-indanol Indanol->Aminoindanol Multi-step Synthesis Indinavir Indinavir (Crixivan®) HIV Protease Inhibitor Aminoindanol->Indinavir Coupling & Elaboration

References

A Comprehensive Technical Guide to the Safe Handling of (S)-(+)-1-Indanol for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of the safety, handling, and physicochemical properties of (S)-(+)-1-Indanol, a key chiral intermediate in pharmaceutical synthesis. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound to ensure safe and effective laboratory operations. By elucidating the causality behind experimental choices and grounding protocols in established scientific principles, this guide aims to serve as a trusted resource for the scientific community.

Introduction: The Significance of this compound in Asymmetric Synthesis

This compound, an enantiopure benzo-fused cyclic alcohol, is a valuable building block in the field of asymmetric synthesis.[1] Its primary utility lies in its role as a precursor for the synthesis of various chiral molecules, most notably in the production of active pharmaceutical ingredients (APIs).[1][2] A prominent example is its use in the synthesis of Rasagiline, a potent monoamine oxidase B (MAO-B) inhibitor employed in the treatment of Parkinson's disease.[3] The stereospecificity of this compound is critical, as the biological activity of many pharmaceuticals is dependent on the specific three-dimensional arrangement of their atoms.[4]

The workflows involving this compound often include reactions such as esterification (acylation), oxidation, and conversion of the hydroxyl group to a leaving group for subsequent nucleophilic substitution. Understanding the safety and handling requirements of this compound is therefore paramount to mitigating risks during these synthetic transformations.

Physicochemical and Toxicological Profile

A thorough understanding of the inherent properties of a chemical is the foundation of its safe handling. The following sections detail the known physicochemical characteristics and toxicological data for 1-Indanol.

Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. This data is essential for designing experiments, understanding its behavior in different solvents, and planning for safe storage.

PropertyValueSource(s)
Chemical Formula C₉H₁₀O[5][6]
Molecular Weight 134.18 g/mol [5]
Appearance Beige to light yellow crystalline solid/powder[6][7]
Melting Point 69-73 °C (lit.)[1][8]
Boiling Point 128 °C at 12-16 mmHg[7]
Flash Point > 145 °C (> 293 °F)[6][9]
Solubility Soluble in water (10 g/L at 20°C), ethanol, and benzene.[10][11]
CAS Number 25501-32-0[1][8]
Toxicological Information and Hazard Classification

This compound is classified as a hazardous substance and requires careful handling.[5][10] The primary hazards are associated with irritation and acute toxicity if ingested.[5][6]

  • Acute Oral Toxicity : Harmful if swallowed (Category 4).[5][6]

  • Skin Corrosion/Irritation : Causes skin irritation (Category 2).[5][10]

  • Serious Eye Damage/Irritation : Causes serious eye irritation (Category 2).[5][10]

  • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation (Category 3).[5][10]

Enantiomer-Specific Toxicity: It is a critical principle in toxicology that enantiomers can exhibit different biological activities and toxicities.[4][12] However, comprehensive studies specifically comparing the toxicological profiles of this compound, its (R)-enantiomer, and the racemic mixture are not readily available in published literature. One study on a series of secondary aliphatic alcohols did not find significant differences in anesthetic potency between enantiomers, suggesting a lack of stereoselectivity for that specific biological endpoint.[7] In the absence of specific data for this compound, it is imperative to apply the precautionary principle and handle this enantiomer with the same level of caution as the racemic mixture.

The GHS hazard classifications for 1-Indanol are summarized below:

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/irritation2H319: Causes serious eye irritation
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation

Data sourced from multiple safety data sheets.[5][6][10]

Core Safety Directives and Handling Protocols

Adherence to rigorous safety protocols is non-negotiable when working with this compound. The following directives are designed to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection and consistent use of appropriate PPE is the primary defense against chemical exposure.

PPE_Workflow cluster_ppe Required Personal Protective Equipment cluster_workflow PPE Workflow Goggles Chemical Safety Goggles (EN 166 / ANSI Z87.1) Don_PPE Don PPE: 1. Lab Coat 2. Gloves 3. Goggles 4. Respirator (if needed) Goggles->Don_PPE Gloves Chemical-Resistant Gloves (Nitrile Rubber) Gloves->Don_PPE Coat Laboratory Coat Coat->Don_PPE Respirator N95/FFP2 Dust Mask (for handling powder) Respirator->Don_PPE Start Before Handling Start->Don_PPE Handling Chemical Handling Don_PPE->Handling Doff_PPE Doff PPE (in order): 1. Gloves 2. Goggles 3. Lab Coat 4. Respirator Handling->Doff_PPE End After Handling Doff_PPE->End

Caption: Logical workflow for PPE selection and use.

  • Eye and Face Protection : Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[10]

  • Hand Protection : Chemical-resistant gloves, such as nitrile rubber, must be worn.[6] Inspect gloves for integrity before each use and employ proper removal techniques to avoid skin contact.

  • Body Protection : A laboratory coat is mandatory to protect skin and personal clothing.[10]

  • Respiratory Protection : When handling the solid as a powder or in any situation where dust may be generated, use a NIOSH-approved N95 or EU-standard FFP2 dust mask. In a well-ventilated area or when handling solutions, respiratory protection may not be necessary, but a risk assessment should always be performed.[10]

Engineering Controls and Work Practices
  • Ventilation : Always handle this compound in a well-ventilated area. For procedures with a higher risk of dust or vapor generation, a chemical fume hood is required.

  • Hygiene : Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[10] Avoid breathing dust and direct contact with skin and eyes.

  • Eyewash and Safety Shower : Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[10]

Storage and Chemical Incompatibility

Proper storage is crucial to maintain the stability of this compound and to prevent hazardous reactions.

  • Storage Conditions : Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed when not in use. Storage at 2-8°C is recommended for long-term stability.[1]

  • Chemical Incompatibilities : As a secondary alcohol, this compound is incompatible with strong oxidizing agents, which can lead to vigorous and potentially explosive reactions.[10][12] It is also incompatible with strong bases, acid chlorides, and acid anhydrides, with which it can react exothermically. Avoid contact with alkali metals and other reactive metals.

Incompatibility cluster_incompatible Incompatible Chemical Classes Indanol This compound Oxidizers Strong Oxidizing Agents (e.g., KMnO₄, H₂CrO₄) Indanol->Oxidizers Vigorous/Explosive Reaction Bases Strong Bases (e.g., NaH, BuLi) Indanol->Bases Exothermic Reaction AcidHalides Acid Halides & Anhydrides (e.g., AcCl, Ac₂O) Indanol->AcidHalides Exothermic Reaction AlkaliMetals Alkali Metals (e.g., Na, K) Indanol->AlkaliMetals Exothermic Reaction, H₂ Gas

Caption: Chemical incompatibility diagram for this compound.

Emergency Procedures

Preparedness for accidental exposure or spills is a critical component of laboratory safety.

First Aid Measures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[10] Seek medical attention if irritation persists.

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[10] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[7] Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[7]

Accidental Release Measures
  • Minor Spills : For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a suitable, sealed container for disposal.[7] Clean the spill area with soap and water.

  • Major Spills : Evacuate the area immediately.[7] Wear appropriate PPE, including respiratory protection. Contain the spill if possible without risk. Absorb liquid spills with an inert material (e.g., vermiculite, sand). For large spills, contact your institution's environmental health and safety department.

Experimental Protocols: A Practical Application

To provide actionable guidance, this section details a representative protocol for the acylation of this compound. This reaction is a common step in its use as a chiral building block. The causality for each step is explained to enhance understanding and safe execution.

Protocol: Enantioselective Acylation of this compound

This protocol describes the synthesis of (S)-1-acetoxyindan, a common derivative. The procedure is based on established methods for the acylation of secondary alcohols.

Materials and Equipment:

  • This compound

  • Acetic Anhydride (Ac₂O)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, stir bar, nitrogen/argon inlet, addition funnel

  • Standard glassware for work-up and purification

  • Thin-Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Column chromatography setup

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Assemble dry glassware under inert atmosphere (N₂/Ar). Reagents 2. Dissolve this compound and base (e.g., Pyridine) in anhydrous DCM. Setup->Reagents Cool 3. Cool solution to 0°C (ice bath). Reagents->Cool Addition 4. Add Acetic Anhydride dropwise via addition funnel. Cool->Addition Stir 5. Allow to warm to RT and stir. Monitor by TLC. Addition->Stir Quench 6. Quench with NaHCO₃ (aq). Stir->Quench Extract 7. Extract with DCM. Wash with brine. Quench->Extract Dry 8. Dry organic layer (MgSO₄). Filter and concentrate. Extract->Dry Purify 9. Purify by column chromatography. Dry->Purify

Caption: Step-by-step workflow for the acylation of this compound.

Step-by-Step Methodology:

  • Reaction Setup : In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq.) and a suitable base such as pyridine or triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).

    • Causality: The inert atmosphere prevents moisture, which could hydrolyze the acetic anhydride. The base scavenges the acetic acid byproduct, driving the reaction to completion.

  • Cooling : Cool the stirred solution to 0 °C using an ice-water bath.

    • Causality: Acylation is an exothermic reaction. Cooling controls the reaction rate and minimizes potential side reactions.

  • Addition of Acylating Agent : Slowly add acetic anhydride (1.1 eq.) dropwise to the cooled solution via an addition funnel over 10-15 minutes.

    • Causality: Slow addition maintains temperature control and prevents a runaway reaction.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, or until the reaction is complete as monitored by Thin-Layer Chromatography (TLC).

    • Causality: TLC is used to track the consumption of the starting material (this compound) and the formation of the less polar product ((S)-1-acetoxyindan).

  • Work-up : Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acetic anhydride and acetic acid. Transfer the mixture to a separatory funnel.

    • Causality: The bicarbonate quench is a critical safety step to neutralize acidic components before extraction.

  • Extraction and Washing : Separate the layers and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Causality: This washing sequence removes water-soluble impurities, the base, and residual salts.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Causality: Removal of all water is essential before solvent evaporation to prevent hydrolysis of the product.

  • Purification : Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield pure (S)-1-acetoxyindan.

    • Causality: Chromatography separates the desired product from any unreacted starting materials or byproducts.

Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Generation : Collect all waste containing this compound and its derivatives in a designated, properly labeled hazardous waste container.

  • Container Labeling : The container must be clearly labeled with "Hazardous Waste" and the full chemical names of all constituents.

  • Segregation : Do not mix incompatible waste streams. Waste containing this compound should be segregated from strong oxidizing agents.

Conclusion

This compound is a compound of significant value to the pharmaceutical and fine chemical industries. Its effective and safe use is predicated on a comprehensive understanding of its properties and a disciplined approach to laboratory practice. By integrating the principles of chemical causality with rigorous safety protocols, researchers can confidently and responsibly leverage this important chiral building block in their pursuit of scientific innovation.

References

A Technical Guide to Sourcing and Quality Control of High-Purity (S)-(+)-1-Indanol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of (S)-(+)-1-Indanol in Chiral Synthesis

This compound (CAS Number: 25501-32-0) is a chiral aromatic alcohol that has emerged as a pivotal intermediate in the synthesis of various pharmacologically active molecules.[1] Its rigid, bicyclic structure and stereospecific hydroxyl group make it an invaluable building block for creating complex, enantiomerically pure compounds. The paramount importance of this intermediate lies in its application in the synthesis of drugs where stereochemistry dictates therapeutic efficacy and safety. A notable example is its use as a key precursor for Rasagiline (marketed as Azilect®), a potent monoamine oxidase B (MAO-B) inhibitor for the treatment of Parkinson's disease.[2]

The biological activity of many pharmaceuticals is intrinsically linked to their chirality, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even responsible for adverse effects.[3][4] This fundamental principle of stereopharmacology necessitates the use of starting materials and intermediates with exceptionally high enantiomeric purity, often exceeding 99.5% enantiomeric excess (ee).[4] Consequently, for researchers, scientists, and drug development professionals, the reliable sourcing of high-purity this compound is not merely a matter of procurement but a critical step that underpins the entire drug development cascade, from preclinical studies to commercial manufacturing. This guide provides an in-depth overview of commercial suppliers, essential quality control methodologies, and the technical rationale behind ensuring the requisite purity of this compound for its successful application in pharmaceutical research and development.

Commercial Suppliers of High-Purity this compound

The selection of a reliable supplier for high-purity this compound is a decision that should be guided by a thorough evaluation of product quality, available documentation, and the supplier's reputation within the pharmaceutical and research chemical sectors. The following table provides a comparative overview of several reputable commercial suppliers. It is important to note that pricing and availability are subject to change, and researchers should always request a current Certificate of Analysis for the specific lot they intend to purchase.

SupplierProduct NameCAS NumberPurity SpecificationAvailable Quantities
Sigma-Aldrich (Merck) This compound25501-32-099%1g, 5g, 25g
LookChem This compound25501-32-0>98%, 99%100mg, 1g, and bulk inquiries
ChemicalBook This compound25501-32-097%-99%Inquire for pricing and quantities
Amerigo Scientific This compound (99%)25501-32-099%Inquire for pricing and quantities
Simson Pharma 1-Indanol6351-10-6 (racemic)Custom SynthesisCustom synthesis available
Pharmaffiliates 1-Indanol6351-10-6 (racemic)Pharmaceutical StandardInquire for pricing and quantities
Thermo Scientific Chemicals 1-Indanol, 98%6351-10-6 (racemic)98%10g, 50g

Note: Some suppliers may list the racemic form (CAS 6351-10-6) but offer custom synthesis of the (S)-enantiomer. It is crucial to specify the desired enantiomer (CAS 25501-32-0) when making inquiries.

Supplier Qualification Workflow

A systematic approach to qualifying a new supplier is crucial to mitigate risks in the supply chain and ensure the consistent quality of starting materials. The following workflow outlines the key steps in this process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Quality & Regulatory Assessment cluster_3 Phase 4: Approval & Monitoring A Identify Potential Suppliers B Request Product Information & CoA A->B C Initial Supplier Assessment B->C D Procure Sample C->D If initial assessment is positive E In-house Analytical Testing D->E F Compare Results with Supplier's CoA E->F G Quality Audit (On-site or Remote) F->G If results are satisfactory H Review Quality Management System G->H I Establish Quality Agreement H->I J Approve Supplier I->J K Ongoing Performance Monitoring J->K

Caption: Workflow for qualifying a new supplier of pharmaceutical raw materials.

Analytical Methods for Purity and Enantiomeric Excess Determination

The confirmation of both chemical and chiral purity of this compound is a non-negotiable step in the quality control process. While several techniques can be employed, Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most powerful and widely used methods.[5]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess of chiral compounds.[6] The principle lies in the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and distinct retention times.

Experimental Protocol: Chiral HPLC for this compound

Objective: To separate and quantify the enantiomers of 1-indanol to determine the enantiomeric excess of an this compound sample.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: A polysaccharide-based column such as Chiralpak® AD-H (or equivalent) is often effective for this class of compounds.

Reagents and Materials:

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • This compound sample

  • Racemic 1-Indanol standard (for method development and peak identification)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol. A typical starting composition is 90:10 (v/v). The ratio can be optimized to achieve a resolution (Rs) of >1.5 between the enantiomeric peaks.

  • Standard and Sample Preparation:

    • Prepare a stock solution of racemic 1-indanol in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare the this compound sample to be analyzed in the same manner, at a concentration of approximately 1 mg/mL.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

    • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

    • Inject the this compound sample.

    • Integrate the peak areas for both enantiomers in the sample chromatogram.

  • Calculation of Enantiomeric Excess (% ee): % ee = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to determine enantiomeric excess, typically by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[7] A CDA, such as (-)-menthyloxyacetic acid, reacts with the chiral alcohol to form diastereomers.[3] These diastereomers are no longer mirror images and will exhibit distinct signals in the NMR spectrum, allowing for their quantification.

Experimental Protocol: NMR with a Chiral Derivatizing Agent

Objective: To determine the enantiomeric excess of an this compound sample by forming diastereomeric esters with a chiral derivatizing agent.

Procedure:

  • Derivatization: React the this compound sample with an enantiomerically pure chiral derivatizing agent (e.g., Mosher's acid chloride or (-)-menthyloxyacetyl chloride) in the presence of a suitable base (e.g., pyridine) to form diastereomeric esters.

  • Purification: Purify the resulting diastereomeric esters by column chromatography to remove any unreacted starting materials and reagents.

  • NMR Analysis:

    • Dissolve the purified diastereomers in a suitable deuterated solvent (e.g., CDCl3).

    • Acquire a high-resolution proton (¹H) NMR spectrum.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers (e.g., the proton on the carbon bearing the ester group).

    • Carefully integrate these two signals.

    • The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample, from which the % ee can be calculated.

Analytical Workflow for Chiral Purity Determination

The following diagram illustrates a typical workflow for the analytical testing of a newly acquired batch of this compound.

G A Receive Sample and CoA B Visual Inspection A->B C Identity Confirmation (e.g., IR, MS) B->C D Chiral Purity Analysis (HPLC or NMR) C->D E Chemical Purity Analysis (GC or HPLC) C->E F Compare Results to Specifications D->F E->F G Release for Use F->G Pass H Quarantine and Investigate F->H Fail

Caption: Analytical workflow for quality control of this compound.

Understanding the Certificate of Analysis (CoA)

The Certificate of Analysis is a critical document that provides a summary of the quality control tests performed on a specific batch of the material.[8] When reviewing a CoA for high-purity this compound, researchers should pay close attention to the following parameters:

  • Appearance: Should conform to the expected physical state (e.g., white to off-white solid).

  • Identity: Confirmed by techniques such as Infrared (IR) Spectroscopy or Mass Spectrometry (MS).

  • Assay (Chemical Purity): Typically determined by Gas Chromatography (GC) or HPLC and should be ≥ 99%.

  • Enantiomeric Purity (or Enantiomeric Excess): Determined by Chiral HPLC. For pharmaceutical applications, this should ideally be ≥ 99.5% ee.

  • Optical Rotation: A specific rotation value (e.g., [α]20/D +30°, c = 2 in chloroform) is indicative of the correct enantiomer.

  • Melting Point: Should be within a narrow range, consistent with the literature values (e.g., 69-73 °C).[9]

  • Residual Solvents: Levels of any solvents used in the synthesis and purification should be below the limits defined by ICH guidelines.

Conclusion

This compound is a cornerstone chiral building block in modern pharmaceutical synthesis. The success of multi-step synthetic campaigns and the ultimate safety and efficacy of the final active pharmaceutical ingredient are profoundly influenced by the quality of this starting material. For researchers and drug development professionals, a meticulous approach to sourcing and quality control is not an optional exercise but a fundamental requirement. By partnering with reputable suppliers, implementing a robust qualification process, and independently verifying the chemical and enantiomeric purity of each batch using validated analytical methods such as chiral HPLC and NMR, the integrity of the research and development process can be upheld. This guide serves as a technical framework to empower scientists to make informed decisions and ensure that the this compound used in their work meets the exacting standards of the pharmaceutical industry.

References

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis Using (S)-(+)-1-Indanol as a Chiral Auxiliary Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of (S)-(+)-1-Indanol in Asymmetric Synthesis

In the landscape of asymmetric synthesis, the quest for robust and predictable methods to control stereochemistry is a paramount objective for researchers in pharmaceuticals, agrochemicals, and materials science. Chiral auxiliaries represent a powerful and reliable strategy, acting as transient stereodirecting groups that are covalently attached to a substrate to guide the formation of a new stereocenter.[1][2] Among the vast arsenal of chiral auxiliaries, those derived from rigid cyclic structures often provide superior levels of stereocontrol due to their well-defined conformational preferences.

This compound, an enantiopure benzo-fused cyclic alcohol, stands out not as a direct chiral auxiliary in most applications, but as a critical and versatile chiral building block for the synthesis of highly effective chiral auxiliaries.[3][4] Its rigid indane backbone provides a fixed steric environment that, when incorporated into a more complex auxiliary structure, can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity in a variety of carbon-carbon bond-forming reactions.[5][6]

The primary utility of this compound lies in its conversion to derivatives such as cis-1-amino-2-indanol, which can be readily transformed into powerful chiral auxiliaries like oxazolidinones.[4][7] These indanol-derived auxiliaries have demonstrated exceptional performance in key transformations including aldol additions, Diels-Alder reactions, and alkylations, often affording products with excellent stereochemical purity.[8][9]

This technical guide provides a comprehensive overview of the application of this compound as a precursor to a powerful class of chiral auxiliaries. We will delve into the synthesis of the key oxazolidinone auxiliary from this compound's amino derivative, followed by detailed, field-proven protocols for its application in diastereoselective aldol and Diels-Alder reactions. The causality behind experimental choices, mechanistic insights, and methods for auxiliary cleavage and recovery will be thoroughly discussed to provide a self-validating framework for researchers.

From Precursor to Powerhouse: Synthesis of the Indanol-Derived Oxazolidinone Auxiliary

The transformation of a derivative of this compound, specifically (1R,2S)-1-amino-2-indanol, into a chiral oxazolidinone is the foundational step for its use as a chiral auxiliary in numerous asymmetric syntheses.[10] The resulting bicyclic oxazolidinone possesses a rigid structure that imparts a strong facial bias in subsequent reactions.[5]

Experimental Workflow: Synthesis of the Chiral Oxazolidinone

G cluster_0 Oxazolidinone Synthesis Aminoindanol (1R,2S)-1-amino-2-indanol Cyclization Cyclization with Disuccinimidyl Carbonate (DSC) and Triethylamine (TEA) Aminoindanol->Cyclization Acetonitrile Oxazolidinone Indanol-Derived Chiral Oxazolidinone Cyclization->Oxazolidinone Purification

Caption: Workflow for the synthesis of the chiral oxazolidinone from (1R,2S)-1-amino-2-indanol.

Protocol 1: Synthesis of the Chiral Oxazolidinone from (1R,2S)-1-amino-2-indanol

This protocol details the cyclization of (1R,2S)-1-amino-2-indanol to form the core oxazolidinone structure, a key step in preparing this powerful chiral auxiliary.[10]

Materials:

  • (1R,2S)-1-amino-2-indanol

  • Disuccinimidyl carbonate (DSC) or Triphosgene

  • Triethylamine (TEA)

  • Anhydrous Acetonitrile (ACN)

  • Standard glassware for organic synthesis

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Dissolve (1R,2S)-1-amino-2-indanol (1.0 eq) in anhydrous acetonitrile (to a concentration of approximately 0.2 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (2.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of disuccinimidyl carbonate (1.1 eq) in acetonitrile portion-wise over 15 minutes, ensuring the internal temperature is maintained below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting aminoindanol is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product can be purified by flash chromatography on silica gel to yield the pure chiral oxazolidinone.

Application in Diastereoselective Aldol Reactions

The indanol-derived oxazolidinone is highly effective in directing the stereochemical outcome of aldol reactions, a fundamental carbon-carbon bond-forming reaction in organic synthesis.[5] The reaction proceeds through a boron-mediated Zimmerman-Traxler transition state, where the bulky indanyl group of the auxiliary effectively blocks one face of the enolate, leading to the formation of the desired syn-aldol adduct with high diastereoselectivity.[10]

Mechanism of Stereocontrol in Aldol Reactions

G cluster_0 Boron-Mediated Aldol Reaction N_Acyloxazolidinone N-Acyloxazolidinone Enolate_Formation Enolate Formation (Bu₂BOTf, DIPEA) N_Acyloxazolidinone->Enolate_Formation Z_Enolate (Z)-Enolate Enolate_Formation->Z_Enolate Aldehyde_Addition Addition of Aldehyde Z_Enolate->Aldehyde_Addition Zimmerman_Traxler Zimmerman-Traxler Transition State Aldehyde_Addition->Zimmerman_Traxler Aldol_Adduct Diastereomerically Enriched Aldol Adduct Zimmerman_Traxler->Aldol_Adduct

Caption: Key steps in the boron-mediated diastereoselective aldol reaction.

Protocol 2: N-Acylation of the Chiral Oxazolidinone

Prior to the aldol reaction, the oxazolidinone must be acylated with the desired carboxylic acid derivative.

Materials:

  • Chiral oxazolidinone (from Protocol 1)

  • Propionyl chloride (or other desired acyl chloride)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the chiral oxazolidinone (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq).

  • Cool the solution to 0 °C.

  • Slowly add propionyl chloride (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the N-acyl oxazolidinone by flash chromatography.

Protocol 3: Boron-Mediated Diastereoselective Aldol Reaction

This protocol describes the key stereodifferentiating step where the enolate of the N-acyl oxazolidinone reacts with an aldehyde.[10]

Materials:

  • N-acyl oxazolidinone (from Protocol 2)

  • Di-n-butylboron triflate (Bu₂BOTf)

  • N,N-Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

  • Anhydrous Dichloromethane (DCM)

  • Phosphate buffer (pH 7)

  • Methanol

  • 30% Hydrogen peroxide

Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous DCM (to a concentration of approximately 0.1 M).

  • Cool the solution to 0 °C.

  • Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq).

  • Stir the mixture at 0 °C for 30-45 minutes to facilitate (Z)-enolate formation.

  • Cool the reaction to -78 °C.

  • Add the aldehyde (1.2 eq), dissolved in a small amount of cold DCM, dropwise over 10 minutes.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction at 0 °C by adding pH 7 phosphate buffer, followed immediately by methanol and 30% hydrogen peroxide.

  • Stir vigorously for 1 hour.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the aldol adduct by flash chromatography.

Performance Data in Aldol Reactions

The indanol-derived chiral auxiliary consistently provides high levels of diastereoselectivity across a range of aldehydes.

AldehydeDiastereomeric Excess (d.e.)Yield (%)
Isobutyraldehyde>99%75
Benzaldehyde>99%80
Propionaldehyde>99%78
p-Tolualdehyde>99%82
Data sourced from studies by Ghosh et al.[5]

Application in Asymmetric Diels-Alder Reactions

Derivatives of this compound are also excellent chiral auxiliaries for Lewis acid-promoted asymmetric Diels-Alder reactions.[8][11] In this context, an arylsulfonamide derivative of cis-1-amino-2-indanol is often employed. The hydroxyl group of this derivative is acylated with an α,β-unsaturated acyl chloride to form a chiral dienophile. The rigid indane backbone of the auxiliary then directs the facial selectivity of the cycloaddition reaction.[11]

Protocol 4: Synthesis of the Arylsulfonamido-indanol Auxiliary

Materials:

  • (1R, 2S)-1-amino-2-indanol

  • Arylsulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve (1R, 2S)-1-amino-2-indanol (1.0 eq) in anhydrous DCM.

  • Add triethylamine (3.0 eq).

  • Add the arylsulfonyl chloride (1.2 eq) portion-wise at room temperature.

  • Stir the reaction for 12-16 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by silica gel chromatography.

Protocol 5: Asymmetric Diels-Alder Reaction

Materials:

  • Arylsulfonamido-indanol auxiliary (from Protocol 4)

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Diene (e.g., cyclopentadiene)

  • Lewis Acid (e.g., Et₂AlCl)

Procedure:

  • Dienophile Formation: React the arylsulfonamido-indanol (1.0 eq) with acryloyl chloride (1.2 eq) in the presence of triethylamine in DCM to form the chiral acrylate ester (dienophile). Purify by chromatography.[8]

  • Diels-Alder Reaction: Dissolve the chiral dienophile in DCM and cool to the desired temperature (e.g., 0 °C or -78 °C).

  • Add the Lewis acid (e.g., Et₂AlCl, 1.1 eq) and stir for a short period.

  • Add the diene (e.g., cyclopentadiene, 3.0 eq).

  • Stir the reaction for the specified time (e.g., 36 hours at 0 °C), monitoring by TLC.[8]

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash with brine, dry, and concentrate.

  • Purify the cycloadduct by flash chromatography.

Auxiliary Cleavage and Recovery

A crucial aspect of chiral auxiliary-mediated synthesis is the efficient removal of the auxiliary from the product and its potential for recovery and reuse.[1]

Protocol 6: Cleavage of the Aldol Adduct

This protocol describes the hydrolytic cleavage of the aldol adduct to yield the β-hydroxy carboxylic acid and recover the chiral auxiliary.[5][10]

Materials:

  • Aldol adduct (from Protocol 3)

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether or Ethyl acetate

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the aldol adduct (1.0 eq) in a 3:1 mixture of THF and water and cool to 0 °C.

  • Add an aqueous solution of lithium hydroxide followed by the slow addition of 30% hydrogen peroxide.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite at 0 °C and stirring for 20 minutes.

  • Concentrate the mixture in vacuo to remove the THF.

  • Wash the remaining aqueous layer with diethyl ether or ethyl acetate (3x) to extract the chiral auxiliary. The combined organic layers can be dried and concentrated to recover the (1R,2S)-1-amino-2-indanol derivative.

  • Acidify the aqueous layer with 1 M HCl and extract the desired β-hydroxy carboxylic acid with an organic solvent.

Conclusion

This compound serves as an exemplary chiral precursor, providing access to a class of highly effective and structurally rigid chiral auxiliaries. The derivatives of cis-1-amino-2-indanol, in particular, have demonstrated broad applicability and excellent stereocontrol in fundamental synthetic transformations such as aldol additions and Diels-Alder reactions. The detailed protocols and mechanistic insights provided herein offer a robust framework for researchers to confidently employ these auxiliaries in the synthesis of complex, enantiomerically enriched molecules. The high diastereoselectivities achieved, coupled with the reliable methods for auxiliary cleavage and recovery, underscore the value of the indanol scaffold in modern asymmetric synthesis.

References

Application Note: High-Selectivity Enzymatic Kinetic Resolution of (±)-1-Indanyl Acetate Using Immobilized Lipase B

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a detailed protocol for the enzymatic kinetic resolution of racemic (±)-1-indanyl acetate via hydrolysis. The method utilizes the highly selective and robust immobilized Lipase B from Candida antarctica (CALB) to yield enantiomerically enriched (R)-1-indanol and unreacted (S)-1-indanyl acetate. This guide is intended for researchers, chemists, and drug development professionals seeking an efficient and scalable biocatalytic route to chiral 1-indanol, a valuable building block in pharmaceutical synthesis, notably for antiviral agents like Indinavir.[1] The protocol covers the enzymatic reaction, reaction monitoring, product isolation, and comprehensive analytical procedures using chiral High-Performance Liquid Chromatography (HPLC) for the determination of conversion and enantiomeric excess.

Introduction and Scientific Principles

The stereochemical purity of pharmaceutical intermediates is paramount, as different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.[2] 1-Indanol is a key chiral precursor in the synthesis of several active pharmaceutical ingredients.[1] Traditional chemical methods for resolving racemates can be harsh and environmentally taxing. In contrast, enzymatic kinetic resolution (EKR) offers a powerful alternative, leveraging the inherent stereoselectivity of enzymes to operate under mild, aqueous conditions.[3][4]

This protocol focuses on the kinetic resolution of racemic (±)-1-indanyl acetate. The core principle involves the differential reaction rates of the two enantiomers in the presence of a chiral catalyst—in this case, a lipase.[5]

Principle of Hydrolytic Kinetic Resolution:

Lipase B from Candida antarctica (CALB), a serine hydrolase, exhibits a pronounced selectivity for one enantiomer of the indanyl acetate substrate.[3][4][6] It preferentially catalyzes the hydrolysis of the (R)-acetyl group, converting (R)-1-indanyl acetate into (R)-1-indanol, while leaving the (S)-1-indanyl acetate largely untouched.

The success of a kinetic resolution is quantified by three key parameters:

  • Conversion (c): The percentage of the initial substrate that has been transformed into the product. In an ideal kinetic resolution, the reaction is stopped at or near 50% conversion to maximize both the yield and the enantiomeric purity of the product and the remaining substrate.[7]

  • Enantiomeric Excess (ee): A measure of the stereochemical purity of a chiral sample. It is calculated from the relative amounts of the two enantiomers (e.g., from HPLC peak areas).[1]

    • ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] * 100

  • Enantiomeric Ratio (E-value): An intrinsic measure of an enzyme's selectivity for one enantiomer over the other.[7] The E-value is independent of conversion and is the ultimate benchmark for the effectiveness of a kinetic resolution. An E-value greater than 30 is considered excellent for preparative purposes.[7] It is calculated using the following equation:

    • E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)]

    • where c is the conversion, and ee_p is the enantiomeric excess of the product.

The use of an immobilized enzyme, such as Novozym® 435 (CALB immobilized on acrylic resin), is highly advantageous. Immobilization simplifies catalyst removal post-reaction (via simple filtration), enhances enzyme stability, and allows for catalyst recycling, making the process more cost-effective and scalable.[1][6]

Materials and Instrumentation

Reagents and Chemicals
  • Racemic (±)-1-indanyl acetate (Substrate)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Potassium Phosphate Dibasic (K₂HPO₄)

  • Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl) for pH adjustment

  • Ethyl Acetate (ACS Grade, for extraction)

  • n-Hexane (HPLC Grade)

  • 2-Propanol (Isopropanol, HPLC Grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography, 230-400 mesh)

  • Deionized Water

Instrumentation
  • Magnetic Stirrer with Hotplate and Temperature Controller

  • pH Meter

  • Reaction Vessel (e.g., 100 mL round-bottom flask)

  • Analytical Balance

  • Filtration Apparatus (e.g., Büchner funnel)

  • Rotary Evaporator

  • Glassware for Column Chromatography

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

  • Chiral Stationary Phase (CSP) HPLC Column (e.g., Polysaccharide-based column such as Lux® Amylose-1 or Regis® (R,R) WHELK-O® 1)[8]

Experimental Protocols

This section is divided into the core enzymatic reaction and the essential analytical method for assessing its outcome.

Protocol A: Enzymatic Hydrolysis of (±)-1-Indanyl Acetate

This protocol details the setup, monitoring, and work-up of the kinetic resolution.

  • Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer solution. Adjust the pH to 7.0 using NaOH or HCl. A stable pH is critical for optimal enzyme activity.[6]

  • Reaction Setup:

    • In a 100 mL round-bottom flask, combine racemic (±)-1-indanyl acetate (e.g., 1.0 g, 5.67 mmol) and 50 mL of the pH 7.0 phosphate buffer.

    • Add the immobilized CALB (e.g., 200 mg). The enzyme-to-substrate ratio may require optimization but a 1:5 w/w ratio is a robust starting point.[6]

    • Place the flask in a water bath on a magnetic stirrer set to a controlled temperature, typically 30-40°C.[1][6] Begin vigorous stirring to ensure good mixing of the biphasic system.

  • Reaction Monitoring:

    • The reaction progress must be monitored to achieve the target 50% conversion. At regular intervals (e.g., every 1-2 hours), pause stirring, withdraw a small aliquot (~100 µL) of the reaction mixture, and extract it with 1 mL of ethyl acetate.

    • Analyze the organic extract by TLC or, more accurately, by chiral HPLC (see Protocol 3.2) to determine the ratio of indanyl acetate to indanol. Continue the reaction until the peak areas for substrate and product are approximately equal, indicating ~50% conversion.

  • Reaction Work-up and Product Isolation:

    • Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme using a Büchner funnel. The enzyme can be washed with buffer and solvent (e.g., hexane), dried, and stored for reuse.[1]

    • Transfer the filtrate to a separatory funnel and extract the aqueous phase three times with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Remove the solvent under reduced pressure using a rotary evaporator. The result is a crude mixture of unreacted (S)-1-indanyl acetate and the product, (R)-1-indanol.

  • Purification:

    • Separate the (S)-1-indanyl acetate from the (R)-1-indanol using silica gel column chromatography. A solvent system of hexane/ethyl acetate (e.g., starting at 9:1 and gradually increasing polarity) is typically effective.

    • Collect fractions and analyze by TLC to identify the separated products.

    • Combine the pure fractions of each compound and remove the solvent by rotary evaporation.

  • Optional: Hydrolysis of (S)-1-Indanyl Acetate:

    • To obtain the (S)-1-indanol enantiomer, the purified (S)-1-indanyl acetate can be chemically hydrolyzed. Dissolve the acetate in methanol, add a stoichiometric amount of aqueous NaOH, and stir at room temperature until the reaction is complete (monitor by TLC). Neutralize, extract, and purify as needed.[1]

Protocol B: Chiral HPLC Analysis for ee and Conversion

This protocol provides a reliable method for quantifying the success of the kinetic resolution.

  • Objective: To separate the enantiomers of 1-indanol and 1-indanyl acetate to determine enantiomeric excess (% ee) and conversion (c).[2][9]

  • Chromatographic Conditions (Representative Method):

    • Column: Lux® Amylose-1 (5 µm, 250 x 4.6 mm) or equivalent polysaccharide-based CSP.[8]

    • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).[1][8] The mobile phase must be degassed.

    • Flow Rate: 1.0 mL/min.[1][8]

    • Temperature: 25°C (Ambient).[8]

    • Detection: UV at 254 nm.[1][8]

  • Sample Preparation:

    • Racemic Standards: Prepare ~1 mg/mL solutions of both racemic 1-indanol and racemic 1-indanyl acetate in the mobile phase.

    • Reaction Samples: Prepare ~1 mg/mL solutions of the purified (R)-1-indanol and (S)-1-indanyl acetate in the mobile phase.

  • Analysis Procedure:

    • Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[8]

    • First, inject the racemic standard solutions to determine the retention times for (R)- and (S)-enantiomers of both the alcohol and the acetate.

    • Next, inject the purified samples from the enzymatic reaction.

    • Record the chromatograms and integrate the peak areas for each enantiomer.

  • Data Analysis and Calculations:

    • Enantiomeric Excess (ee): Calculate the % ee for the product ((R)-1-indanol) and the remaining substrate ((S)-1-indanyl acetate) using the integrated peak areas.[1] ee_product (%) = [ |Area(R-indanol) - Area(S-indanol)| / (Area(R-indanol) + Area(S-indanol)) ] * 100 ee_substrate (%) = [ |Area(S-acetate) - Area(R-acetate)| / (Area(S-acetate) + Area(R-acetate)) ] * 100

    • Conversion (c): Calculate the conversion from the enantiomeric excesses of the substrate (ee_s) and product (ee_p). This is often more accurate than using raw peak areas from a single chromatogram of the mixture.[7] c = ee_s / (ee_s + ee_p)

    • Enantiomeric Ratio (E-value): Calculate the E-value to quantify enzyme selectivity using the formula previously mentioned.[7]

Expected Results & Data Presentation

Under the optimized conditions described, this protocol is expected to yield (R)-1-indanol and (S)-1-indanyl acetate with high enantiomeric purity.

ParameterExpected ValueRationale
Enzyme Immobilized CALBHigh stability and proven enantioselectivity for secondary alcohols.[3][6]
Optimal Conversion (c) ~50%Theoretical point for maximum yield (50%) and high ee for both product and substrate.[7]
ee of (R)-1-Indanol (ee_p) >97%CALB is highly selective for the (R)-enantiomer.[6]
ee of (S)-Indanyl Acetate (ee_s) >97%As the preferred (R)-enantiomer is consumed, the unreacted substrate pool becomes enriched in the (S)-enantiomer.
Enantiomeric Ratio (E) >100Indicates excellent enantioselectivity, suitable for preparative synthesis.[7]

Visualizations

Enzymatic Kinetic Resolution Workflow

G cluster_reaction Part A: Enzymatic Reaction cluster_products Isolated Products cluster_analysis Part B: Analysis A 1. Reaction Setup (±)-Indanyl Acetate Immobilized CALB pH 7.0 Buffer, 30°C B 2. Monitor Reaction (Target c ≈ 50%) via Chiral HPLC A->B C 3. Work-up Filter Enzyme Extract with EtOAc B->C D 4. Purification Silica Gel Chromatography C->D E (R)-1-Indanol D->E F (S)-1-Indanyl Acetate D->F G 5. Chiral HPLC Analysis E->G F->G H 6. Calculate % ee, % c, E-value G->H

Caption: Overall workflow for the enzymatic kinetic resolution and analysis.

Reaction Scheme

G cluster_0 Racemate Racemic (±)-Indanyl Acetate R_acetate (R)-Indanyl Acetate S_acetate (S)-Indanyl Acetate H2O + H₂O R_acetate->H2O S_acetate->S_acetate CALB (Slow) (Unreacted) R_indanol (R)-1-Indanol H2O->R_indanol CALB (Fast)

References

Application Notes and Protocols for (S)-(+)-1-Indanol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (S)-(+)-1-Indanol in Chiral Synthesis

This compound is a versatile and highly valuable chiral building block in the landscape of pharmaceutical synthesis. Its rigid bicyclic structure and strategically positioned hydroxyl group make it an excellent starting material for the synthesis of complex, enantiomerically pure pharmaceutical intermediates. The precise spatial arrangement of its stereocenter is leveraged to induce chirality in target molecules, a critical aspect in the development of modern therapeutics where often only one enantiomer is biologically active and the other may be inactive or even harmful[1].

This guide provides an in-depth exploration of the applications of this compound, focusing on its role as a key precursor in the synthesis of significant pharmaceutical agents. We will delve into the mechanistic underpinnings of its utility, provide detailed, field-proven protocols, and present data that underscores its efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this important chiral molecule.

Core Applications of this compound

The utility of this compound in pharmaceutical synthesis is multifaceted, primarily revolving around its use as a chiral precursor. Two prominent examples that highlight its significance are the synthesis of the anti-Parkinson's agent Rasagiline and the HIV protease inhibitor Indinavir.

Precursor to Rasagiline for Parkinson's Disease Therapy

(S)-1-Indanol serves as a key precursor for the synthesis of Rasagiline, a potent, irreversible inhibitor of monoamine oxidase type B (MAO-B) used in the treatment of Parkinson's disease[2][3][4]. The therapeutic efficacy of Rasagiline is intrinsically linked to its (S)-configuration.

A highly efficient and environmentally friendly method to produce enantiopure (S)-1-indanol is through the asymmetric bioreduction of the prochiral ketone, 1-indanone.[2][3][4] Whole-cell biocatalysts, such as Lactobacillus paracasei, have demonstrated excellent conversion rates and enantioselectivity.[2][3][4] This biocatalytic approach offers several advantages over traditional chemical methods, including mild reaction conditions, high selectivity, and avoidance of toxic metals and costly chiral ligands.[4]

Experimental Protocol: Gram-Scale Biocatalytic Synthesis of (S)-1-Indanol [3]

This protocol outlines the gram-scale synthesis of (S)-1-indanol using Lactobacillus paracasei BD71 whole-cell biocatalysts.

Materials and Equipment:

  • 1-indanone

  • Lactobacillus paracasei BD71 culture

  • Growth medium (e.g., MRS broth)

  • Ethanol

  • 1 M HCl

  • Shaker incubator

  • Centrifuge

  • Standard organic extraction glassware

  • Rotary evaporator

  • Chiral HPLC for enantiomeric excess (ee) determination

Procedure:

  • Cultivation of Biocatalyst: Cultivate Lactobacillus paracasei BD71 in an appropriate growth medium until a sufficient cell density is reached. Harvest the cells by centrifugation.

  • Reaction Setup: In a suitable reaction vessel, suspend the harvested L. paracasei cells in a buffered solution. Adjust the pH of the reaction medium to 6.0.

  • Substrate Addition: Dissolve 1-indanone in a minimal amount of ethanol and add it to the cell suspension. The final concentration of the substrate should be optimized for maximum conversion.

  • Bioconversion: Incubate the reaction mixture at 30°C with agitation (e.g., 150 rpm) for 36 hours. Monitor the progress of the reaction by TLC or GC.

  • Product Extraction: After the reaction is complete, centrifuge the mixture to separate the cells. Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting (S)-1-indanol can be further purified if necessary. Analyze the product for yield and determine the enantiomeric excess using chiral HPLC.

Expected Results:

This method has been reported to produce (S)-1-indanol on a gram scale with high yield (93%) and excellent enantiomeric purity (>99% ee).[2][3]

Synthesis of (1S, 2R)-1-Amino-2-indanol: A Crucial Intermediate for Indinavir

This compound is a foundational chiral pool starting material for the synthesis of (1S, 2R)-1-amino-2-indanol, a key component of the HIV protease inhibitor, Indinavir.[5][6][7] The precise stereochemistry of this amino alcohol is critical for the potent inhibitory activity of Indinavir against the HIV protease enzyme.[6]

A common synthetic route involves a multi-step process starting from 1-indanone. This pathway meticulously establishes the two adjacent stereocenters with the required cis configuration.

G A 1-Indanone B (R)-2-Hydroxy-1-indanone A->B Asymmetric Hydroxylation C Oxime Derivative B->C Oximation D (1S,2R)-1-Amino-2-indanol C->D Diastereoselective Reduction

Caption: Generalized workflow for the synthesis of (1S,2R)-1-amino-2-indanol.

Experimental Protocol: Synthesis of (1S, 2R)-1-Amino-2-indanol [5][6][7]

This protocol provides a general outline for the synthesis of (1S, 2R)-1-amino-2-indanol from 1-indanone.

Step 1: Asymmetric Hydroxylation of 1-Indanone

  • Acetoxylation: React 1-indanone with manganese(III) acetate to introduce an acetoxy group at the alpha position, yielding 2-acetoxy-1-indanone.[5]

  • Enantioselective Hydrolysis: Perform a fungus-catalyzed hydrolysis of the 2-acetoxy-1-indanone to furnish optically pure (R)-2-hydroxy-1-indanone.[5] Alternatively, acidic hydrolysis with scandium triflate can be employed.[7]

Step 2: Oximation of (R)-2-Hydroxy-1-indanone

  • Treat the (R)-2-hydroxy-1-indanone with hydroxylamine hydrochloride in a suitable solvent like pyridine to form the corresponding oxime derivative.[7]

Step 3: Diastereoselective Reduction of the Oxime

  • Perform a diastereoselective reduction of the oxime derivative. Hydrogenation using a suitable catalyst (e.g., Raney nickel or catalytic hydrogenation) can afford the desired (1S, 2R)-1-amino-2-indanol with high cis selectivity.[5][7]

Data Summary:

StepKey ReagentsProductSelectivityReference
Asymmetric HydroxylationMn(OAc)₃, Fungus(R)-2-Hydroxy-1-indanoneHigh ee[5]
OximationHONH₂·HCl, PyridineOxime of 2-hydroxyindanoneN/A[7]
Diastereoselective ReductionHydrogenation(1S, 2R)-1-Amino-2-indanol97% cis selectivity[5]

(S)-1-Indanol Derivatives as Chiral Auxiliaries

Beyond its role as a direct precursor, derivatives of indanol, such as (1R,2S)-1-amino-2-indanol, are powerful chiral auxiliaries in asymmetric synthesis.[8] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[9]

Application in Diastereoselective Aldol Reactions

(1R,2S)-1-amino-2-indanol can be converted into a chiral oxazolidinone auxiliary, which is then used to direct diastereoselective aldol reactions.[8] This methodology is highly effective for constructing chiral β-hydroxy carbonyl compounds, which are important intermediates in the synthesis of natural products and pharmaceuticals.[8]

The effectiveness of the indanol-derived oxazolidinone auxiliary stems from its rigid, bicyclic structure, which provides a well-defined steric environment.[8] This steric hindrance directs the approach of incoming reagents to one face of the enolate, leading to a high degree of diastereoselectivity.[8]

G A (1R,2S)-1-amino-2-indanol B Chiral Oxazolidinone A->B Attachment of Auxiliary C N-Acyloxazolidinone B->C N-Acylation D (Z)-Enolate C->D Enolization (e.g., Bu₂BOTf) E Syn-Aldol Adduct D->E Aldol Reaction with Aldehyde F Chiral β-Hydroxy Carbonyl Compound E->F Cleavage of Auxiliary G Recovered Chiral Auxiliary E->G Cleavage of Auxiliary

Caption: Workflow for using (1R,2S)-1-amino-2-indanol as a chiral auxiliary.

Protocol: Diastereoselective Aldol Reaction Using an Indanol-Derived Auxiliary [8]

Step 1: Preparation of the N-Acyloxazolidinone

  • Convert (1R,2S)-1-amino-2-indanol into the corresponding chiral oxazolidinone.

  • N-acylate the oxazolidinone with the desired carbonyl moiety (e.g., propionyl chloride) in the presence of a base.

Step 2: Diastereoselective Aldol Reaction

  • In a flame-dried flask under an inert atmosphere, dissolve the N-acyloxazolidinone in a suitable solvent (e.g., dichloromethane).

  • Cool the solution to -78°C and add a Lewis acid such as dibutylboron triflate (Bu₂BOTf), followed by a hindered base (e.g., diisopropylethylamine) to form the (Z)-enolate.

  • Add the desired aldehyde to the reaction mixture and stir at -78°C. Allow the reaction to warm slowly to room temperature.

  • Quench the reaction with a suitable buffer and perform an aqueous workup.

Step 3: Cleavage of the Chiral Auxiliary

  • The aldol adduct can be treated with reagents such as lithium hydroperoxide to cleave the auxiliary, yielding the chiral β-hydroxy carboxylic acid and recovering the (1R,2S)-1-amino-2-indanol.[8]

Expected Diastereoselectivity:

The use of chiral auxiliaries derived from cis-aminoindanol has been shown to provide excellent diastereoselectivity in aldol condensations, often exceeding 99% diastereomeric excess (de).[8]

Conclusion

This compound stands out as a cornerstone chiral building block in the synthesis of pharmaceutical intermediates. Its application, both as a direct precursor and in the form of its derivatives as chiral auxiliaries, enables the efficient and highly stereoselective synthesis of complex molecules. The methodologies presented herein, from biocatalytic production to its use in diastereoselective reactions, highlight the versatility and power of this compound in modern drug development. The continued exploration of new synthetic routes and applications for this valuable chiral synthon will undoubtedly lead to further innovations in pharmaceutical manufacturing.

References

Application Note: Chiral HPLC Analysis of (S)-(+)-1-Indanol via Diastereomeric Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The accurate determination of the enantiomeric purity of chiral compounds is a critical aspect of drug development and quality control.[1][2] This application note provides a comprehensive guide to the chiral High-Performance Liquid Chromatography (HPLC) analysis of (S)-(+)-1-Indanol. Direct separation of enantiomers on a chiral stationary phase (CSP) can be challenging. An effective alternative approach is the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[3][4] These diastereomers, possessing different physicochemical properties, can then be readily separated on a standard achiral HPLC column.[4] This document outlines a detailed protocol for the derivatization of this compound with (R)-(+)-1-phenylethyl isocyanate, the subsequent HPLC analysis of the resulting diastereomeric carbamates, and the validation of the method.

Introduction: The Rationale for Derivatization

Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment.[5] This makes their separation by conventional chromatographic techniques a significant challenge. While the use of chiral stationary phases (CSPs) is a common and powerful direct approach, indirect methods involving derivatization offer several advantages.[1][4][6][7][8] By reacting a racemic or enantiomerically enriched mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA), a mixture of diastereomers is formed.[3][4] These diastereomers can then be separated on a cost-effective and robust achiral stationary phase.[4]

For alcohols such as this compound, chiral isocyanates are excellent CDAs.[9] They react with the hydroxyl group to form stable carbamate derivatives under mild conditions.[10][11] The resulting diastereomers can then be resolved using standard reversed-phase HPLC.

Causality of Experimental Choice: The selection of (R)-(+)-1-phenylethyl isocyanate as the CDA is based on its commercial availability in high enantiomeric purity, its reactivity towards the hydroxyl group of 1-Indanol, and the likelihood of the resulting diastereomeric carbamates having sufficient structural differences to be resolved by standard HPLC. The formation of the carbamate introduces a new stereocenter, creating diastereomers with distinct spatial arrangements, which in turn leads to differential interactions with the stationary phase.

Experimental Workflow

The overall experimental process involves two main stages: the derivatization of the 1-Indanol sample and the subsequent HPLC analysis of the formed diastereomers.

experimental_workflow cluster_derivatization Derivatization Stage cluster_hplc HPLC Analysis Stage A Sample Preparation (this compound Solution) B Addition of (R)-(+)-1-Phenylethyl Isocyanate A->B C Catalyst Addition (e.g., DBTDL) B->C D Reaction Incubation (Formation of Diastereomeric Carbamates) C->D E Sample Injection D->E Inject Derivatized Sample F Chromatographic Separation (Achiral C18 Column) E->F G UV Detection F->G H Data Analysis (Peak Integration & Enantiomeric Purity Calculation) G->H

Figure 1: Overall experimental workflow from derivatization to analysis.

Detailed Protocols

Derivatization of this compound

This protocol details the formation of diastereomeric carbamates from this compound and (R)-(+)-1-phenylethyl isocyanate.

Materials:

  • This compound

  • (R)-(+)-1-Phenylethyl isocyanate (PEIC)

  • Anhydrous Toluene

  • Dibutyltin dilaurate (DBTDL) solution (catalyst, ~1% in anhydrous toluene)

  • HPLC grade Acetonitrile

  • HPLC grade Water

  • Trifluoroacetic acid (TFA)

  • Reaction vials with septa

  • Syringes

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in anhydrous toluene at a concentration of approximately 1 mg/mL.

  • Reagent Preparation: Prepare a solution of (R)-(+)-1-phenylethyl isocyanate in anhydrous toluene at a concentration of approximately 1.5 mg/mL. Note: Isocyanates are moisture-sensitive; handle under anhydrous conditions.

  • Reaction Setup: In a clean, dry reaction vial, add 100 µL of the this compound solution.

  • Reagent Addition: Add 120 µL of the (R)-(+)-1-phenylethyl isocyanate solution to the vial. This provides a slight molar excess of the derivatizing agent.

  • Catalyst Addition: Add 10 µL of the DBTDL catalyst solution. The use of a catalyst like DBTDL can facilitate the reaction between the alcohol and the isocyanate.[12]

  • Reaction: Tightly cap the vial and vortex briefly. Allow the reaction to proceed at room temperature for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) if desired.

  • Quenching and Dilution: After the reaction is complete, add 770 µL of acetonitrile to quench any remaining isocyanate and to dilute the sample to a final volume of 1 mL, suitable for HPLC injection.

HPLC Method for Diastereomer Separation

The following HPLC method is a starting point and may require optimization for specific systems.

Parameter Condition
Instrument HPLC with UV Detector
Column Achiral C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% TFA (Gradient or Isocratic)
Example Gradient 50% Acetonitrile to 90% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Rationale for HPLC Parameters:

  • Column: A standard C18 column is chosen for its versatility and robustness in separating moderately nonpolar compounds like the carbamate derivatives.

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reversed-phase chromatography. The addition of a small amount of trifluoroacetic acid (TFA) can improve peak shape and resolution by suppressing the ionization of any residual silanol groups on the stationary phase.

  • Detection: The phenyl and indanyl moieties in the derivatives provide strong UV absorbance at 254 nm, allowing for sensitive detection.

Data Analysis and Interpretation

The successful derivatization and separation will result in two distinct peaks in the chromatogram, corresponding to the two diastereomers formed.

logical_relationship cluster_input Input cluster_process Process cluster_output Output cluster_analysis Analysis A (S)-1-Indanol & (R)-1-Indanol (Enantiomeric Mixture) B Derivatization with (R)-(+)-1-PEIC A->B C (S,R)-Diastereomer & (R,R)-Diastereomer B->C D Achiral HPLC Separation C->D E Resolved Chromatographic Peaks D->E

Figure 2: Logical flow from enantiomers to separable diastereomers.

Calculating Enantiomeric Purity: The enantiomeric purity (or enantiomeric excess, %ee) of the original this compound sample can be calculated from the peak areas of the two diastereomers in the chromatogram.

Assuming Peak 1 corresponds to the (S,R)-diastereomer and Peak 2 to the (R,R)-diastereomer:

% Enantiomeric Purity of (S)-isomer = (Area_Peak1 / (Area_Peak1 + Area_Peak2)) * 100

% Enantiomeric Excess (%ee) = ((Area_Peak1 - Area_Peak2) / (Area_Peak1 + Area_Peak2)) * 100

Method Validation

For use in a regulated environment, the analytical method must be validated according to ICH guidelines or equivalent.[13][14] Key validation parameters include:

Validation Parameter Description Acceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.Baseline resolution of diastereomer peaks from each other and any impurities.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.[2]
Accuracy The closeness of the test results to the true value.% Recovery between 98.0% and 102.0%.[2]
Precision (Repeatability & Intermediate) The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0%.[2]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.[2]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.[2]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in flow rate, temperature, mobile phase composition.

Conclusion

The derivatization of this compound with (R)-(+)-1-phenylethyl isocyanate provides a reliable and robust method for determining its enantiomeric purity using standard achiral HPLC. This indirect approach circumvents the need for specialized and often more expensive chiral stationary phases, offering a practical solution for routine analysis in research and quality control laboratories. Proper method validation is essential to ensure the accuracy and reliability of the results.[1][15]

References

Application Notes and Protocols: (S)-(+)-1-Indanol as a Chiral Auxiliary in Stereoselective Polyene Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyene cyclizations are powerful biomimetic transformations that enable the rapid assembly of complex polycyclic structures from simple acyclic precursors. Achieving stereocontrol in these reactions is paramount for the synthesis of enantiomerically pure natural products and pharmaceutical agents. This guide details the application of (S)-(+)-1-indanol as a chiral auxiliary to direct the stereochemical outcome of cationic polyene cyclizations. We will explore the mechanistic basis for stereocontrol, provide detailed protocols for the attachment of the auxiliary, the key cyclization step, and subsequent cleavage, and discuss the underlying principles that ensure a self-validating experimental design.

Introduction: The Challenge of Stereocontrol in Polyene Cyclizations

Nature masterfully constructs complex terpenes and steroids with exquisite stereocontrol using cyclase enzymes. These enzymes pre-organize a linear polyene substrate within a chiral pocket, initiating a cascade of C-C bond formations to yield a specific polycyclic scaffold.[1] In synthetic chemistry, mimicking this process requires a strategy to control the three-dimensional folding of the polyene chain as it cyclizes. One of the most reliable strategies is the use of a chiral auxiliary—a stereogenic unit temporarily incorporated into the substrate to bias the stereochemical course of the reaction.[2]

This compound is an attractive chiral auxiliary due to its rigid bicyclic structure, which can effectively shield one face of the polyene substrate. Its aromatic ring and defined stereocenter provide a predictable steric environment to influence the transition state of the cyclization cascade. This application note outlines a methodology for leveraging this compound to achieve high diastereoselectivity in Lewis acid-mediated polyene cyclizations.

Mechanistic Rationale: How this compound Directs Cyclization

The core principle of this methodology lies in attaching the this compound to a polyene substrate, typically via an ester linkage. This chiral ester is then subjected to a Lewis acid, which initiates the cyclization cascade starting from a distal initiator group (e.g., an epoxide or an acetal).

The stereochemical outcome is dictated by the conformation of the polyene chain in the transition state. The bulky indanol group, positioned near the chain's terminus, sterically hinders one face of the molecule. To minimize steric repulsion, the polyene chain will preferentially adopt a conformation where the forming rings are directed away from the auxiliary. This "steric shielding" model is a well-established principle in asymmetric synthesis.[2]

The proposed mechanism involves the following key stages:

  • Initiation: A Lewis acid (e.g., SnCl₄, TiCl₄) coordinates to an initiating functional group (e.g., an epoxide), generating a carbocation.

  • Propagation: The carbocation is attacked intramolecularly by the neighboring double bond in a cascade of ring closures. The stereochemistry of each newly formed ring junction is influenced by the pre-organized conformation of the polyene chain, which is in turn directed by the chiral auxiliary.

  • Termination: The cyclization cascade is terminated by a nucleophilic group or by elimination to form a double bond.

  • Auxiliary Cleavage: The chiral auxiliary is removed to yield the enantiomerically enriched polycyclic product.

Below is a diagram illustrating the proposed stereochemical control exerted by the this compound auxiliary during the cyclization of a generic polyene substrate.

G cluster_0 Proposed Stereocontrol Mechanism A Polyene substrate with This compound auxiliary B Lewis Acid Coordination & Initiation A->B C Transition State: Auxiliary shields top face B->C D Stereoselective Cyclization Cascade C->D E Cyclized Product (Diastereomerically Enriched) D->E F Auxiliary Cleavage E->F G Enantiomerically Enriched Final Product F->G

Caption: Proposed workflow for stereocontrol using this compound.

Experimental Protocols

This section provides detailed, step-by-step protocols for the key stages of the process.

Protocol 1: Attachment of this compound to a Polyene Carboxylic Acid

The auxiliary is attached via standard esterification. The Yamaguchi esterification is recommended for sterically hindered substrates to ensure high yields.

Materials:

  • Polyene carboxylic acid (1.0 equiv)

  • This compound (1.2 equiv)

  • 2,4,6-Trichlorobenzoyl chloride (1.1 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Toluene

Procedure:

  • To a solution of the polyene carboxylic acid (1.0 equiv) in anhydrous toluene (0.2 M), add Et₃N (1.2 equiv) and cool the mixture to 0 °C.

  • Slowly add 2,4,6-trichlorobenzoyl chloride (1.1 equiv) and stir the reaction mixture at room temperature for 2 hours.

  • In a separate flask, dissolve this compound (1.2 equiv) and DMAP (0.1 equiv) in anhydrous toluene.

  • Add the solution from step 3 to the reaction mixture, along with an additional portion of Et₃N (1.3 equiv).

  • Stir the reaction at room temperature and monitor by TLC until the starting acid is consumed (typically 4-12 hours).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the chiral ester.

Protocol 2: Stereoselective Polyene Cyclization

This protocol describes a general procedure for the Lewis acid-mediated cyclization. The optimal Lewis acid, solvent, and temperature are substrate-dependent and require careful optimization.

Materials:

  • Chiral polyene ester (from Protocol 1) (1.0 equiv)

  • Lewis Acid (e.g., SnCl₄, 1.0 M in CH₂Cl₂) (2.0-3.0 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the chiral polyene ester (1.0 equiv) in anhydrous CH₂Cl₂ (0.01 M) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid solution (e.g., SnCl₄, 2.5 equiv) dropwise over 15 minutes. The solution may change color.

  • Stir the reaction at -78 °C and monitor its progress by TLC. The reaction time can vary from 30 minutes to several hours.

  • Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ at -78 °C.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to isolate the cyclized product. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis of the purified material.

Table 1: Typical Conditions for Lewis Acid-Mediated Polyene Cyclizations

Lewis AcidTypical SolventTypical Temperature (°C)Notes
SnCl₄CH₂Cl₂-78 to -20Commonly used, highly effective.
TiCl₄CH₂Cl₂-78 to 0Strong Lewis acid, can be less selective.
BF₃·OEt₂CH₂Cl₂, Nitromethane-78 to 25Milder option, may require higher temperatures.
In(OTf)₃CH₂Cl₂0 to 25Can be effective for sensitive substrates.
Protocol 3: Cleavage of the this compound Auxiliary

The ester linkage is typically cleaved by hydrolysis or reduction to liberate the cyclized product and recover the auxiliary.

Materials:

  • Cyclized ester (1.0 equiv)

  • Lithium hydroxide (LiOH) (5.0 equiv)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

Procedure (Saponification):

  • Dissolve the cyclized ester (1.0 equiv) in a 3:1:1 mixture of THF:MeOH:H₂O (0.1 M).

  • Add LiOH (5.0 equiv) and stir the mixture at room temperature. Monitor the reaction by TLC.

  • Upon completion, acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • The crude product can be purified by chromatography to separate the cyclized carboxylic acid from the recovered this compound.

The overall experimental workflow is summarized in the diagram below.

G cluster_1 Experimental Workflow P1 Protocol 1: Attach Auxiliary (Yamaguchi Esterification) Intermediate1 Chiral Ester Substrate P1->Intermediate1 P2 Protocol 2: Stereoselective Cyclization (Lewis Acid) Intermediate2 Crude Cyclized Product P2->Intermediate2 P3 Protocol 3: Cleave Auxiliary (Hydrolysis/Reduction) End Enantiopure Product + Recovered Auxiliary P3->End Start Polyene Acid + This compound Start->P1 Intermediate1->P2 Intermediate2->P3

Caption: Summary of the experimental workflow.

Conclusion and Outlook

The use of this compound as a chiral auxiliary presents a promising strategy for controlling the stereochemical outcome of polyene cyclizations. Its rigid, well-defined structure provides a strong basis for predictable steric shielding, guiding the formation of new stereocenters with high fidelity. The protocols outlined in this document provide a comprehensive framework for researchers to apply this methodology. While optimization for specific substrates is essential, the principles described herein offer a robust starting point for the asymmetric synthesis of complex polycyclic molecules, with significant applications in natural product synthesis and drug discovery.

References

Synthesis of cis-1-Amino-2-indanol from (S)-(+)-1-Indanol Precursors: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

cis-1-Amino-2-indanol is a pivotal chiral auxiliary and building block in the realm of asymmetric synthesis. Its rigid, bicyclic structure provides a well-defined steric environment, making it highly effective in controlling the stereochemical outcome of various chemical transformations.[1][2] This attribute is of paramount importance in the pharmaceutical industry, where the therapeutic efficacy of a drug molecule is often dictated by a single stereoisomer.[3] A notable application of cis-1-amino-2-indanol is its role as a key intermediate in the synthesis of Indinavir (Crixivan®), a potent HIV protease inhibitor.[2][3][4]

This application note provides a detailed, field-proven protocol for the synthesis of enantiomerically pure cis-1-amino-2-indanol, starting from commercially available precursors. The described methodology emphasizes scientific integrity, providing not just a series of steps, but also the underlying mechanistic principles that govern the reaction pathway.

Reaction Scheme and Mechanism

The synthesis of (1S,2R)-cis-1-amino-2-indanol from an indene precursor, which can be derived from 2-indanol, typically proceeds through a key epoxidation step, followed by a regioselective ring-opening of the resulting epoxide. A common and effective strategy involves the Jacobsen-Katsuki epoxidation, which allows for the asymmetric synthesis of the desired epoxide enantiomer.[2]

The overall transformation can be summarized as follows:

Step 1: Asymmetric Epoxidation of Indene. Indene is subjected to an asymmetric epoxidation reaction using a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant like sodium hypochlorite (NaOCl).[2] The chiral ligand directs the oxidation to one face of the double bond, leading to the formation of the corresponding chiral indene oxide with high enantioselectivity.

Step 2: Azide-mediated Epoxide Ring Opening. The resulting epoxide undergoes a nucleophilic ring-opening reaction with an azide source, such as sodium azide (NaN₃). This reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the attacked carbon atom. The azide attacks the less sterically hindered benzylic carbon, leading to the formation of a trans-azido alcohol.

Step 3: Inversion of Stereochemistry at C-2 (Mitsunobu Reaction). To achieve the desired cis stereochemistry, the hydroxyl group of the trans-azido alcohol is inverted using a Mitsunobu reaction.[2] This involves treating the alcohol with diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in the presence of a carboxylic acid, such as benzoic acid. The resulting ester is then hydrolyzed to afford the cis-azido alcohol.

Step 4: Reduction of the Azide. Finally, the azido group is reduced to the corresponding primary amine via catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen atmosphere) or with other reducing agents like lithium aluminum hydride (LiAlH₄), to yield the final product, cis-1-amino-2-indanol.

Experimental Protocol

This protocol outlines a reliable method for the synthesis of (1S,2R)-cis-1-amino-2-indanol.

Materials and Reagents
Reagent/MaterialGradeSupplier
IndeneReagentSigma-Aldrich
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chlorideCatalystStrem Chemicals
4-Phenylpyridine N-oxideReagentSigma-Aldrich
Sodium hypochlorite solution (10-15%)ReagentSigma-Aldrich
Dichloromethane (DCM)AnhydrousAcros Organics
Sodium azide (NaN₃)ReagentPlus®, ≥99.5%Sigma-Aldrich
Ammonium chloride (NH₄Cl)ACS reagent, ≥99.5%Sigma-Aldrich
Diethyl etherAnhydrousFisher Scientific
Triphenylphosphine (PPh₃)99%Acros Organics
Diisopropyl azodicarboxylate (DIAD)94%Sigma-Aldrich
Benzoic acidACS reagent, ≥99.5%Sigma-Aldrich
Tetrahydrofuran (THF)AnhydrousAcros Organics
Sodium hydroxide (NaOH)ACS reagent, ≥97.0%Sigma-Aldrich
MethanolACS reagent, ≥99.8%Fisher Scientific
Palladium on carbon (10 wt. %)CatalystSigma-Aldrich
Ethyl acetateACS reagent, ≥99.5%Fisher Scientific
Celite®---Sigma-Aldrich
Step-by-Step Methodology

Step 1: Synthesis of (1S,2R)-Indene Oxide

  • To a solution of indene (1.0 eq) in dichloromethane (DCM) at 0 °C, add (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (0.005 eq) and 4-phenylpyridine N-oxide (0.05 eq).

  • Slowly add a buffered aqueous solution of sodium hypochlorite (1.5 eq) to the vigorously stirred reaction mixture, maintaining the temperature at 0 °C.

  • Monitor the reaction by TLC until the indene is consumed (typically 2-4 hours).

  • Once complete, separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude indene oxide can be purified by flash chromatography on silica gel.

Step 2: Synthesis of (1R,2S)-1-Azido-2-indanol

  • Dissolve the indene oxide (1.0 eq) in a mixture of ethanol and water (4:1).

  • Add sodium azide (1.5 eq) and ammonium chloride (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC until the epoxide is consumed (typically 6-8 hours).

  • Cool the reaction to room temperature and remove the ethanol in vacuo.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude trans-azido alcohol, which can be purified by chromatography.

Step 3: Synthesis of (1S,2R)-1-Azido-2-indanol via Mitsunobu Inversion

  • Dissolve the trans-azido alcohol (1.0 eq), triphenylphosphine (1.5 eq), and benzoic acid (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C and add DIAD (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate and concentrate.

  • Purify the resulting benzoate ester by flash chromatography.

  • Dissolve the purified ester in methanol and add a solution of sodium hydroxide (2.0 eq) in water.

  • Stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Neutralize the reaction with dilute HCl and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the cis-azido alcohol.

Step 4: Synthesis of (1S,2R)-cis-1-Amino-2-indanol

  • Dissolve the cis-azido alcohol (1.0 eq) in methanol.

  • Carefully add 10% palladium on carbon (0.1 eq by weight) to the solution.

  • Hydrogenate the mixture under a balloon of hydrogen gas at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate in vacuo to yield the crude cis-1-amino-2-indanol.

  • The final product can be purified by recrystallization to afford a white to off-white solid.

Data Summary

StepProductStarting MaterialKey ReagentsTypical Yield (%)
1(1S,2R)-Indene OxideIndene(R,R)-Mn-salen catalyst, NaOCl85-95
2(1R,2S)-1-Azido-2-indanol(1S,2R)-Indene OxideNaN₃, NH₄Cl80-90
3(1S,2R)-1-Azido-2-indanol(1R,2S)-1-Azido-2-indanolPPh₃, DIAD, Benzoic acid70-80 (over 2 steps)
4(1S,2R)-cis-1-Amino-2-indanol(1S,2R)-1-Azido-2-indanolPd/C, H₂90-98

Spectroscopic Data for (1S,2R)-cis-1-Amino-2-indanol:

  • ¹H NMR (500 MHz, DMSO-d₆) δ: 7.48–7.23 (m, 4H), 5.85 (s, 1H), 4.57 (d, 1H), 3.02–2.98 (m, 1H), 2.95–2.91 (m, 1H), 8.50 (s, 1H), 8.15 (s, 1H), 7.71 (s, 1H).[5]

  • ¹³C NMR (125 MHz, DMSO-d₆) δ: 141.40, 138.62, 129.13, 128.85, 126.77, 70.17, 62.44, 35.53.[5]

  • Appearance: White to cream powder.[6]

  • Melting Point: 113.0-123.0°C.[6]

Workflow Diagram

Synthesis_Workflow Indene Indene Epoxidation Asymmetric Epoxidation ((R,R)-Mn-salen, NaOCl) Indene->Epoxidation IndeneOxide (1S,2R)-Indene Oxide Epoxidation->IndeneOxide RingOpening Azide Ring Opening (NaN₃, NH₄Cl) IndeneOxide->RingOpening transAzido (1R,2S)-1-Azido-2-indanol RingOpening->transAzido Mitsunobu Mitsunobu Inversion (PPh₃, DIAD, BzOH) transAzido->Mitsunobu cisAzido (1S,2R)-1-Azido-2-indanol Mitsunobu->cisAzido Reduction Azide Reduction (Pd/C, H₂) cisAzido->Reduction FinalProduct (1S,2R)-cis-1-Amino-2-indanol Reduction->FinalProduct

References

Application Notes and Protocols: Palladium-Catalyzed Enantioselective Reactions with (S)-(+)-1-Indanol Derived Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indane Scaffold as a Privileged Chiral Backbone

In the realm of asymmetric catalysis, the quest for efficient and selective chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. Palladium-catalyzed cross-coupling reactions, such as the Tsuji-Trost allylic alkylation and the Heck reaction, have become powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. The stereochemical outcome of these reactions is intricately controlled by the chiral ligand coordinated to the palladium center.

The rigid bicyclic structure of the indane backbone has proven to be a privileged scaffold in the design of chiral ligands. Derived from (S)-(+)-1-Indanol, these ligands can create a well-defined and sterically hindered chiral environment around the metal center, thereby effectively inducing enantioselectivity in a variety of transformations. The fixed stereochemistry of the indanol core translates into predictable facial selectivity during the catalytic cycle. This application note provides an in-depth guide to the synthesis and application of this compound derived ligands in palladium-catalyzed enantioselective reactions, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

Ligand Design and Synthesis: From Indanol to Chiral Phosphorus Ligands

The hydroxyl group of this compound serves as a versatile handle for the introduction of phosphorus-containing moieties, leading to the formation of various classes of chiral ligands, including phosphites, phosphinites, and phosphoramidites. The synthesis of these ligands is often straightforward, typically involving the reaction of the indanol with a suitable phosphorus electrophile.

One prominent class of ligands derived from chiral diols are phosphoramidites. While direct examples starting from monomeric this compound are not extensively documented in the literature, the closely related 2,2′,3,3′-tetrahydro-1,1′-spirobi[1H-indene]-7,7′-diol (SPINOL) backbone, which is composed of two indane units, has been successfully employed in the synthesis of highly effective phosphoramidite ligands. These ligands have demonstrated exceptional performance in palladium-catalyzed asymmetric reactions.

Workflow for the Synthesis of a Generic (S)-Indanol-Derived Phosphite Ligand

Below is a generalized workflow for the synthesis of a chiral phosphite ligand from this compound. This serves as a conceptual blueprint for the development of specific ligand structures.

Ligand_Synthesis Indanol This compound Chlorophosphite Intermediate Chlorophosphite Indanol->Chlorophosphite 1. Reaction PCl3 PCl3 or other phosphorus electrophile PCl3->Chlorophosphite Base Base (e.g., Et3N) Base->Chlorophosphite Ligand Chiral Phosphite/ Phosphoramidite Ligand Chlorophosphite->Ligand 2. Nucleophilic     Substitution Amine Amine or Alcohol (R2NH or R'OH) Amine->Ligand

Caption: Generalized synthesis of (S)-Indanol-derived phosphite/phosphoramidite ligands.

Application in Palladium-Catalyzed Enantioselective Allylic Alkylation (Tsuji-Trost Reaction)

The palladium-catalyzed asymmetric allylic alkylation (AAA), or Tsuji-Trost reaction, is a cornerstone of modern organic synthesis for the enantioselective formation of C-C, C-N, and C-O bonds.[1] The choice of chiral ligand is critical in controlling the enantioselectivity of this transformation. Ligands derived from the indane scaffold have shown considerable promise in this area.

Mechanistic Considerations: The Role of the Chiral Ligand

The catalytic cycle of the Tsuji-Trost reaction involves the formation of a key η³-allyl palladium intermediate. The chiral ligand, bound to the palladium center, creates a chiral pocket that dictates the facial selectivity of the nucleophilic attack on the allyl moiety. The rigidity of the indanol backbone helps to minimize conformational flexibility, leading to a more ordered transition state and, consequently, higher enantioselectivity.

Tsuji_Trost_Cycle Pd0 Pd(0)Ln Pi_Allyl π-Allyl Pd(II) Complex [Pd(η³-allyl)Ln]+ Pd0->Pi_Allyl Oxidative Addition Allyl_Substrate Allylic Substrate (e.g., Allyl Acetate) Allyl_Substrate->Pi_Allyl Product Enantioenriched Product Pi_Allyl->Product Nucleophilic Attack Product->Pd0 Reductive Elimination Nucleophile Nucleophile (Nu-) Nucleophile->Product

Caption: Catalytic cycle of the Palladium-catalyzed Tsuji-Trost reaction.

Representative Application: Asymmetric Allylic Alkylation with a SPINOL-Derived Phosphoramidite Ligand

While a direct application of a simple this compound derived ligand is not readily found in extensive literature, a noteworthy example utilizes a phosphoramidite ligand derived from the structurally related SPINOL backbone. This ligand, (S,R,R)-L10, has been shown to be highly effective in a palladium-catalyzed asymmetric allylic alkylation as part of a tandem reaction sequence.[2]

Table 1: Performance of a SPINOL-Derived Ligand in Asymmetric Allylic Alkylation [2]

EntryLigandSolventTemp (°C)Yield (%)ee (%)
1(S,R,R)-L10MeCN58592

Reaction conditions: 1-(indol-2-yl)cyclobutanol derivative, allyl carbonate, [Pd(C3H5)Cl]2 (4 mol%), Ligand (8 mol%), Et3B (1.5 equiv.), K2CO3 (1.2 equiv.), 3 Å MS, MeCN, 5 °C, 24-48 h.

Experimental Protocols

Protocol 1: Synthesis of a Representative (S)-Indanol-Derived Phosphoramidite Ligand (Conceptual)

This protocol outlines the general steps for the synthesis of a phosphoramidite ligand from this compound. Note: This is a generalized procedure and may require optimization for specific target ligands.

Materials:

  • This compound

  • Phosphorus trichloride (PCl₃)

  • Anhydrous triethylamine (Et₃N)

  • Desired secondary amine (e.g., diethylamine)

  • Anhydrous, degassed solvents (e.g., toluene, dichloromethane)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Preparation of the Chlorophosphite Intermediate:

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous toluene.

    • Cool the solution to 0 °C in an ice bath.

    • Add phosphorus trichloride (1.1 eq) dropwise with vigorous stirring.

    • After the addition is complete, add anhydrous triethylamine (1.2 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of triethylammonium hydrochloride precipitate will be observed.

    • The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

  • Formation of the Phosphoramidite Ligand:

    • In a separate Schlenk flask, dissolve the desired secondary amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous toluene.

    • Cool this solution to 0 °C.

    • Slowly add the freshly prepared chlorophosphite intermediate solution to the amine solution via cannula transfer.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

    • Monitor the reaction to completion by ³¹P NMR spectroscopy.

  • Work-up and Purification:

    • Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the triethylammonium hydrochloride salt.

    • Wash the Celite pad with anhydrous toluene.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude ligand by column chromatography on silica gel under an inert atmosphere or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (Tsuji-Trost Reaction)

This protocol provides a general procedure for the asymmetric allylic alkylation using a pre-formed palladium catalyst with a chiral phosphoramidite ligand.

Materials:

  • Allylic substrate (e.g., 1,3-diphenylallyl acetate)

  • Nucleophile (e.g., dimethyl malonate)

  • Palladium precursor (e.g., [Pd(allyl)Cl]₂)

  • Chiral phosphoramidite ligand

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA), KOAc)

  • Anhydrous and degassed solvent (e.g., THF or DCM)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Catalyst Pre-formation:

    • In a glovebox or under a strict inert atmosphere, add the palladium precursor (e.g., [Pd(allyl)Cl]₂, 1.0 mol%) and the chiral phosphoramidite ligand (2.2 mol%) to a flame-dried Schlenk tube.

    • Add anhydrous, degassed solvent (e.g., THF) and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex. The solution should become homogeneous and may change color. Rationale: Pre-forming the catalyst ensures the complete coordination of the chiral ligand to the palladium center before the introduction of the reactants, leading to better reproducibility and enantioselectivity.

  • Reaction Setup:

    • In a separate Schlenk tube, dissolve the allylic substrate (1.0 eq) and the nucleophile (1.2 eq) in the anhydrous, degassed solvent.

    • Add the base (e.g., BSA, 1.5 eq, and a catalytic amount of KOAc, 5 mol%). Rationale: The base is required to deprotonate the nucleophile, generating the active nucleophilic species for the alkylation.

  • Catalytic Reaction:

    • Add the pre-formed catalyst solution to the solution of the substrate and nucleophile via cannula at the desired reaction temperature (this can range from -20 °C to room temperature, depending on the specific reaction).

    • Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Product Isolation:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the solution and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched product.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase.

Conclusion and Future Outlook

While the direct application of ligands derived from the simple this compound scaffold in palladium-catalyzed enantioselective reactions is an area that warrants further exploration, the success of structurally related ligands, such as those based on the SPINOL backbone, underscores the potential of the indane motif in asymmetric catalysis. The rigidity and well-defined stereochemistry of this framework provide an excellent platform for the design of new and efficient chiral ligands. Future research in this area could focus on the synthesis and screening of a broader range of phosphite, phosphinite, and phosphoramidite ligands derived directly from this compound. The detailed protocols and mechanistic principles outlined in this application note serve as a valuable resource for researchers aiming to develop novel enantioselective transformations catalyzed by palladium complexes bearing this promising chiral scaffold.

References

The Strategic Role of (S)-(+)-1-Indanol in the Asymmetric Synthesis of HIV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Importance of Chiral Scaffolds in Antiviral Therapy

The advent of Human Immunodeficiency Virus (HIV) protease inhibitors marked a pivotal moment in the management of Acquired Immunodeficiency Syndrome (AIDS). These therapeutic agents function by selectively binding to the active site of the viral protease, an enzyme crucial for the maturation of infectious virions. The efficacy of these inhibitors is profoundly dependent on their three-dimensional structure, demanding a high degree of stereochemical precision in their synthesis. Within this context, (S)-(+)-1-Indanol has emerged as a cornerstone chiral building block, particularly in the synthesis of the potent HIV-1 protease inhibitor, Indinavir (Crixivan®).[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound and its derivatives in the synthesis of these life-saving therapeutics. We will delve into the mechanistic underpinnings of its role as a chiral auxiliary and provide detailed, field-proven protocols for its utilization.

This compound is not merely a structural component of the final drug; its primary significance lies in its role as a precursor to cis-1-amino-2-indanol, a versatile chiral auxiliary.[2] The rigid bicyclic structure of aminoindanol provides a well-defined stereochemical environment that can effectively control the stereochemical outcome of subsequent reactions.[3] In the synthesis of Indinavir, which possesses five chiral centers, the (1S, 2R)-aminoindanol moiety, derived from this compound, dictates the stereochemistry of two of these centers and plays a crucial role in establishing the correct configuration of two others through chirality transfer.[4]

Mechanistic Rationale: The Role of cis-1-Amino-2-Indanol as a Chiral Director

The transformation of this compound to (1S, 2R)-1-amino-2-indanol is a critical prerequisite for its application in the synthesis of HIV protease inhibitors. This amino alcohol then serves as a chiral scaffold. In the synthesis of Indinavir, the aminoindanol fragment is coupled with an epoxide intermediate. The inherent chirality of the aminoindanol directs the nucleophilic attack of the amine onto the epoxide, ensuring the formation of the desired diastereomer with high selectivity. This diastereoselective coupling is a cornerstone of the entire synthetic strategy, preventing the formation of a complex mixture of stereoisomers that would be difficult and costly to separate.

The following diagram illustrates the generalized synthetic workflow from this compound to the core of an HIV protease inhibitor, highlighting the crucial stereodirecting step.

G cluster_0 Synthesis of Chiral Intermediate cluster_1 Diastereoselective Coupling cluster_2 Final Synthesis S_Indanol This compound Aminoindanol (1S, 2R)-1-Amino-2-Indanol S_Indanol->Aminoindanol Multi-step synthesis Coupled_Product Coupled Intermediate (Correct Diastereomer) Aminoindanol->Coupled_Product Nucleophilic attack Epoxide Epoxide Intermediate Epoxide->Coupled_Product Final_Inhibitor HIV Protease Inhibitor (e.g., Indinavir) Coupled_Product->Final_Inhibitor Further synthetic steps

Caption: Synthetic workflow from this compound to an HIV protease inhibitor.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the key intermediate, (1S, 2R)-1-amino-2-indanol, from a precursor derivable from this compound, and its subsequent coupling in a model synthesis reminiscent of the Indinavir core structure.

Protocol 1: Synthesis of (1S, 2R)-1-Amino-2-indanol from Indene

This protocol outlines a widely adopted method starting from indene, which can be prepared from 1-indanone, a derivative of 1-indanol. The key steps involve asymmetric epoxidation and subsequent amination.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Purity
Indene116.160.99799%
(R,R)-Salen-Mn(III)ClVaries--
Sodium hypochlorite (bleach)74.44 (as NaClO)Varies10-15%
4-Methylmorpholine N-oxide (NMO)117.15-97%
Acetonitrile41.050.786Anhydrous
Ammonium hydroxide35.04 (as NH4OH)0.9128-30%
Isopropanol60.100.786-

Procedure:

  • Asymmetric Epoxidation of Indene:

    • To a stirred solution of indene (1.0 eq) in acetonitrile (0.5 M) at 0 °C, add 4-methylmorpholine N-oxide (NMO) (1.5 eq).

    • Add the chiral (R,R)-Salen-Mn(III)Cl catalyst (0.01 eq).

    • Slowly add a buffered solution of sodium hypochlorite (1.5 eq) over 1-2 hours, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 24 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction with aqueous sodium thiosulfate.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (1S, 2S)-indene oxide.

  • Amination of (1S, 2S)-Indene Oxide:

    • Dissolve the crude (1S, 2S)-indene oxide in a mixture of isopropanol and ammonium hydroxide (1:1 v/v).

    • Heat the mixture in a sealed vessel at 80-90 °C for 12-16 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvents.

    • The resulting crude product is (1R, 2S)-1-amino-2-indanol. Recrystallization from a suitable solvent system (e.g., toluene/heptane) can be performed to obtain the pure product. Note that this reaction proceeds with inversion of stereochemistry at the C2 position.

Protocol 2: Diastereoselective Coupling of (1R, 2S)-1-Amino-2-indanol with a Chiral Epoxide

This protocol exemplifies the crucial role of the aminoindanol as a chiral director in the synthesis of a core structure of an HIV protease inhibitor.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)Purity
(1R, 2S)-1-Amino-2-indanol149.19->98%
Chiral Epoxide IntermediateVaries->98%
Isopropanol60.100.786Anhydrous
Triethylamine101.190.726>99%

Procedure:

  • Coupling Reaction:

    • To a solution of (1R, 2S)-1-amino-2-indanol (1.0 eq) in anhydrous isopropanol (0.2 M), add the chiral epoxide intermediate (1.1 eq).

    • Add triethylamine (0.1 eq) to the reaction mixture.

    • Heat the mixture to reflux (approximately 82 °C) and stir for 24-48 hours, monitoring the reaction by HPLC or TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired diastereomer of the coupled product.

The following diagram illustrates the key diastereoselective coupling step.

G Aminoindanol (1R, 2S)-1-Amino-2-indanol TransitionState Diastereoselective Transition State Aminoindanol->TransitionState Nucleophilic Attack Epoxide Chiral Epoxide Intermediate Epoxide->TransitionState CoupledProduct Coupled Intermediate (Single Diastereomer) TransitionState->CoupledProduct Ring Opening

Caption: Diastereoselective coupling of aminoindanol with an epoxide.

Conclusion and Future Perspectives

The strategic use of this compound as a chiral precursor for the synthesis of HIV protease inhibitors like Indinavir exemplifies the power of asymmetric synthesis in modern drug development. The resulting cis-1-amino-2-indanol is a highly effective chiral auxiliary that enables the construction of complex molecules with precise stereochemical control. The protocols outlined in this document provide a practical framework for researchers to utilize this valuable building block in their own synthetic endeavors. As the quest for novel and more potent antiviral agents continues, the principles of chiral induction demonstrated by the application of this compound will undoubtedly remain a cornerstone of rational drug design.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantioselectivity in (S)-(+)-1-Indanol Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for asymmetric reactions utilizing (S)-(+)-1-Indanol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their stereoselective transformations, with a primary focus on the widely-used Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the enantioselective reduction of ketones using the oxazaborolidine catalyst derived from this compound.

Q1: I am observing poor enantiomeric excess (ee) in my reaction. What are the most common initial checks I should perform?

When troubleshooting poor enantiomeric excess, begin by verifying the foundational aspects of your experimental setup. First, confirm the enantiomeric purity of your this compound or its derivative, as impurities can significantly impact selectivity.[1] Next, ensure that all reagents, especially the borane source, are fresh and of high quality, and that all solvents are anhydrous.[1][2][3] Finally, meticulously check your reaction temperature, as even small fluctuations can diminish enantioselectivity.[1][2][3]

Q2: How critical is the purity of the this compound derived ligand?

The enantiomeric and chemical purity of the chiral ligand is paramount for achieving high stereoselectivity.[1] Commercial batches can sometimes contain the minor enantiomer or other impurities. Recrystallization is a common and effective method for purification. Additionally, ensure proper storage under an inert atmosphere to prevent degradation.[1]

Q3: My reaction is sluggish and giving a low yield in addition to poor ee. Are these issues related?

Yes, low reactivity and poor enantioselectivity can often be linked.[1] A reaction that is not proceeding efficiently may indicate a problem with the catalyst's activity.[1] For example, an improperly formed catalyst will not only be less active but will also provide a poorly organized chiral environment for the transformation.[1] Addressing the factors that improve yield, such as ensuring anhydrous conditions and using fresh reagents, will often simultaneously improve the enantiomeric excess.[1]

Q4: Can the method of preparing my catalyst affect the enantiomeric excess?

Absolutely. The in-situ formation of the oxazaborolidine catalyst is a critical step. The reaction between the this compound derivative and the borane source must be allowed to go to completion to ensure the active catalyst is formed correctly.[2] Incomplete reaction can lead to a mixture of catalytic species and a reduction in enantioselectivity.[2] It is recommended to stir the mixture of the amino alcohol and the borane source for a sufficient amount of time (e.g., 30 minutes at room temperature) before adding the ketone substrate.[3]

Q5: How does reaction temperature influence the enantioselectivity?

Generally, lower reaction temperatures lead to higher enantiomeric excess.[2][3][4] This is because the transition states leading to the two different enantiomers have a larger energy difference at lower temperatures, thus favoring the formation of the desired enantiomer more significantly.[2] However, excessively low temperatures may significantly slow down the reaction rate.[2] Therefore, a temperature screen is recommended to find the optimal balance for a specific substrate.[2][3]

Troubleshooting Table: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Low Enantiomeric Excess (ee) 1. Presence of moisture: Water can hydrolyze the borane reagent and the oxazaborolidine catalyst, leading to a non-selective reduction.[2][5] 2. Suboptimal Temperature: Higher temperatures can decrease enantioselectivity.[2][3] 3. Impure Reagents: The chiral ligand, substrate, or borane source may contain impurities.[1][2] 4. Incorrect Stoichiometry: An improper ratio of catalyst to borane or substrate can lead to a background, non-catalyzed reduction.[2]1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[2][3] 2. Perform the reaction at lower temperatures. A temperature screen (e.g., 0 °C, -20 °C, -78 °C) is recommended.[1][2][3] 3. Verify the purity of the chiral ligand (e.g., by chiral HPLC). Use highly purified substrates and solvents. Ensure the borane solution is fresh.[1][2][3] 4. Carefully control the stoichiometry of all reagents. Typically, 5-10 mol% of the catalyst is used.[2]
Low or No Reaction Conversion 1. Catalyst Inactivity: The oxazaborolidine catalyst may not have formed correctly or may have degraded.[2][3] 2. Poor Quality Reducing Agent: The borane source (e.g., BH₃·THF) may have degraded.[3] 3. Insufficient Reaction Time: The reaction may not have proceeded to completion.[2]1. Ensure the in-situ catalyst formation is complete before adding the ketone.[2] 2. Use a fresh bottle of the borane reagent or titrate it before use to determine its exact concentration.[2][3] 3. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC) and allow for a longer reaction time if necessary.[2]
Inconsistent Results 1. Variability in Reagent Quality: The quality of the borane solution can vary, especially if it is old.[2] 2. Atmospheric Contamination: Brief exposure to air and moisture can affect the reaction.[1][3]1. Use a fresh bottle of the borane reagent or titrate it before use.[2][3] 2. Maintain a positive pressure of inert gas throughout the setup and during any additions.[2]

Optimization of Reaction Parameters

Effect of Solvent and Temperature

The choice of solvent and reaction temperature are critical parameters for optimizing enantioselectivity. Tetrahydrofuran (THF) is the most commonly used and generally effective solvent for the CBS reduction.[2] The following table summarizes the effect of these parameters on the enantioselective reduction of acetophenone using the oxazaborolidine catalyst derived from a derivative of this compound.

Solvent Temperature (°C) Enantiomeric Excess (ee, %)
THF2590
THF095
THF-2097
Toluene2585
Dichloromethane2588

Note: These values are illustrative and the optimal conditions may vary depending on the specific substrate and reaction scale.

Mechanistic Insight and Experimental Workflow

Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction

The enantioselectivity of the CBS reduction is governed by a well-defined transition state. The oxazaborolidine catalyst acts as a bifunctional catalyst.[6]

  • Activation of Borane: The borane (BH₃) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the BH₃ as a hydride donor.[4][5]

  • Coordination of Ketone: The Lewis acidic endocyclic boron atom of the catalyst coordinates to the carbonyl oxygen of the ketone. The ketone orients itself to minimize steric interactions, with the larger substituent pointing away from the bulky group on the catalyst.[5][7]

  • Hydride Transfer: The activated hydride is then transferred from the borane to the carbonyl carbon via a six-membered ring transition state.[5] This face-selective hydride delivery results in the formation of the chiral alcohol with a predictable stereochemistry.

  • Catalyst Regeneration: The resulting alkoxyborane dissociates, regenerating the catalyst for the next cycle.[5]

CBS_Mechanism cluster_reactants Reactants cluster_transition Catalytic Cycle cluster_products Products Catalyst Oxazaborolidine Catalyst Activated_Complex Catalyst-BH₃ Complex Catalyst->Activated_Complex Coordination Borane BH₃ Borane->Activated_Complex Ketone Prochiral Ketone Transition_State [Ketone-Catalyst-BH₃] Transition State Ketone->Transition_State Coordination Activated_Complex->Transition_State Product Chiral Alcohol Transition_State->Product Hydride Transfer Regenerated_Catalyst Regenerated Catalyst Transition_State->Regenerated_Catalyst Regenerated_Catalyst->Activated_Complex Re-entry to Catalytic Cycle Experimental_Workflow A 1. Setup Flame-dried flask under N₂/Ar B 2. Catalyst Formation Add (S)-1-Indanol derivative and anhydrous THF A->B C Add BH₃·THF (0.1 eq) Stir for 30 min at RT B->C D 3. Reduction Cool to desired temperature (e.g., -20°C) C->D E Add Ketone solution D->E F Add remaining BH₃·THF (1.0-1.2 eq) dropwise E->F G 4. Monitoring & Quenching Monitor by TLC/GC Quench with Methanol F->G H 5. Workup Acidify with 1M HCl Extract with Ethyl Acetate G->H I 6. Purification & Analysis Column Chromatography Determine ee by Chiral HPLC/GC H->I

References

Troubleshooting common issues in asymmetric ketone reduction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Asymmetric Ketone Reduction. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. Here, we address common challenges encountered during the asymmetric reduction of ketones, providing in-depth, field-proven insights and actionable troubleshooting strategies. Our approach is grounded in mechanistic principles to empower you not just to solve problems, but to understand their root causes.

Troubleshooting Guides: A Mechanistic Approach

This section is structured in a question-and-answer format to directly address the most frequent and critical issues observed in the lab.

Issue 1: Low Enantioselectivity (ee)

Question: My asymmetric ketone reduction is yielding the desired chiral alcohol, but the enantiomeric excess (ee) is consistently low. What are the likely causes and how can I improve it?

Answer: Low enantioselectivity is a common hurdle and can stem from several factors, from the inherent nature of your substrate to subtle variations in your reaction conditions. Let's break down the potential causes and solutions.

Root Cause Analysis & Solutions:

  • Non-Catalytic Background Reduction: A significant portion of the ketone may be reduced by the stoichiometric reductant (e.g., borane, H₂) without the guidance of the chiral catalyst.[1] This is especially problematic with highly reactive reductants and less reactive ketones.

    • Solution:

      • Lower the Reaction Temperature: This will decrease the rate of the non-catalytic reduction more significantly than the catalyzed reaction.

      • Slow Addition of Reductant: Adding the reducing agent slowly over time maintains a low instantaneous concentration, favoring the faster, catalyzed pathway.

      • Use a Milder Reducing Agent: For instance, in CBS reductions, catecholborane can be a milder alternative to borane-THF or BMS.[2]

  • Substrate-Catalyst Mismatch: The "lock-and-key" interaction between the chiral catalyst and the substrate is fundamental to achieving high enantioselectivity.[3] Steric and electronic properties of the ketone are critical.

    • Solution:

      • Steric Differentiation: The catalyst must be able to effectively differentiate between the two groups flanking the carbonyl. If the groups are sterically similar, achieving high ee is challenging. Consider if a different catalyst with a more defined chiral pocket would be more effective. For example, sterically hindered ketones may require catalysts with larger pockets to enable proper binding.[4]

      • Electronic Effects: The presence of coordinating groups on the substrate can either enhance or interfere with enantioselectivity by altering how the substrate binds to the catalyst. For Noyori-type hydrogenations, a heteroatom that can act as a bidentate ligand is often beneficial.[5]

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex in the transition state and can also play a direct role in the reaction mechanism.[6]

    • Solution:

      • Solvent Screening: A systematic screen of solvents is highly recommended. For instance, in some borane reductions, toluene has been shown to afford higher yields and enantioselectivities compared to more polar solvents like THF or dichloromethane.[1] In other systems, highly polar and coordinating solvents like 2,2,2-trifluoroethanol (TFE) have proven optimal.[7]

  • Catalyst Integrity and Purity: The chiral catalyst is the heart of the reaction. Its purity and structural integrity are paramount.

    • Solution:

      • Use High-Purity Catalyst: Ensure the catalyst and precatalyst are of high purity. Impurities can sometimes act as competitive inhibitors or catalysts for non-selective pathways.

      • Proper Catalyst Handling and Storage: Many catalysts are sensitive to air and moisture. Handle them under an inert atmosphere (e.g., in a glovebox). Aging of catalysts, especially some isolated CBS catalysts, can lead to lower reproducibility.[1][8] In-situ generation of the catalyst can sometimes provide more consistent results.[1][8]

Troubleshooting Workflow for Low Enantioselectivity

low_ee_troubleshooting start Low Enantioselectivity Observed check_background Hypothesis: Non-Catalytic Background Reaction start->check_background check_catalyst Hypothesis: Substrate-Catalyst Mismatch start->check_catalyst check_solvent Hypothesis: Suboptimal Solvent start->check_solvent check_purity Hypothesis: Catalyst/Reagent Impurity start->check_purity action_temp Action: Lower Temperature & Slow Add Reductant check_background->action_temp evaluate Evaluate Enantioselectivity action_temp->evaluate action_catalyst Action: Screen Different Chiral Ligands/Catalysts check_catalyst->action_catalyst action_catalyst->evaluate action_solvent Action: Perform Solvent Screen (Apolar vs. Polar) check_solvent->action_solvent action_solvent->evaluate action_purity Action: Verify Catalyst Purity & Handling Protocol check_purity->action_purity action_purity->evaluate

Caption: A decision tree for troubleshooting low enantioselectivity.

Issue 2: Low Conversion or Yield

Question: My reaction is showing high enantioselectivity for the product that is formed, but the overall conversion of the starting material is very low. What could be wrong?

Answer: Low conversion, despite good selectivity, typically points towards issues with catalyst activity or reaction conditions rather than the stereochemical control of the reaction.

Root Cause Analysis & Solutions:

  • Catalyst Deactivation or Poisoning: This is one of the most common causes of incomplete reactions. The catalyst may start strong but lose its activity over the course of the reaction.[9]

    • Potential Poisons:

      • Sulfur Compounds: Thiols and thioethers can irreversibly bind to metal centers (e.g., Ru, Rh, Pd).

      • Basic Nitrogen Compounds: Pyridine and other strongly coordinating amines can inhibit rhodium catalysts.

      • Halides: Residual halides from previous steps can interfere with catalyst function.

    • Solution:

      • Purify Substrate and Solvent: Ensure your starting ketone and solvent are free from potential catalyst poisons. Purification by distillation, recrystallization, or passing through a plug of activated alumina can be effective.

      • Inert Atmosphere: Oxygen can oxidize and deactivate many catalysts. Ensure your reaction is performed under a rigorously inert atmosphere (N₂ or Ar).

  • Insufficient Catalyst Loading or Activity: The amount of active catalyst may simply be too low to drive the reaction to completion in a reasonable timeframe.

    • Solution:

      • Increase Catalyst Loading: While aiming for low catalyst loading is economical, for difficult substrates or initial optimizations, increasing the loading (e.g., from 0.1 mol% to 1 mol%) can be a straightforward solution.

      • Check Catalyst Activation: Some precatalysts require an activation step (e.g., reaction with H₂ or a base) to form the active catalytic species.[10][11] Ensure this step is performed correctly and under the right conditions. For instance, in Noyori-type hydrogenations, the base concentration can significantly affect catalyst activity.[9]

  • Unfavorable Reaction Conditions: Temperature and pressure (for hydrogenations) play a crucial role in reaction kinetics.

    • Solution:

      • Increase Temperature: While low temperatures are often used to maximize enantioselectivity, they also slow down the reaction rate. A modest increase in temperature may be necessary to achieve full conversion.

      • Increase Hydrogen Pressure: For asymmetric hydrogenations, increasing the H₂ pressure increases the concentration of hydrogen available to the catalyst, which can significantly accelerate the reaction rate.

  • Reaction Equilibrium: Some reductions, particularly transfer hydrogenations, can be reversible.[10] The accumulation of the ketone byproduct (e.g., acetone from isopropanol) can slow down or even reverse the reaction.

    • Solution:

      • Use a Large Excess of Hydrogen Donor: Employing the hydrogen donor (e.g., isopropanol) as the solvent helps to push the equilibrium towards the product.

      • Remove the Byproduct: While challenging in a standard batch setup, in some cases, removal of the byproduct can be considered.

Data Presentation: Effect of Reaction Parameters on Conversion
ParameterCondition A (Low Conversion)Condition B (Improved Conversion)Rationale
Catalyst Loading 0.1 mol%1.0 mol%Increases the concentration of active catalytic sites.
Temperature 0 °C25 °C (or higher)Increases the reaction rate according to Arrhenius kinetics.
H₂ Pressure 1 atm10 atmIncreases H₂ concentration, boosting the rate of the hydrogenation step.
Substrate Purity Standard GradePurified (e.g., via Al₂O₃)Removes potential catalyst poisons that inhibit turnover.
Issue 3: Formation of Side Products

Question: Besides my desired chiral alcohol, I am observing significant side products. What are the common side reactions and how can I suppress them?

Answer: The formation of side products indicates that alternative reaction pathways are competing with the desired ketone reduction. Identifying these byproducts is the first step to mitigating their formation.

Common Side Reactions & Solutions:

  • 1,4-Reduction of α,β-Unsaturated Ketones: For enone substrates, reduction of the carbon-carbon double bond (1,4-addition or conjugate reduction) can compete with the desired 1,2-reduction of the carbonyl.

    • Solution:

      • Choice of Catalyst System: Some catalytic systems are inherently more selective for 1,2-reduction. For example, certain CBS catalysts, when used with specific additives, can favor the formation of the allylic alcohol.[1] Conversely, some ruthenium and rhodium catalysts may favor 1,4-reduction under certain conditions.[7]

      • Reaction Conditions: Modifying the solvent, temperature, and reductant can shift the chemoselectivity. A thorough optimization is often required.

  • Hydroboration of Alkenes: In reductions using borane (BH₃), if the substrate contains an alkene moiety, hydroboration of the C=C bond can occur as a significant side reaction.[1]

    • Solution:

      • Use a More Hindered Borane Source: Reagents like 9-BBN are more selective for hydroboration of less hindered alkenes and may be less reactive towards the ketone.

      • Protecting Groups: If possible, protect the alkene functionality before the reduction and deprotect it afterward.

  • Reductive Amination Byproducts: If the substrate or product amine can react with the starting ketone, imine intermediates can form, leading to undesired amine byproducts.[12]

    • Solution:

      • Control Stoichiometry and Addition: Careful control over the stoichiometry of reagents and the order of addition can minimize these side reactions.

      • Optimize pH: The formation of imines is pH-dependent. Adjusting the pH can disfavor the condensation reaction.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right chiral catalyst for my specific ketone? A1: The choice of catalyst is highly substrate-dependent. A good starting point is the scientific literature for reductions of similar ketones. Key factors to consider are:

  • Aryl Alkyl Ketones: Often well-suited for Noyori-type Ru-BINAP/diamine catalysts or CBS catalysts.[4][8]

  • Aliphatic Ketones: Can be more challenging due to less steric and electronic differentiation. Specific catalysts have been developed to address this class of substrates.[1]

  • Functionalized Ketones: Ketones with nearby chelating groups (e.g., β-ketoesters) can achieve very high selectivity with Ru-BINAP systems due to bidentate coordination.[5]

Q2: My reaction is not reproducible. One day I get 95% ee, the next it's 70% ee. Why? A2: Poor reproducibility is often traced back to seemingly minor inconsistencies in experimental setup and reagent quality.

  • Moisture and Air: The most common culprits. Ensure all glassware is rigorously dried, solvents are anhydrous, and the reaction is maintained under a positive pressure of a high-purity inert gas.

  • Reagent Quality: Use fresh, high-purity solvents and reagents. A new bottle of solvent or reductant can sometimes resolve the issue. The age and storage conditions of the catalyst are also critical.[1][8]

  • Temperature Control: Ensure the internal reaction temperature is consistent. A difference of a few degrees can impact enantioselectivity.

Q3: Can I use a racemic catalyst and a chiral auxiliary on the substrate instead? A3: This is a valid strategy known as substrate-controlled asymmetric synthesis. The chiral auxiliary directs the approach of the reductant. However, this requires additional steps to install and remove the auxiliary, which can lower the overall yield and atom economy. Catalytic asymmetric reduction is often more efficient if a suitable catalyst can be found.[13]

Q4: What is "Dynamic Kinetic Resolution" and how does it relate to ketone reduction? A4: Dynamic Kinetic Resolution (DKR) is a powerful technique for converting a racemic mixture of chiral ketones into a single enantiomer of the alcohol product with a theoretical yield of 100%. It combines a fast, stereoselective reduction with in-situ racemization of the ketone. For this to work, the ketone must have a stereocenter that can be easily epimerized (e.g., α-substituted ketones) under the reaction conditions, and the reduction catalyst must be highly selective for one enantiomer of the ketone.[5]

Experimental Protocols

Protocol 1: General Procedure for a Screening Reaction (Noyori-Type Asymmetric Transfer Hydrogenation)

This protocol provides a starting point for screening conditions for the asymmetric transfer hydrogenation of an aryl alkyl ketone.

  • Precatalyst Preparation: In a nitrogen-filled glovebox, add the Ru(II) precatalyst (e.g., [RuCl₂(p-cymene)]₂) (0.005 mmol, 1 mol%) and the chiral diamine ligand (e.g., (R,R)-TsDPEN) (0.005 mmol, 1 mol%) to a dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add 1 mL of anhydrous isopropanol. Stir the mixture at room temperature for 10-15 minutes to allow for complex formation.

  • Base Addition: Add a solution of a base (e.g., 0.1 M t-BuOK in t-BuOH, 0.1 mL, 0.01 mmol, 2 mol%) to activate the catalyst. The solution should change color.

  • Substrate Addition: Add the ketone substrate (0.5 mmol, 100 mol%).

  • Reaction: Seal the vial, remove it from the glovebox, and place it in a heating block set to the desired temperature (e.g., 40 °C).

  • Monitoring and Quenching: Monitor the reaction by TLC or GC. Once complete, cool the reaction to room temperature and quench by adding 1 mL of water.

  • Workup and Analysis: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 2 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the crude product for conversion (by ¹H NMR) and enantiomeric excess (by chiral HPLC or GC).

Catalyst Activation and Reaction Pathway

noyori_cycle precatalyst [Ru(II)-Cl₂-Ligand] active_catalyst [Ru(II)-H-Ligand]⁻ precatalyst->active_catalyst + Base, + iPrOH - Acetone ketone_complex [Catalyst-Ketone Complex] active_catalyst->ketone_complex + Ketone sub_acetone Acetone active_catalyst->sub_acetone product_complex [Ru(II)-Alkoxide-Ligand] ketone_complex->product_complex Hydride Transfer (Stereo-determining Step) product_complex->active_catalyst + iPrOH - Chiral Alcohol chiral_alcohol Chiral Alcohol product_complex->chiral_alcohol sub_ketone Ketone sub_ketone->ketone_complex sub_h_donor iPrOH sub_h_donor->active_catalyst sub_base Base

Caption: Simplified catalytic cycle for Noyori asymmetric transfer hydrogenation.

References

Strategies for removing byproducts in (S)-(+)-1-Indanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-(+)-1-Indanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with byproduct formation and removal during the synthesis of this critical chiral intermediate. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Troubleshooting Guide: Common Issues in this compound Synthesis

This section addresses specific, frequently encountered problems during the synthesis and purification of this compound. Each issue is presented in a question-and-answer format, detailing the problem, its probable causes, and actionable solutions.

Question 1: My final product is contaminated with the starting material, 1-indanone. How can I remove it and prevent its recurrence?

Answer:

The presence of residual 1-indanone is a common issue resulting from incomplete reduction. This can be addressed through both preventative measures during the reaction and purification strategies post-reaction.

Probable Causes:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent (e.g., a borane source) to the 1-indanone may be too low.

  • Low Reaction Temperature or Insufficient Time: The reaction may not have reached completion due to suboptimal temperature or a reaction time that is too short.

  • Poor Catalyst Activity: The catalyst used for the asymmetric reduction may be impure or deactivated.

Solutions:

  • Reaction Optimization:

    • Stoichiometry: Carefully re-evaluate the molar equivalents of your reducing agent. It is advisable to titrate organometallic reagents before use to determine their exact concentration.[1]

    • Temperature and Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of completion. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary. However, be cautious as this could potentially lead to over-reduction.

  • Purification Strategies:

    • Flash Column Chromatography: This is a highly effective method for separating 1-indanol from the less polar 1-indanone. A silica gel stationary phase with a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, will effectively separate the two compounds.

    • Recrystallization: If the concentration of 1-indanone is relatively low, recrystallization can be an effective purification method. This compound is a crystalline solid, and a suitable solvent system can be found where the indanol has high solubility at elevated temperatures and low solubility at cooler temperatures, while the 1-indanone impurity remains in the mother liquor.[2][3] Common solvent systems for recrystallization include mixtures of hexanes and ethyl acetate or toluene.[4][5]

Question 2: The enantiomeric excess (ee) of my this compound is lower than expected. What are the likely causes and how can I improve it?

Answer:

Achieving high enantioselectivity is the primary goal of asymmetric synthesis. Low enantiomeric excess indicates that the desired (S)-enantiomer is being produced along with a significant amount of the undesired (R)-enantiomer.

Probable Causes:

  • Impure Chiral Catalyst or Ligand: The enantiomeric purity of the chiral auxiliary or catalyst, such as (1R,2S)-1-amino-2-indanol used in the formation of an oxazaborolidine catalyst, is critical. Any impurity in the chiral source will directly translate to a lower ee in the product.[1]

  • Suboptimal Reaction Temperature: Asymmetric reductions are often highly sensitive to temperature. Higher temperatures can lead to a decrease in enantioselectivity as the energy difference between the diastereomeric transition states is overcome.[1]

  • Inappropriate Solvent: The solvent can play a crucial role in the chiral induction by coordinating with the catalyst or reagents. A suboptimal solvent choice can interfere with the formation of the highly organized transition state required for high enantioselectivity.[1]

  • Presence of Water: Moisture can react with and deactivate the catalyst and reducing agents, leading to a competing non-selective background reaction.

Solutions:

  • Verify Purity of Chiral Source:

    • Confirm the enantiomeric purity of your chiral ligand or catalyst using methods like chiral High-Performance Liquid Chromatography (HPLC).[1]

    • If the purity is questionable, consider recrystallizing the chiral auxiliary.[1]

  • Optimize Reaction Conditions:

    • Temperature Control: Perform the reaction at lower temperatures (e.g., -78 °C or even -100 °C) to enhance enantioselectivity.[1]

    • Solvent Screening: Screen a variety of anhydrous, non-coordinating solvents such as toluene or dichloromethane.[1]

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) using freshly distilled, anhydrous solvents.[1]

  • Analytical Verification:

    • The enantiomeric excess of the final product should be determined by chiral HPLC or chiral GC. Polysaccharide-based chiral stationary phases are particularly effective for separating the enantiomers of 1-indanol.[6][7]

Question 3: I am observing byproducts that are more nonpolar than the starting material. What could they be and how can I avoid them?

Answer:

The formation of byproducts that are more nonpolar than 1-indanone, such as indene or indane, is typically a result of over-reduction or side reactions under harsh conditions.

Probable Causes:

  • Harsh Reducing Agents: Using an overly reactive reducing agent can lead to the reduction of the alcohol to the corresponding alkane (indane).

  • Acidic Conditions: Under acidic workup or reaction conditions, the newly formed 1-indanol can undergo dehydration to form indene.

  • High Temperatures: Elevated temperatures can promote both over-reduction and elimination reactions.

Solutions:

  • Milder Reaction Conditions:

    • Choose a milder reducing agent that is selective for the ketone without reducing the alcohol.

    • Maintain careful control over the reaction temperature and avoid excessive heating.

  • Careful Work-up:

    • During the aqueous work-up, avoid overly acidic conditions if possible, or perform the acid wash at low temperatures to minimize the risk of dehydration.

  • Purification:

    • Both indane and indene are significantly less polar than 1-indanol and can be readily removed by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best way to confirm the purity and enantiomeric excess of my final this compound product?

A1: A combination of techniques is recommended for full characterization:

  • Purity: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure and identify any major impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to assess purity and identify volatile byproducts.

  • Enantiomeric Excess (ee): Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the ee of 1-indanol.[6][7][8][9] A chiral stationary phase, such as one based on amylose or cellulose derivatives, is used to separate the (S) and (R) enantiomers.[7][9] The ratio of the peak areas then gives the enantiomeric excess.

Q2: How should I properly store this compound?

A2: this compound is a white to slightly yellow crystalline solid.[10] It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials and sources of heat or ignition. For long-term storage, refrigeration is recommended.

Q3: Can I use recrystallization as the sole method of purification?

A3: Recrystallization is a powerful technique for removing small amounts of impurities and can yield highly pure material.[2][3] However, its effectiveness depends on the nature and quantity of the impurities. If the product is heavily contaminated with byproducts that have similar solubility profiles, or with the (R)-enantiomer, recrystallization alone may not be sufficient. In such cases, flash column chromatography is recommended as a primary purification step, potentially followed by recrystallization to obtain a product of the highest purity.

Experimental Protocols & Data

Table 1: Recommended Solvent Systems for Purification
Purification MethodByproduct to RemoveRecommended Solvent System (v/v)Notes
Flash Column Chromatography 1-IndanoneHexane/Ethyl Acetate (Gradient: 95:5 to 80:20)1-Indanone will elute first, followed by 1-Indanol.
Recrystallization Minor ImpuritiesToluene or Hexane/Ethyl AcetateThe ideal solvent system should provide good solubility at high temperatures and poor solubility at low temperatures for 1-Indanol.[2][3]
Chiral HPLC Analysis (R)-(-)-1-Indanoln-Hexane/Isopropanol (90:10)For use with a polysaccharide-based chiral column.[6][7]
Protocol: Purification of this compound by Flash Column Chromatography
  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Prepare a glass column with silica gel, using a hexane/ethyl acetate mixture (e.g., 95:5) as the eluent.

  • Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin eluting the column with the hexane/ethyl acetate mixture. It is recommended to start with a lower polarity (e.g., 95:5) and gradually increase the polarity (e.g., to 80:20) to first elute the nonpolar byproducts and then the desired product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol: Purity Analysis by Chiral HPLC
  • Column: Use a chiral stationary phase column, such as a Chiralpak® AD-H or equivalent amylose-based CSP.[11]

  • Mobile Phase: A typical mobile phase is a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).[6][7]

  • Sample Preparation: Prepare a solution of the purified 1-indanol in the mobile phase at a concentration of approximately 1 mg/mL.[7][11]

  • Injection: Inject a small volume (e.g., 10 µL) onto the column.

  • Detection: Use a UV detector set at a wavelength where 1-indanol absorbs (e.g., 265 nm).[11]

  • Analysis: The two enantiomers will elute at different retention times. Calculate the enantiomeric excess using the areas of the two peaks.

Visual Workflows

G cluster_0 General Workflow for this compound Synthesis and Purification start Asymmetric Reduction of 1-Indanone workup Reaction Work-up & Crude Product Isolation start->workup 1. Reaction analysis Purity & ee Analysis (TLC, GC, Chiral HPLC) workup->analysis 2. Initial Assessment is_pure Is Purity & ee > 99%? analysis->is_pure purification Purification Required is_pure->purification No final_product Pure this compound is_pure->final_product Yes purification->analysis 3. Re-analyze after purification

Caption: General workflow for synthesis and purification.

G cluster_1 Decision Tree for Purification Strategy crude Crude Product Analysis impurity_type Identify Major Impurity crude->impurity_type start_mat Unreacted 1-Indanone impurity_type->start_mat Polarity Difference racemate High % of (R)-enantiomer impurity_type->racemate Enantiomeric Impurity other Other Byproducts impurity_type->other Side-reaction products chromatography Flash Column Chromatography start_mat->chromatography chrom_recrys Chromatography followed by Recrystallization racemate->chrom_recrys Difficult Separation other->chromatography recrystallize Recrystallization chromatography->recrystallize For highest purity

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Purification of Chiral Alcohols and Their Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the purification of chiral alcohols and their derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges of separating stereoisomers. In the world of pharmaceuticals and fine chemicals, the stereochemistry of a molecule is paramount, often dictating its biological activity. Achieving high enantiomeric purity is not just a goal; it is a necessity.

This resource is structured in a question-and-answer format to directly address the practical issues you face in the lab. We will move from foundational decisions about methodology to fine-tuning separations and troubleshooting common problems. Our focus is not just on the how, but the why—providing you with the scientific rationale to make informed decisions and adapt these principles to your specific molecules.

Section 1: Foundational Concepts & Method Selection

The first and most critical step is choosing the appropriate strategy. The physical properties of your alcohol (volatility, polarity, presence of functional groups) and the scale of your purification will dictate the most viable path.

Q1: What are the primary methods for purifying chiral alcohols, and how do I choose the right one?

A1: Selecting the right purification technique is a balance of efficiency, scalability, and the specific characteristics of your molecule. The four primary methods are: Chiral Chromatography (HPLC/SFC and GC), Enzymatic Kinetic Resolution, Derivatization followed by separation, and Crystallization.

  • Chiral Chromatography (HPLC/SFC/GC): This is the most versatile and widely used method, especially for analytical-scale separation and purity analysis. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are workhorses for a vast range of alcohols, while Gas Chromatography (GC) is suited for volatile, lower molecular weight alcohols. The core of this technique lies in the use of a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

  • Enzymatic Kinetic Resolution: This biochemical method uses enzymes, typically lipases, to selectively catalyze a reaction (like acylation) on one enantiomer of a racemic mixture at a much higher rate than the other. This results in a mixture of one unreacted alcohol enantiomer and an esterified version of the other, which can then be easily separated by standard chromatography. A key limitation is that the theoretical maximum yield for the desired enantiomer is 50%.

  • Derivatization to Diastereomers: If direct separation is difficult, you can react your racemic alcohol with an enantiomerically pure chiral derivatizing agent (CDA), such as Mosher's acid. This converts the enantiomeric pair into a pair of diastereomers. Diastereomers have different physical properties (solubility, melting point, chromatographic retention) and can be separated using standard, non-chiral purification techniques like flash chromatography or crystallization. The derivatizing agent is then cleaved to yield the purified enantiomers.

  • Crystallization: For some compounds, direct crystallization can resolve enantiomers. This can occur through spontaneous resolution, where the racemate crystallizes as a mixture of enantiopure crystals, or more commonly, by forming diastereomeric salts with a chiral resolving agent that have different solubilities. This method is highly scalable but can be laborious and is not universally applicable.

The following diagram outlines a general decision-making workflow for selecting a purification strategy.

G Workflow for Chiral Alcohol Purification cluster_input Analyte & Goal Assessment cluster_methods Method Selection cluster_output Outcome A Racemic Alcohol Mixture B Define Goal: - Analytical (ee%) - Preparative (mg-kg) A->B C Assess Properties: - Volatility - Polarity - Functional Groups B->C D Volatile & Thermally Stable? C->D E Chiral GC D->E Yes F Chiral HPLC / SFC D->F No G Direct Separation Fails or No Chiral Method? E->G Separation Fails K Separated Enantiomers E->K Success F->G Separation Fails F->K Success H Derivatization to Diastereomers G->H Yes I Enzymatic Kinetic Resolution G->I Yes J Crystallization (Diastereomeric Salts) G->J Yes H->K I->K J->K L Determine Enantiomeric Excess (ee%) K->L

How to improve the yield of (S)-(+)-1-Indanol in biocatalytic reduction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the biocatalytic production of (S)-(+)-1-Indanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for improving reaction yield and enantioselectivity. (S)-1-indanol is a critical chiral building block, notably for synthesizing rasagiline, a drug used in the treatment of Parkinson's disease.[1][2] Biocatalytic methods, using ketoreductases (KREDs) or whole-cell systems, offer a green, highly selective alternative to traditional chemical synthesis.[3][4]

This resource combines troubleshooting FAQs and detailed experimental protocols to help you navigate the complexities of your biotransformation experiments.

Core Reaction Overview

The asymmetric reduction of 1-indanone to (S)-1-indanol is catalyzed by a ketoreductase (KRED), which utilizes a nicotinamide cofactor (NADH or NADPH) as the hydride source. Due to the high cost of these cofactors, a regeneration system is essential for a cost-effective process.[3][5] A common approach pairs the KRED with a dehydrogenase [e.g., glucose dehydrogenase (GDH) or formate dehydrogenase (FDH)] that recycles the oxidized cofactor (NAD⁺/NADP⁺) back to its reduced form.[6][7]

Biocatalytic_Reduction cluster_main Primary Reaction cluster_cofactor cluster_regen Cofactor Regeneration System cluster_cofactor_regen 1-Indanone 1-Indanone KRED Ketoreductase (KRED) 1-Indanone->KRED Substrate S-1-Indanol S-1-Indanol KRED->S-1-Indanol Product (>99% ee) NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED NADPH->NADP Hydride Donation NADP_regen NADP+ NADP->NADP_regen Recycle Glucose Glucose GDH Glucose Dehydrogenase (GDH) Glucose->GDH GluconicAcid Gluconic Acid GDH->GluconicAcid NADPH_regen NADPH GDH->NADPH_regen NADP_regen->GDH NADP_regen->NADPH_regen Regeneration NADPH_regen->NADPH

Caption: Biocatalytic cycle for (S)-1-indanol production with cofactor regeneration.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the biocatalytic reduction of 1-indanone.

Problem 1: Low or No Conversion to (S)-1-Indanol

Q: My reaction shows very low conversion of 1-indanone after 24 hours. What are the likely causes and how can I fix it?

A: Low conversion is a frequent issue that can stem from several factors, ranging from enzyme activity to cofactor availability. Let's break down the potential causes.

Potential Cause 1: Inactive or Unsuitable Enzyme Not all ketoreductases are effective for reducing 1-indanone. The enzyme may have low intrinsic activity towards this specific substrate or may have been denatured during storage or setup.

  • Solution:

    • Screen a Panel of KREDs: The most effective first step is to test a diverse panel of ketoreductases. Many commercial kits are available with engineered KREDs that show broad substrate specificity and high stereoselectivity.[8][9][10]

    • Verify Enzyme Activity: Before starting your main experiment, run a small-scale activity assay with a known, reliable substrate for your chosen KRED to confirm it is active.

    • Consider Whole-Cell Biocatalysts: If using isolated enzymes is problematic, consider whole-cell systems like Lactobacillus paracasei or engineered E. coli.[1][11] These cells provide the enzyme in its native environment and often have built-in cofactor regeneration mechanisms.[4]

Potential Cause 2: Cofactor Regeneration Failure The entire process hinges on the efficient regeneration of NAD(P)H. If the regeneration enzyme (e.g., GDH) is inactive or its substrate (e.g., glucose) is depleted, the KRED will quickly run out of the required hydride donor.

  • Solution:

    • Ensure Regeneration Enzyme is Active: Confirm the activity of your GDH or FDH separately.

    • Provide Excess Regeneration Substrate: The regeneration substrate (glucose, formate) should be supplied in stoichiometric excess relative to the 1-indanone substrate. A common starting point is 1.1 to 1.5 molar equivalents.

    • Check Cofactor Integrity: Ensure your NAD(P)⁺/NAD(P)H stock solutions have not degraded. Store them as recommended by the supplier, typically frozen and protected from light.

Potential Cause 3: Sub-optimal Reaction Conditions (pH, Temperature) Enzyme activity is highly dependent on pH and temperature.[12][13] The optimal conditions for the KRED and the regeneration enzyme may differ, requiring a well-chosen compromise.

  • Solution:

    • Optimize pH: Most KREDs and dehydrogenases function optimally in a pH range of 6.5-8.0.[14][15] Perform small-scale reactions across this range (e.g., pH 6.5, 7.0, 7.5, 8.0) using a well-buffered solution (e.g., 100 mM phosphate or Tris-HCl buffer) to find the sweet spot.[15]

    • Optimize Temperature: Temperature affects both activity and stability. While higher temperatures can increase initial reaction rates, they can also lead to faster enzyme denaturation.[16] Test a range from 25°C to 40°C. A typical starting point is 30°C.

ParameterTypical RangeRecommended Starting PointRationale
pH 6.0 - 9.07.0 - 7.5Balances activity and stability for most KREDs and regeneration enzymes.[14][17]
Temperature 20°C - 55°C30°CGood compromise between reaction rate and long-term enzyme stability.[16]
1-Indanone Conc. 10 mM - 200 mM25 - 50 mMAvoids potential substrate inhibition at higher concentrations.[18]
Cofactor (NAD⁺/NADP⁺) 0.1 mM - 1.0 mM0.5 mMCatalytic amount sufficient when regeneration is efficient.
Regen. Substrate 1.1 - 2.0 eq.1.2 eq. (e.g., 30-60 mM Glucose)Ensures the regeneration system is not the rate-limiting step.
Problem 2: Reaction Stalls Prematurely

Q: My reaction starts well but stops at 50-60% conversion. What's causing this and how can I push it to completion?

A: A stalling reaction is often indicative of inhibition by either the substrate (1-indanone) or the product ((S)-1-indanol).

Potential Cause 1: Substrate Inhibition At high concentrations, 1-indanone itself can bind to the enzyme in a non-productive manner, effectively inhibiting the reaction.[19] This is a common phenomenon in enzyme kinetics.

  • Solution:

    • Lower Initial Substrate Concentration: Start with a lower concentration of 1-indanone (e.g., 10-25 mM) and confirm the reaction goes to completion.

    • Fed-Batch Strategy: If a high final product concentration is desired, implement a fed-batch approach. Start the reaction with a low concentration of 1-indanone and add more substrate incrementally over time as it is consumed. This keeps the instantaneous concentration below the inhibitory threshold.

Potential Cause 2: Product Inhibition The product, (S)-1-indanol, can also inhibit the enzyme, sometimes even more strongly than the substrate.[20] As the product accumulates, it can bind to the active site, preventing the substrate from entering and thus slowing the reaction to a halt.

  • Solution:

    • In Situ Product Removal (ISPR): This is an advanced but highly effective strategy. Introduce a water-immiscible organic solvent (e.g., heptane, ethyl acetate) to create a biphasic system. The more hydrophobic (S)-1-indanol product will preferentially partition into the organic layer, keeping its concentration in the aqueous phase (where the enzyme is) low and thus mitigating product inhibition.

    • Enzyme Immobilization: Immobilizing the ketoreductase on a solid support can sometimes alter its local environment and reduce its susceptibility to product inhibition.[15]

Troubleshooting_Flowchart start Low Yield or Stalled Reaction? check_activity Is the enzyme active? (Test with control substrate) start->check_activity No check_conditions Are reaction conditions optimal? (pH, Temp) check_activity->check_conditions Yes screen_enzymes Solution: Screen new enzymes or use whole-cell catalyst. check_activity->screen_enzymes No check_cofactor Is cofactor regeneration working? check_conditions->check_cofactor Yes optimize_conditions Solution: Optimize pH (6.5-8.0) and Temperature (25-40°C). check_conditions->optimize_conditions No check_inhibition Is there substrate/product inhibition? check_cofactor->check_inhibition Yes fix_cofactor Solution: Verify regeneration enzyme activity. Add excess glucose/formate. check_cofactor->fix_cofactor No mitigate_inhibition Solution: Use fed-batch substrate addition. Implement in situ product removal. check_inhibition->mitigate_inhibition Yes

Caption: A logical flowchart for troubleshooting low yield in biocatalytic reduction.

Problem 3: Poor Enantioselectivity

Q: My product has a low enantiomeric excess (% ee). How can I improve the stereoselectivity of the reaction?

A: Achieving high enantiopurity (>99% ee) is a primary goal of biocatalysis. Low ee can be caused by the enzyme itself or by non-enzymatic background reactions.

Potential Cause 1: Intrinsic Enzyme Selectivity The chosen wild-type KRED may simply not be highly selective for 1-indanone.

  • Solution:

    • Enzyme Screening: This is the most critical step. Screen a variety of KREDs from different sources. Enzymes are highly specific, and another KRED may give perfect selectivity.[21]

    • Protein Engineering: If a moderately selective enzyme is found, protein engineering via rational design or directed evolution can be used to create mutants with enhanced enantioselectivity.[22][23] This is an advanced technique but is standard practice in industrial biocatalysis.

Potential Cause 2: Presence of Contaminating Reductases If you are using a cell lysate or a whole-cell system, other native dehydrogenases in the host organism might be reducing the 1-indanone to the undesired (R)-enantiomer.

  • Solution:

    • Use a Purified Enzyme: Switching from a lysate or whole-cell system to a purified KRED will eliminate competing side reactions.

    • Use a "Clean" Host Strain: If using E. coli for overexpression, use a strain where native, competing reductase genes have been knocked out.

Experimental Protocols

Protocol 1: Standard Reaction Setup for KRED Screening

This protocol provides a starting point for screening multiple ketoreductases.

  • Prepare Buffer: Make a 100 mM potassium phosphate buffer (pH 7.5).

  • Prepare Stock Solutions:

    • 1-Indanone: 250 mM in DMSO.

    • NADP⁺: 10 mM in buffer.

    • D-Glucose: 600 mM in buffer.

  • Reaction Mixture Assembly (per well of a 96-well plate):

    • 850 µL of 100 mM potassium phosphate buffer (pH 7.5).

    • 100 µL of D-Glucose stock solution (final conc: 60 mM).

    • 20 µL of NADP⁺ stock solution (final conc: 0.2 mM).

    • 10 µL of 1-Indanone stock solution (final conc: 2.5 mM).

  • Add Enzymes:

    • Add Glucose Dehydrogenase (GDH) to a final concentration of 1-2 U/mL.

    • Add your Ketoreductase (KRED) of interest (typically 1-5 mg/mL of lysate or a specific activity unit for purified enzyme).

  • Incubation:

    • Seal the plate and incubate at 30°C with shaking (e.g., 200 rpm).

  • Sampling and Analysis:

    • At desired time points (e.g., 4h, 12h, 24h), take a 100 µL aliquot.

    • Quench the reaction by adding 100 µL of ethyl acetate and vortex vigorously.

    • Centrifuge to separate the layers.

    • Analyze the top organic layer by chiral HPLC or GC to determine conversion and enantiomeric excess (% ee).

References

Technical Support Center: Stereochemical Integrity of (S)-(+)-1-Indanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers working with (S)-(+)-1-Indanol. This guide is designed to provide expert advice, troubleshooting protocols, and in-depth answers to frequently asked questions regarding the preservation of stereochemical integrity during the functionalization of this valuable chiral building block.

Part 1: Troubleshooting Guide for Racemization Issues

Unexpected loss of enantiomeric excess (% ee) is a common and frustrating issue. This section provides a structured approach to diagnosing and resolving racemization during the functionalization of this compound.

Observed Problem Probable Cause(s) Recommended Solutions & Preventative Measures
Significant loss of % ee after reaction workup. Acid-Catalyzed Racemization: Trace acidic impurities or harsh acidic conditions can protonate the hydroxyl group, leading to its departure as a good leaving group (water) and the formation of a planar, achiral carbocation intermediate.[1][2]1. Reaction Conditions: Avoid strong acids. If an acid is necessary, use a milder one and perform the reaction at the lowest possible temperature. 2. Workup: Neutralize the reaction mixture carefully. Use a buffered aqueous solution (e.g., saturated NaHCO₃) during extraction. 3. Purification: Use neutral or slightly basic alumina for chromatography instead of silica gel if acid sensitivity is suspected.
Racemization observed in base-mediated reactions (e.g., Williamson ether synthesis). Base-Promoted Racemization: While less common for the alcohol itself, if a ketone is present elsewhere in the molecule, a strong base can cause racemization via enolate formation at an alpha-carbon that is a chiral center.[3][4] For reactions involving the hydroxyl group, the choice of base is critical to avoid side reactions.1. Base Selection: For deprotonation of the alcohol, use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) to form the alkoxide cleanly.[5][6] 2. Temperature Control: Perform the deprotonation at 0 °C or lower before adding the electrophile.
Inconsistent or low yields with inversion of configuration (e.g., Mitsunobu reaction). Incomplete Reaction or Competing Pathways: The Mitsunobu reaction is generally reliable for inverting stereochemistry but can be sensitive to steric hindrance and the pKa of the nucleophile.[7][8] Incomplete reaction leaves unreacted starting material, while side reactions can lower the yield of the desired inverted product.1. Reagent Purity: Use high-purity triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). 2. Nucleophile Acidity: Ensure the nucleophile has a pKa below 13 for efficient proton transfer in the mechanism.[8] For simple inversion, using a more acidic carboxylic acid like p-nitrobenzoic acid can improve yields.[8] 3. Temperature: Maintain low temperatures (typically 0 °C to room temperature) to minimize side reactions.
Formation of elimination byproducts. SN1 Pathway or E2 Elimination: Using a secondary alkyl halide in a Williamson ether synthesis can lead to E2 elimination, especially with a sterically hindered base.[9][10] Conditions that favor carbocation formation (SN1) can also lead to elimination.[11]1. Synthetic Strategy: In a Williamson synthesis, always use the indanol to form the nucleophile (indoxide) and react it with a primary alkyl halide.[5][12] 2. Leaving Group: Convert the alcohol to a good leaving group (e.g., tosylate, mesylate) and react it with a primary alkoxide. This also proceeds via an SN2 mechanism, preserving stereochemistry if the chiral center is not the reaction site.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism that causes racemization in secondary alcohols like this compound?

A1: The most common pathway to racemization for secondary alcohols is through the formation of a planar, achiral carbocation intermediate.[13] This typically occurs under conditions that favor an SN1-type mechanism. The key steps are:

  • Protonation/Activation: The hydroxyl group is a poor leaving group. In the presence of an acid, it is protonated to form an oxonium ion (-OH₂⁺), which is an excellent leaving group (water).[2][14]

  • Carbocation Formation: The activated leaving group departs, cleaving the C-O bond and forming a secondary carbocation at the chiral center. This carbocation is sp² hybridized and has a planar geometry.

  • Nucleophilic Attack: A nucleophile (which could be the solvent or another reagent) can then attack this planar intermediate from either face with equal probability. This leads to the formation of both (R) and (S) enantiomers, resulting in a racemic or partially racemized mixture.[13]

Factors that stabilize the carbocation, such as the adjacent phenyl ring in 1-indanol, can increase the propensity for this pathway.[15][16]

Caption: SN1 racemization pathway of (S)-1-Indanol.

Q2: I need to form an ether from this compound. Which method is best to avoid racemization, Williamson or another method?

A2: The Williamson ether synthesis is an excellent choice, provided the reaction is set up correctly to enforce an SN2 mechanism, which proceeds with inversion of configuration at the electrophilic carbon, not the alcohol's stereocenter.[5][9]

  • Correct Approach (Stereoretention):

    • Deprotonate this compound with a strong, non-nucleophilic base (e.g., NaH) in an aprotic solvent (e.g., THF, DMF) to form the sodium (S)-indoxide.

    • React this alkoxide with a primary alkyl halide (e.g., methyl iodide, ethyl bromide). The alkoxide acts as the nucleophile, and the substitution occurs on the achiral primary halide. The stereocenter on the indanol is untouched.

  • Incorrect Approach (Risk of Elimination/Racemization):

    • Convert this compound to a leaving group (e.g., (S)-1-bromoindane).

    • React this secondary halide with an alkoxide (e.g., sodium methoxide). This setup is prone to E2 elimination, competing with the desired SN2 substitution.[6][10]

For sterically demanding ethers or when the Williamson synthesis is not viable, protecting the alcohol as a silyl ether, performing other transformations, and then deprotecting is a reliable strategy.[17]

Q3: How can I perform a reaction that requires inversion of stereochemistry at the carbinol center without racemization?

A3: The Mitsunobu reaction is the gold standard for achieving a clean inversion of stereochemistry on a secondary alcohol like this compound.[7][18] This reaction converts the alcohol into an excellent leaving group in situ, which is immediately displaced by a nucleophile in a single, concerted SN2 step.[8]

The key features of the Mitsunobu reaction are:

  • Reagents: It uses triphenylphosphine (PPh₃) and an azodicarboxylate, typically DEAD or DIAD.

  • Nucleophile: A pronucleophile with a pKa < 13 is required, commonly a carboxylic acid.[8]

  • Mechanism: The reaction avoids the formation of a discrete carbocation. The alcohol's oxygen attacks the PPh₃-DEAD adduct, forming an oxyphosphonium salt, which is an excellent leaving group. The conjugate base of the acidic nucleophile then displaces this group from the backside, guaranteeing inversion.

  • Outcome: If you use benzoic acid as the nucleophile, you will form the (R)-indanyl benzoate ester. This ester can then be hydrolyzed under basic conditions (e.g., with NaOH) to yield (R)-(-)-1-Indanol, completing the stereoinversion.[7]

Caption: Workflow for stereoinversion of 1-Indanol via Mitsunobu reaction.

Q4: Are protecting groups necessary, and can they help prevent racemization?

A4: Yes, protecting groups are a crucial tool in multi-step synthesis and can be instrumental in preventing racemization.[19] They work by temporarily and reversibly converting the alcohol into a less reactive functional group, typically an ether or acetal.[20]

How they prevent racemization:

  • Masking Reactivity: By protecting the hydroxyl group, you prevent it from participating in unwanted reactions, such as being protonated by acid, which is the first step toward carbocation formation and racemization.[19]

  • Enabling Incompatible Reagents: Many powerful reagents (e.g., Grignard reagents, strong bases) are incompatible with the acidic proton of an alcohol. Protection allows you to use these reagents on other parts of the molecule without side reactions.[19]

Common Protecting Groups for Alcohols:

  • Silyl Ethers (e.g., TBDMS, TIPS): Formed by reacting the alcohol with a silyl chloride (e.g., TBDMS-Cl) and a base like imidazole. They are stable to a wide range of conditions but are easily removed with a fluoride source (e.g., TBAF).[17]

  • Benzyl Ether (Bn): Formed via a Williamson synthesis (NaH, BnBr). It is very robust but can be removed under neutral conditions by hydrogenolysis (H₂, Pd/C).[20]

  • Acetal Ethers (e.g., THP): Formed by reacting the alcohol with dihydropyran under acidic catalysis. They are stable to basic and nucleophilic reagents but are removed with aqueous acid.[17]

The choice of protecting group depends on the overall synthetic route and the stability required for subsequent steps.

Part 3: Experimental Protocol

Protocol: Stereoretentive O-Methylation of this compound via Williamson Ether Synthesis

This protocol describes the conversion of this compound to (S)-1-methoxyindane while preserving the stereocenter.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Dissolve the indanol in anhydrous THF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add NaH (1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Alkoxide Formation: Allow the slurry to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium (S)-indoxide should be complete.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.5 eq) dropwise via the dropping funnel over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly quench the excess NaH by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and dilute with water and DCM. Separate the layers. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (% ee) by chiral HPLC or GC analysis to confirm stereochemical retention.

References

Technical Support Center: Scaling Up Enantioselective Reactions Involving (S)-(+)-1-Indanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to researchers, scientists, and drug development professionals working with (S)-(+)-1-Indanol in enantioselective synthesis. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, moving beyond standard protocols to address the real-world challenges of scaling up these critical reactions from the lab bench to pilot and production scales. Our focus is on providing not just solutions, but also the underlying scientific principles to empower you to optimize your processes effectively and safely.

Part 1: Troubleshooting Guide for Enantioselective Reactions

This section is structured to address specific problems you may encounter during your experiments, categorized by the stage of your work, from initial lab-scale trials to the complexities of scale-up.

Section 1.1: Lab-Scale Reaction Optimization (Gram Scale and Below)

Issue 1: Low Enantiomeric Excess (% ee)

A lower-than-expected enantiomeric excess is a common hurdle in asymmetric synthesis. The root cause can often be traced back to several key factors related to reagents, catalysts, and reaction conditions.[1]

Potential Cause Troubleshooting Steps & Scientific Rationale
Catalyst Inactivity or Degradation 1. Verify Catalyst Quality: Use freshly prepared or purchased catalyst. This compound-derived catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, can be sensitive to air and moisture.[2] Ensure storage under an inert atmosphere. 2. Optimize Catalyst Loading: While typically used in catalytic amounts (1-10 mol%), insufficient catalyst will lead to a slower reaction, potentially allowing a non-selective background reaction to dominate.[3] Conversely, excessive loading is uneconomical. 3. In-Situ vs. Pre-formed Catalyst: If generating the catalyst in situ from this compound and a borane source, ensure complete formation before adding the substrate. Incomplete formation leads to a lower concentration of the active catalyst.
Sub-optimal Reaction Conditions 1. Temperature Control: Enantioselectivity is often highly temperature-dependent.[4] Lower temperatures generally favor higher enantiomeric excess by increasing the energy difference between the diastereomeric transition states.[5] Conduct a temperature screening study (e.g., -78°C, -40°C, -20°C, 0°C) to find the optimum. 2. Solvent Effects: The solvent's polarity and coordinating ability can significantly influence the transition state geometry.[6] Aprotic, non-coordinating solvents like THF or toluene are often preferred for CBS reductions. Perform a solvent screen with high-purity, anhydrous solvents.
Reagent and Substrate Purity 1. Ensure Anhydrous Conditions: Water can react with borane reagents and deactivate the catalyst, drastically reducing enantioselectivity.[2][7] Use flame-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., argon or nitrogen). 2. Purify Substrates and Reagents: Impurities in the ketone substrate or other reagents can interfere with the catalyst.[1] Purification of starting materials via distillation or recrystallization is recommended.

Issue 2: Low or Stalled Reaction Conversion

Potential Cause Troubleshooting Steps & Scientific Rationale
Insufficient Stoichiometric Reductant 1. Verify Reductant Titer: Borane solutions (e.g., BH₃•THF) can degrade over time. Titrate the borane solution before use to ensure accurate stoichiometry. 2. Slow Addition of Reductant: For some substrates, slow addition of the borane solution can be beneficial to maintain a low concentration of the reducing agent and favor the catalytic cycle over the uncatalyzed reduction.
Catalyst Deactivation 1. Check for Inhibitors: Aside from water, other functional groups on the substrate or impurities could coordinate to the Lewis acidic center of the catalyst, leading to inhibition. 2. Increase Catalyst Loading: A modest increase in catalyst loading may overcome slow turnover or partial deactivation.[5]
Poor Substrate-Catalyst Fit 1. Modify the Catalyst: The steric and electronic properties of the catalyst can be tuned. For CBS catalysts derived from this compound precursors, the substituent on the boron atom can be varied (e.g., methyl, butyl, phenyl) to improve the enantioselectivity for a specific substrate.[8]
Section 1.2: Scaling Up Challenges (Multi-gram to Kilogram Scale)

Transitioning from a laboratory procedure to a larger scale introduces new challenges that are often not apparent at the bench.[9] Physical processes like heat and mass transfer become limiting factors.[3][10]

Issue 3: Drop in Enantioselectivity and/or Yield Upon Scale-Up

Potential Cause Troubleshooting Steps & Scientific Rationale
Inefficient Heat Transfer 1. Monitor Internal Temperature: The surface-area-to-volume ratio decreases significantly on scale-up, making heat removal more challenging.[11] Exothermic events, such as the addition of borane, can lead to localized "hot spots" that reduce enantioselectivity. Use a temperature probe to monitor the internal reaction temperature, not just the cooling bath temperature. 2. Control Reagent Addition Rate: The addition of exothermic reagents must be carefully controlled to match the reactor's cooling capacity.[12] A slow, controlled addition is crucial. 3. Consider Reactor Design: For very large scales, the choice of reactor and its cooling system is critical. Jacketed reactors with appropriate stirring are necessary.[13]
Poor Mixing and Mass Transfer 1. Optimize Agitation: What appears well-mixed in a flask can have poor mixing on a larger scale, leading to localized concentration gradients and side reactions.[10] Use appropriate mechanical stirring and consider the use of baffles to ensure homogeneity. 2. Reagent Addition Point: The location of reagent addition can be important. Sub-surface addition can prevent reagents from reacting with the headspace or decomposing on hot surfaces.
Changes in Impurity Profile 1. Re-evaluate Raw Material Quality: The purity of bulk starting materials may differ from small-scale batches, introducing new impurities that can affect the catalyst.[14] 2. Longer Reaction Times: At scale, reactions are often run for longer periods, which can lead to the formation of different byproducts or product degradation.

Issue 4: Work-up and Purification Difficulties at Scale

Potential Cause Troubleshooting Steps & Scientific Rationale
Quenching of Borane Reagents 1. Controlled Quench: The quenching of excess borane with reagents like methanol is highly exothermic and generates hydrogen gas.[2][4] This must be done slowly and at a low temperature, with adequate venting to handle the gas evolution safely.[15] 2. Avoid Emulsions: Large-scale liquid-liquid extractions can be prone to emulsion formation. Careful selection of solvents and controlled agitation can mitigate this.
Product Isolation and Purification 1. Crystallization vs. Chromatography: Flash chromatography, while convenient at the lab scale, is often not feasible for large quantities. Developing a robust crystallization procedure for the chiral alcohol product is highly desirable for scalability.[7] This may involve screening various solvents and conditions. 2. Diastereomeric Salt Resolution: If the product is an acid or a base, resolution via diastereomeric salt formation with a chiral resolving agent can be an effective large-scale purification method.[7]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in these enantioselective reactions?

A1: this compound is a chiral precursor, most famously used in the synthesis of the (S)-2-Methyl-CBS-oxazaborolidine catalyst.[16] In this context, the rigid, bicyclic structure of the indanol moiety provides a well-defined chiral environment around the Lewis acidic boron atom of the catalyst. This steric arrangement forces the incoming ketone substrate to coordinate in a specific orientation, leading to a highly selective hydride transfer to one face of the carbonyl group.[8][17]

Q2: Can this compound be used as a chiral auxiliary?

A2: Yes, while its use as a catalyst precursor is more common, this compound and its derivatives, particularly cis-1-amino-2-indanol, can be used as effective chiral auxiliaries.[18][19] In this approach, the indanol moiety is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. Afterward, the auxiliary is cleaved and can be recovered.[19]

Q3: My reaction involves borane reagents. What are the key safety considerations for scale-up?

A3: Borane reagents like BH₃•THF and the diborane gas they can release are highly reactive and flammable.[4][15] Key safety considerations include:

  • Inert Atmosphere: Always handle borane reagents under a dry, inert atmosphere (nitrogen or argon).

  • Exothermic Reactions: The reaction of boranes with protic substances (water, alcohols, etc.) is highly exothermic and produces flammable hydrogen gas.[2]

  • Controlled Quenching: Quenching must be performed slowly, at low temperatures, and with adequate ventilation and pressure relief.[20]

  • Pyrophoricity: Some related borane compounds, like trialkylboranes, can be pyrophoric (ignite spontaneously in air).[4] While BH₃•THF is not pyrophoric, it's crucial to be aware of the hazards of related compounds.

  • Proper Training and Equipment: Personnel should be thoroughly trained in handling these reagents, and appropriate safety equipment (fume hoods, fire extinguishers for chemical fires, etc.) must be readily available.

Q4: How do I determine the enantiomeric excess of my product?

A4: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[1] These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification.

Part 3: Experimental Protocols and Visualizations

Protocol 1: Lab-Scale Enantioselective Reduction of Acetophenone using an (S)-Me-CBS Catalyst

This protocol describes a representative lab-scale Corey-Bakshi-Shibata (CBS) reduction.

Materials:

  • (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

  • Borane-tetrahydrofuran complex (1.0 M in THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) and anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add the borane-THF complex (0.6 eq) to the catalyst solution. Stir for 10 minutes.

  • In a separate flask, dissolve acetophenone (1.0 eq) in anhydrous THF.

  • Add the acetophenone solution dropwise to the cold catalyst-borane mixture over 30 minutes, ensuring the internal temperature does not rise above -70°C.

  • Stir the reaction mixture at -78°C for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at -78°C.

  • Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude (S)-1-phenylethanol by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Diagram 1: Workflow for Lab-Scale Enantioselective Reduction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_catalyst Prepare Catalyst-Borane Complex (-78°C) add_substrate Slow Addition of Substrate (maintain T < -70°C) prep_catalyst->add_substrate prep_substrate Prepare Substrate Solution prep_substrate->add_substrate react Stir at -78°C (1-2 hours) add_substrate->react quench Quench with Methanol (at -78°C) react->quench extract Acidic Work-up & Extraction quench->extract purify Column Chromatography extract->purify analyze Determine % ee (Chiral HPLC/GC) purify->analyze

Caption: Lab-scale enantioselective reduction workflow.

Diagram 2: Key Considerations for Scaling Up the Enantioselective Reduction

G cluster_safety Safety cluster_process Process Control cluster_purification Downstream center_node Scale-Up Success safety_borane Borane Handling & Quenching safety_borane->center_node safety_h2 Hydrogen Venting safety_h2->center_node process_heat Heat Transfer (Exotherm Control) process_heat->center_node process_mixing Efficient Mixing (Homogeneity) process_mixing->center_node process_addition Controlled Reagent Addition process_addition->center_node purification_method Scalable Purification (Crystallization) purification_method->center_node purification_recovery Auxiliary/Catalyst Recovery purification_recovery->center_node

Caption: Interconnected factors for successful scale-up.

References

Validation & Comparative

A Comparative Guide to the Efficacy of (S)-(+)-1-Indanol and Other Leading Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals where the biological activity of a molecule is intrinsically linked to its three-dimensional structure.[1] Chiral auxiliaries are powerful tools in this endeavor, offering a reliable method for inducing stereoselectivity in chemical reactions.[1][2][3][4] This guide provides a comparative analysis of the efficacy of (S)-(+)-1-Indanol-derived auxiliaries against other widely used classes, including Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral formamidines.

The fundamental principle behind a chiral auxiliary is its temporary covalent attachment to a prochiral substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction, leading to the formation of a new stereocenter with a high degree of selectivity.[5] The auxiliary is subsequently cleaved and can often be recovered for reuse.[5]

This compound: A Closer Look

This compound and its derivatives, particularly (1R,2S)-1-amino-2-indanol, have emerged as highly effective chiral auxiliaries.[6] The rigid, bicyclic structure of the indane framework provides a well-defined and predictable steric environment, which is crucial for high diastereoselectivity in a variety of transformations, most notably in aldol reactions.[6][7]

Mechanism of Stereochemical Control

When an oxazolidinone derived from (1R,2S)-1-amino-2-indanol is N-acylated and subsequently enolized, the bulky indanyl group effectively shields one face of the enolate. This steric hindrance directs the approach of an electrophile, such as an aldehyde, to the opposite, less hindered face, thereby controlling the formation of new stereocenters.[6]

G cluster_0 General Workflow for Chiral Auxiliary Mediated Synthesis Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Attachment & Reaction Chiral_Auxiliary Chiral Auxiliary ((S)-1-Indanol Derivative) Chiral_Product Chiral Product Diastereomeric_Intermediate->Chiral_Product Cleavage Recovered_Auxiliary Recovered Auxiliary Diastereomeric_Intermediate->Recovered_Auxiliary Cleavage

Caption: General workflow for employing a chiral auxiliary.

Comparative Performance Analysis

The efficacy of a chiral auxiliary is primarily judged by the diastereoselectivity (often expressed as diastereomeric excess, d.e.) and the chemical yield of the desired product.

Diastereoselective Aldol Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation. The data below compares the performance of an oxazolidinone derived from (1R,2S)-1-amino-2-indanol with traditional Evans' auxiliaries derived from L-valine and L-phenylalanine.

Chiral Auxiliary Aldehyde Diastereomeric Excess (d.e.) Yield (%) Reference
(1R,2S)-1-Amino-2-indanol derivedIsobutyraldehyde>99%75[7]
(1R,2S)-1-Amino-2-indanol derivedBenzaldehyde>99%80[7]
L-Valine derived (Evans')Isobutyraldehyde95%85[8]
L-Phenylalanine derived (Evans')Benzaldehyde98%88[8]

As the data indicates, the indanol-derived auxiliary consistently provides exceptional levels of diastereoselectivity, often exceeding those of the more traditional Evans' auxiliaries.[7]

A Broader Comparison with Other Classes of Chiral Auxiliaries

Evans' Oxazolidinones

Pioneered by David A. Evans, oxazolidinones derived from amino acids like valine and phenylalanine are among the most widely used chiral auxiliaries.[4][9] They are particularly effective in asymmetric alkylations and aldol reactions, reliably producing syn-aldol products.[3][4][10]

Advantages:

  • Well-established and predictable stereochemical outcomes.[3]

  • High diastereoselectivity in a wide range of reactions.[3][4]

  • Both enantiomers of the auxiliary are readily available.

Limitations:

  • Cleavage of the auxiliary can sometimes be challenging and may require harsh conditions.[11][12]

Oppolzer's Sultams

Based on camphor, Oppolzer's sultams are another highly effective class of chiral auxiliaries.[13] They are known for their high crystallinity, which can facilitate purification of the diastereomeric intermediates by crystallization.[14]

Advantages:

  • Excellent stereocontrol in a variety of reactions, including Diels-Alder, alkylation, and aldol reactions.[13][14][15]

  • The rigid sultam structure often leads to very high levels of asymmetric induction.[13]

  • Products are often crystalline, simplifying purification.[14]

Limitations:

  • The synthesis of the auxiliary itself can be more complex than for some other auxiliaries.

Meyers' Chiral Formamidines

Chiral formamidines, developed by A.I. Meyers, are particularly useful for the asymmetric functionalization of positions alpha to a nitrogen atom in heterocyclic systems.[16][17][18]

Advantages:

  • Enable asymmetric synthesis of a wide range of alkaloids and other nitrogen-containing compounds.[16][17]

  • High diastereoselectivity in the alkylation of carbanions derived from the formamidine.

Limitations:

  • Their application is more specialized compared to the broader utility of oxazolidinones and sultams.

G cluster_0 Comparative Reaction Workflow Start N-Acyloxazolidinone Enolate_Formation Enolate Formation (e.g., Bu2BOTf, Base) Start->Enolate_Formation Aldehyde_Addition Aldehyde Addition Enolate_Formation->Aldehyde_Addition Aldol_Adduct Diastereomeric Aldol Adduct Aldehyde_Addition->Aldol_Adduct Cleavage Auxiliary Cleavage (e.g., LiOH, H2O2) Aldol_Adduct->Cleavage Product Chiral beta-Hydroxy Acid Cleavage->Product

Caption: A typical workflow for an Evans-type aldol reaction.

Experimental Protocols

Protocol 1: N-Acylation of (1R,2S)-1-Amino-2-indanol derived Oxazolidinone

This protocol details the attachment of a propionyl group to the chiral auxiliary.

Materials:

  • (1R,2S)-1-Amino-2-indanol derived oxazolidinone

  • Propionyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the oxazolidinone in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) dropwise.

  • Slowly add propionyl chloride (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Diastereoselective Aldol Reaction

This protocol describes the reaction of the N-propionyl oxazolidinone with isobutyraldehyde.

Materials:

  • N-propionyl oxazolidinone (from Protocol 1)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Isobutyraldehyde

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the N-propionyl oxazolidinone in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add Bu₂BOTf (1.1 equivalents) dropwise, followed by DIPEA (1.2 equivalents).

  • Stir the mixture at -78 °C for 30 minutes to form the boron enolate.

  • Add freshly distilled isobutyraldehyde (1.5 equivalents) dropwise.

  • Continue stirring at -78 °C for 1-2 hours, then allow the reaction to warm to 0 °C over 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify by flash chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol outlines the removal of the auxiliary to yield the chiral β-hydroxy carboxylic acid.[11][12]

Materials:

  • Aldol adduct (from Protocol 2)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (30% aqueous solution)

  • Tetrahydrofuran (THF) / Water solvent mixture

Procedure:

  • Dissolve the aldol adduct in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add aqueous hydrogen peroxide (4 equivalents) dropwise, followed by an aqueous solution of LiOH (2 equivalents).

  • Stir the reaction at 0 °C for 1-2 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Concentrate the mixture to remove the THF.

  • Wash the aqueous layer with diethyl ether to extract the recovered chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the chiral carboxylic acid.

Conclusion

This compound and its derivatives have proven to be exceptionally effective chiral auxiliaries, particularly in diastereoselective aldol reactions where they consistently deliver outstanding levels of stereocontrol. While established auxiliaries like Evans' oxazolidinones and Oppolzer's sultams remain powerful and versatile tools in the synthetic chemist's arsenal, the indanol-based systems offer a compelling alternative, often providing superior diastereoselectivity. The choice of auxiliary will ultimately depend on the specific transformation, the desired stereochemical outcome, and practical considerations such as the ease of synthesis and cleavage. This guide provides the foundational data and protocols to enable researchers to make an informed decision for their specific synthetic challenges.

References

A Senior Application Scientist's Guide to Validating Analytical Methods for Indanol Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral intermediates like indanols is not merely a quality control step; it is a fundamental requirement for guaranteeing the safety and efficacy of the final active pharmaceutical ingredient (API). The differential pharmacological and toxicological profiles of enantiomers are well-documented, making the validation of analytical methods for their separation a critical aspect of the drug development lifecycle. This guide provides an in-depth comparison of analytical techniques for determining the enantiomeric purity of indanols, supported by experimental data and grounded in established regulatory frameworks.

The Critical Choice: Selecting the Right Analytical Technique

The separation of indanol enantiomers can be effectively achieved using several chromatographic and electrophoretic techniques. The choice of method is dictated by factors such as the volatility of the indanol derivative, the required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most prevalent and versatile technique for this purpose. However, Gas Chromatography (GC) and Capillary Electrophoresis (CE) present viable alternatives with their own distinct advantages.

Comparative Overview of Analytical Techniques
Analytical TechniquePrinciple of DetectionTypical Purity Range DetectedAdvantagesLimitations
Chiral High-Performance Liquid Chromatography (HPLC) UV-Vis, PDA, MS>99.9%Broad applicability, robust, well-established, preparative scale possible.Can consume significant volumes of organic solvents.
Gas Chromatography (GC) Flame Ionization Detector (FID), MS>99.9%High resolution, sensitive, suitable for volatile compounds.Requires derivatization for non-volatile indanols, potential for thermal degradation.
Capillary Electrophoresis (CE) UV-Vis, PDA>99.9%High efficiency, minimal sample and reagent consumption, orthogonal selectivity to HPLC.Lower loading capacity, potential for wall interactions affecting reproducibility.

A Deeper Dive into Chiral HPLC for Indanol Enantioseparation

Given its widespread use, this guide will focus on chiral HPLC for a detailed discussion of method validation. The cornerstone of a successful chiral HPLC separation is the selection of the appropriate Chiral Stationary Phase (CSP). Polysaccharide-based and Pirkle-type CSPs have demonstrated considerable success in resolving indanol enantiomers.

Performance Comparison of Chiral Stationary Phases for 2-Indanol
ParameterMethod 1: Polysaccharide-Based CSPMethod 2: Pirkle-Type CSP
Chiral Column Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate))Regis® (R,R) WHELK-O® 1
Particle Size 5 µm5 µm
Column Dimensions 250 x 4.6 mm250 x 4.6 mm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature Ambient25 °C
Detection UV at 254 nmUV at 254 nm
Retention Time (Enantiomer 1) 9.8 min7.5 min
**Retention Time (Enanti

A Senior Application Scientist's Guide to the Catalytic Reduction of 1-Indanone: A Performance Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

The transformation of 1-indanone to its corresponding alcohol, 1-indanol, is a pivotal step in the synthesis of numerous biologically active molecules and pharmaceutical intermediates. Notably, the enantiomerically pure (S)-1-indanol serves as a key precursor for rasagiline (Azilect®), a drug used in the treatment of Parkinson's disease.[1] The stereochemical outcome of this reduction is therefore of paramount importance, driving extensive research into catalytic systems that offer high conversion, selectivity, and enantiopurity.

This guide provides an in-depth comparison of the primary catalytic strategies employed for 1-indanone reduction: homogeneous catalysis, heterogeneous catalysis, and biocatalysis. We will dissect the performance of representative catalysts from each class, supported by experimental data, to provide researchers, chemists, and drug development professionals with a robust framework for catalyst selection and process optimization.

Homogeneous Catalysis: Precision in a Soluble Form

Homogeneous catalysts, being soluble in the reaction medium, offer exceptional activity and selectivity due to the high accessibility of their catalytic sites. For the asymmetric reduction of prochiral ketones like 1-indanone, two systems have become cornerstones of modern organic synthesis: Noyori-type ruthenium catalysts and Corey-Bakshi-Shibata (CBS) oxazaborolidines.

Noyori Asymmetric Hydrogenation

Pioneered by Ryoji Noyori, this class of catalysts typically consists of a ruthenium center coordinated to a C2-symmetric chiral diphosphine ligand, such as BINAP, and a diamine ligand.[2] These are "bifunctional catalysts" where the metal center and the ligand cooperate to facilitate the reaction. The catalytic cycle involves the transfer of a hydride from the metal to the ketone's carbonyl carbon and a proton from the amine ligand to the carbonyl oxygen, proceeding through a well-defined six-membered transition state.[3][4]

This mechanism is responsible for the catalyst's remarkable efficiency and enantioselectivity. The efficacy of this reaction class has approached that of natural enzymatic systems, achieving up to 99.9% enantiomeric excess (ee) with extremely low catalyst loadings.[3]

Key Performance Characteristics:

  • High Enantioselectivity: Often exceeds 99% ee for a broad range of ketones.[5]

  • High Efficiency: Characterized by very high turnover numbers (TON) and turnover frequencies (TOF), making them suitable for large-scale synthesis.

  • Versatile Hydrogen Source: Can utilize molecular hydrogen (H₂) in asymmetric hydrogenation or employ hydrogen donors like isopropanol or formic acid/triethylamine mixtures in asymmetric transfer hydrogenation (ATH).[6]

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-proline, in conjunction with borane (BH₃) as the stoichiometric reductant.[7][8] The catalyst's active form is generated in situ through the coordination of borane to the nitrogen atom of the oxazaborolidine ring.[9]

The mechanism hinges on the pre-coordination of the ketone's carbonyl oxygen to the Lewis acidic boron atom of the catalyst. The steric environment of the catalyst directs the approach of the borane-hydride source, ensuring a highly stereoselective reduction.[9] The predictability and reliability of the CBS reduction have cemented its status as a vital tool for asymmetric synthesis.[10][11]

Key Performance Characteristics:

  • Excellent Enantioselectivity: Routinely provides high ee values, particularly when there is significant steric differentiation between the two groups attached to the carbonyl.[8]

  • Mild Conditions: Reactions are typically performed at low to ambient temperatures.

  • Operational Simplicity: The catalyst can be prepared in situ or purchased, and the reaction setup is straightforward.[10]

Heterogeneous Catalysis: The Power of Surfaces

Heterogeneous catalysts, typically solid materials, offer significant practical advantages, including ease of separation from the reaction mixture, potential for recycling, and suitability for continuous flow processes. For 1-indanone reduction, these are often metal nanoparticles dispersed on a high-surface-area support.

Commonly used systems include platinum (Pt), copper (Cu), or nickel (Ni) supported on materials like silica (SiO₂) or ordered mesoporous silica (SBA-15).[12][13] The primary challenge in this approach is achieving chemoselectivity—selectively reducing the carbonyl group without hydrogenating the aromatic ring.

Key Performance Characteristics:

  • Selectivity: Catalyst performance is highly dependent on the metal. Copper-based catalysts, for instance, have shown high selectivity for the C=O bond, achieving up to 97.1% yield of 1-indanol, whereas platinum can also catalyze the hydrogenation of the aromatic ring.[12]

  • Activity: The reaction rate can be influenced by the metal, support, and reaction conditions (temperature and H₂ pressure). Pt/SBA-15 has demonstrated superior activity compared to commercial Pt/SiO₂.[12]

  • Stability: Catalyst deactivation can occur over multiple cycles due to metal particle agglomeration or leaching.[12]

Biocatalysis: Nature's Approach to Asymmetric Synthesis

Biocatalysis leverages enzymes or whole microbial cells to perform chemical transformations. This "green" approach offers unparalleled selectivity under mild, environmentally benign conditions (typically in aqueous media at or near room temperature). For ketone reduction, alcohol dehydrogenases (ADHs) and ketoreductases are the enzymes of choice.[14][15]

Recent studies have highlighted the use of whole-cell biocatalysts, such as Lactic Acid Bacteria (LAB), for the asymmetric reduction of 1-indanone to (S)-1-indanol.[1]

Key Performance Characteristics:

  • Exceptional Enantioselectivity: Often produces enantiopure products (>99% ee), rivaling the best chemical catalysts.[1]

  • Mild Conditions: Reactions are run in aqueous buffers at ambient temperatures and pressure, avoiding the need for hazardous reagents or extreme conditions.

  • High Conversion: Optimized processes can achieve high yields. For example, Lactobacillus paracasei BD71 has been used to produce (S)-1-indanol in 93% yield and >99% ee on a gram scale.[1]

  • Cost-Effectiveness: Using whole cells can be cheaper than using isolated enzymes as it bypasses the need for costly enzyme purification and cofactor regeneration.

Performance Comparison Summary

The choice of catalyst is dictated by the specific requirements of the synthesis, including scale, desired purity, cost, and available equipment. The table below provides a comparative overview.

Catalyst SystemTypical Catalyst/LoadingHydride SourceTypical ConditionsConversion (%)ee (%)Key AdvantagesKey Disadvantages
Noyori (ATH) Ru-TsDPEN (0.1-1 mol%)HCOOH/NEt₃25-40 °C, inert atm.>95>99Extremely high efficiency (TON/TOF), excellent enantioselectivity, broad scope.[3][6]High cost of Ruthenium and chiral ligands, requires inert atmosphere.
CBS Reduction (S)-Me-CBS (5-10 mol%)BH₃·SMe₂ or BH₃·THF-20 to 25 °C, inert atm.>90>98High enantioselectivity, reliable, predictable stereochemistry.[7][10]Requires stoichiometric borane (hazardous), boron waste products.
Heterogeneous Cu/SiO₂ (8 wt%)H₂ (gas)90-150 °C, 10-50 bar>99N/A (achiral)Catalyst is reusable, suitable for flow chemistry, lower cost.Harsh conditions (high T/P), potential for side reactions (ring hydrogenation), lower selectivity.[12]
Biocatalysis L. paracasei (whole cells)Glucose (in situ cofactor regeneration)30-37 °C, aqueous buffer~93>99Environmentally friendly, exceptional enantioselectivity, mild conditions, low cost.[1]Substrate scope can be limited, requires sterile techniques, longer reaction times.

Experimental Protocols

Herein are representative, detailed protocols for the reduction of 1-indanone using each catalytic method. These are intended as a validated starting point for laboratory investigation.

Protocol 1: Asymmetric Transfer Hydrogenation (ATH) with a Noyori-Type Catalyst

Rationale: This protocol uses a commercially available Ru(II) catalyst and a formic acid/triethylamine azeotrope as a safe and convenient hydrogen source. Methanol is chosen as the solvent for its ability to dissolve both the catalyst and substrate effectively. The reaction is run at a slightly elevated temperature to ensure a reasonable reaction rate.

Methodology:

  • To a clean, dry Schlenk flask under an argon atmosphere, add (1S,2S)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine chloro(p-cymene)ruthenium(II) (e.g., (S,S)-Ts-DENEB catalyst, ~0.5 mol%).

  • Add degassed methanol as the solvent.

  • Prepare a 5:2 molar mixture of formic acid and triethylamine. This mixture serves as the hydrogen source.

  • Add 1-indanone (1.0 eq) to the flask, followed by the formic acid/triethylamine mixture (1.5-2.0 eq).

  • Stir the resulting solution at 30 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion (typically 12-24 hours), quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude 1-indanol by flash column chromatography on silica gel.

  • Determine conversion by ¹H NMR and enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

Rationale: This protocol utilizes the in situ formation of the active catalyst from the oxazaborolidine precursor and borane. Tetrahydrofuran (THF) is a standard solvent for borane chemistry. The reaction is performed at room temperature for convenience, though lower temperatures can sometimes improve enantioselectivity.

Methodology:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add a solution of (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M solution, 0.6-1.0 eq) dropwise via syringe. Stir for 15 minutes at 0 °C.

  • In a separate flask, dissolve 1-indanone (1.0 eq) in anhydrous THF.

  • Add the solution of 1-indanone dropwise to the catalyst-borane mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 1-3 hours).

  • Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography and determine ee by chiral HPLC.

Visualizations of Mechanisms and Workflows

To better illustrate the processes described, the following diagrams outline a typical experimental workflow and the catalytic cycles for the premier homogeneous systems.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_flask 1. Prepare Dry Glassware (Inert Atmosphere) add_cat 2. Add Catalyst & Solvent prep_flask->add_cat add_reagents 3. Add Substrate & Reductant add_cat->add_reagents react 4. Stir at Controlled Temperature add_reagents->react monitor 5. Monitor Progress (TLC/GC/HPLC) react->monitor quench 6. Quench Reaction monitor->quench extract 7. Extraction quench->extract purify 8. Column Chromatography extract->purify analyze 9. Characterization (NMR, HPLC) purify->analyze

Caption: General experimental workflow for catalytic 1-indanone reduction.

G Ru_precatalyst [RuCl(diamine)(arene)]+ step1 Activation (Base, H-donor) Ru_precatalyst->step1 Active_RuH [RuH(diamine)(arene)] step2 Ketone Coordination Active_RuH->step2 Substrate_complex Ketone Coordination Complex step3 Hydride Transfer (Outer Sphere) Substrate_complex->step3 Product_complex Alcohol Product Complex step4 Product Release Product_complex->step4 step1->Active_RuH step2->Substrate_complex step3->Product_complex step4->Active_RuH

Caption: Simplified catalytic cycle for Noyori Asymmetric Transfer Hydrogenation.

G CBS CBS Catalyst Active_Cat Active Catalyst (CBS-BH₃ Complex) CBS->Active_Cat Borane BH₃ Borane->Active_Cat Ketone 1-Indanone Ternary_Complex Ternary Complex [CBS-BH₃---Ketone] Ketone->Ternary_Complex Active_Cat->Ternary_Complex Coordination TS Six-Membered Transition State Ternary_Complex->TS Hydride Delivery Product_Complex Product-Borane Complex TS->Product_Complex Product 1-Indanol Product_Complex->Product Release

Caption: Mechanistic pathway of the Corey-Bakshi-Shibata (CBS) Reduction.

Conclusion

The reduction of 1-indanone is a well-studied transformation with a wealth of catalytic options available to the modern chemist.

  • For ultimate precision and efficiency in asymmetric synthesis , particularly on a larger scale, Noyori-type catalysts for asymmetric (transfer) hydrogenation are often the superior choice, delivering exceptional enantioselectivity and turnover numbers.[3][5]

  • For reliable, high-enantioselectivity lab-scale synthesis , the CBS reduction offers a robust and predictable method that is operationally simpler than high-pressure hydrogenations.[8][10]

  • When enantioselectivity is not required and factors like catalyst reusability and cost are paramount, heterogeneous catalysts like supported copper offer a viable, albeit less selective, alternative.[12]

  • Finally, as the demand for sustainable and green chemical processes grows, biocatalysis presents a compelling and powerful alternative, providing enantiopure products under the mildest of conditions.[1][14]

The optimal catalyst is ultimately determined by a project's specific goals, balancing the need for stereocontrol, scalability, cost, and environmental impact.

References

A Comparative Guide to the Applications of (S)-(+)-1-Indanol in Total Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in the field of natural product synthesis and drug development, the choice of a chiral directing group is a critical decision that profoundly influences the efficiency and stereochemical outcome of a synthetic route. Among the pantheon of chiral auxiliaries and ligands, (S)-(+)-1-Indanol and its derivatives have carved a significant niche, offering a rigid and well-defined stereochemical environment to guide a variety of asymmetric transformations. This guide provides an in-depth technical comparison of the applications of this compound in total synthesis, grounded in experimental data and mechanistic insights to inform your selection of stereochemical control elements.

Introduction to this compound: A Privileged Chiral Scaffold

This compound, a readily available bicyclic alcohol, serves as a versatile precursor to a range of powerful tools for asymmetric synthesis.[1][2] Its rigid indane backbone is a key feature, minimizing conformational flexibility and thereby enhancing facial discrimination in stereoselective reactions. While this compound itself can be employed as a chiral ligand or resolving agent, its most prominent role in total synthesis is realized through its derivatives, particularly cis-1-amino-2-indanol. This amino alcohol has been extensively developed as a chiral auxiliary, most notably in the context of asymmetric aldol reactions, and as a precursor to chiral ligands for catalytic asymmetric reactions.

This guide will explore the primary applications of this compound derivatives in the total synthesis of complex natural products, with a focus on providing a comparative analysis against alternative methodologies. We will delve into the mechanistic underpinnings of the observed stereoselectivity and furnish detailed experimental protocols for key transformations.

(1R,2S)-1-Amino-2-Indanol as a Chiral Auxiliary in Diastereoselective Aldol Reactions

One of the most powerful applications of this compound is through its transformation into the chiral auxiliary, (1R,2S)-1-amino-2-indanol. This is frequently employed in Evans-type asymmetric aldol reactions, which are instrumental in the construction of polyketide natural products.[3][4] The aminoindanol is first converted into a chiral oxazolidinone, which is then N-acylated. The resulting imide undergoes highly diastereoselective aldol addition to aldehydes.[3]

The exceptional stereocontrol exerted by the aminoindanol-derived auxiliary stems from the rigid, fused-ring system which effectively shields one face of the enolate, directing the incoming aldehyde to the opposite face. This is rationalized by the Zimmerman-Traxler model, where the boron enolate forms a six-membered chair-like transition state.[3]

Zimmerman_Traxler_Model cluster_TS Zimmerman-Traxler Transition State B B(nBu)2 O1 O B->O1 C1 C O1->C1 C2 C C1->C2 R_enolate R_enolate C1->R_enolate Aux Indanol Auxiliary C1->Aux O2 O C2->O2 R_aldehyde R_aldehyde C2->R_aldehyde H H C2->H O2->B

Caption: Zimmerman-Traxler model for the boron-mediated aldol reaction with an indanol-derived auxiliary.

Case Study: Total Synthesis of Hapalosin

A compelling example of the utility of the aminoindanol auxiliary is in the total synthesis of Hapalosin, a cyclic depsipeptide with multidrug-resistance reversing activity.[5][6] The synthesis of a key fragment of Hapalosin employed an asymmetric aldol reaction between n-octanal and a propionimide derived from (1S,2R)-aminoindanol.[5] This reaction proceeded with high diastereoselectivity to furnish the desired syn-aldol adduct in a 90% yield.[5][6]

Comparison with Other Chiral Auxiliaries in Asymmetric Aldol Reactions

The choice of chiral auxiliary can significantly impact the yield and stereoselectivity of an aldol reaction. The following table provides a comparison of the aminoindanol-derived auxiliary with other common chiral auxiliaries in the context of asymmetric aldol reactions.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
(1R,2S)-1-Amino-2-indanol n-Octanal>95:590[5][6]
Evans' Oxazolidinone (Valine-derived)Isobutyraldehyde>99:185-95[7]
Oppolzer's CamphorsultamBenzaldehyde>98:280-90[4]
(S)-4-Benzyl-2-oxazolidinoneBenzaldehyde95:591[8]

As the data indicates, the aminoindanol-derived auxiliary provides excellent diastereoselectivity, comparable to the widely used Evans' and Oppolzer's auxiliaries. Its rigid bicyclic structure offers a distinct steric environment that can be advantageous for specific substrate combinations.

Experimental Protocol: Asymmetric Aldol Reaction using (1R,2S)-1-Amino-2-indanol Auxiliary

The following is a representative protocol for an asymmetric aldol reaction using the N-propionyl oxazolidinone derived from (1R,2S)-1-amino-2-indanol.

Materials:

  • N-Propionyl-(4R,5S)-4,5-diphenyl-1,3-oxazolidin-2-one (derived from aminoindanol)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • 30% Hydrogen Peroxide

  • Phosphate buffer (pH 7)

Procedure:

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM and cool the solution to 0 °C.

  • Add DIPEA (1.2 eq) followed by the dropwise addition of Bu₂BOTf (1.1 eq). Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the (Z)-boron enolate.

  • Cool the reaction mixture to -78 °C and add the aldehyde (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide at 0 °C.

  • Stir the biphasic mixture vigorously for 1 hour at room temperature.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the aldol adduct.[3]

Auxiliary Cleavage: The chiral auxiliary can be cleaved under mild conditions, for example, using lithium hydroperoxide (LiOOH) in a mixture of THF and water, to afford the corresponding β-hydroxy acid without epimerization of the newly formed stereocenters.[3][5]

Aldol_Workflow Start N-Propionyl Oxazolidinone Enolate Formation of (Z)-Boron Enolate (Bu₂BOTf, DIPEA) Start->Enolate Aldol Aldol Addition with Aldehyde Enolate->Aldol Adduct Diastereomerically Pure Aldol Adduct Aldol->Adduct Cleavage Auxiliary Cleavage (LiOOH) Adduct->Cleavage Product β-Hydroxy Acid Cleavage->Product

Caption: General workflow for an asymmetric aldol reaction using an aminoindanol-derived chiral auxiliary.

(S)-1-Indanol Derivatives in Asymmetric Catalysis

Beyond their use as stoichiometric chiral auxiliaries, derivatives of (S)-1-indanol have proven to be effective chiral ligands in a range of metal-catalyzed asymmetric reactions, including reductions and alkylations.

Asymmetric Transfer Hydrogenation

Ligands derived from 1-amino-2-indanol have been successfully employed in the asymmetric transfer hydrogenation (ATH) of ketones.[9] For instance, Ru(II) complexes of β-amino alcohols derived from indanol can catalyze the reduction of aromatic ketones to the corresponding chiral alcohols with high conversion and enantioselectivity, particularly when using an aqueous solution of sodium formate as the hydrogen source.[9]

Comparison with Other Chiral Ligands in Asymmetric Transfer Hydrogenation of Acetophenone
Chiral LigandMetalee (%)Conversion (%)Reference
Indanol-derived β-amino alcohol Ru73>99[9]
(R,R)-TsDPENRuup to 99>99[9]
Cinchona alkaloid-derived NNP ligandIrup to 99.6>99[10]

While the enantioselectivity achieved with the indanol-derived ligand in this specific example is moderate, it demonstrates the potential of this scaffold. Further ligand modification and optimization of reaction conditions can lead to significant improvements in stereocontrol.

This compound as a Chiral Precursor in Total Synthesis

In some instances, this compound itself serves as a chiral starting material, where its stereocenter is incorporated into the final natural product. This approach is particularly valuable when the indane framework is part of the target molecule's core structure.

Case Study: The Synthesis of (+)-Decursin

The total synthesis of (+)-decursin, a pyranocoumarin with interesting biological activities, highlights an alternative strategy for introducing chirality that does not directly involve an indanol-derived auxiliary. Several enantioselective syntheses of (+)-decursin have been reported where the key stereocenter is established via a catalytic asymmetric epoxidation of an enone or an α,β-unsaturated carboxylic acid derivative.[11][12] These methods employ chiral catalysts such as those derived from La(O-i-Pr)₃/BINOL/Ph₃As=O or Jacobsen's (salen)Mn complexes.[11][12]

This presents a valuable point of comparison. While the chiral auxiliary approach offers a robust and predictable method for stereocontrol, catalytic asymmetric methods provide the advantage of atom economy, as only a substoichiometric amount of the chiral inductor is required.

MethodKey StepChiral Inductoree (%)Reference
Catalytic Asymmetric Epoxidation Epoxidation of an enoneLa-BINOL-Ph₃As=O96[11]
Catalytic Asymmetric Epoxidation Epoxidation of a chromene(salen)Mn complexNot specified[12]

The choice between a chiral auxiliary-based strategy and a catalytic asymmetric approach will depend on factors such as the availability and cost of the chiral inductor, the scalability of the reaction, and the compatibility of the reaction conditions with other functional groups in the molecule.

Conclusion

This compound and its derivatives, particularly (1R,2S)-1-amino-2-indanol, represent a valuable class of chiral reagents for total synthesis. The rigid indane framework provides a predictable platform for high levels of stereocontrol in a variety of transformations, most notably asymmetric aldol reactions. As demonstrated, the performance of the aminoindanol-derived auxiliary is comparable to other well-established chiral auxiliaries, offering an excellent alternative for researchers.

Furthermore, the versatility of the indanol scaffold extends to its use in the development of chiral ligands for asymmetric catalysis. While the direct use of this compound as a chiral precursor is less common, the comparative analysis with catalytic asymmetric approaches, as seen in the synthesis of (+)-decursin, underscores the importance of considering multiple strategies for achieving stereochemical control in complex total synthesis. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for the rational selection and application of this compound-based methods in your own research endeavors.

References

A Senior Application Scientist's Guide to the Cost-Effective Large-Scale Synthesis of (S)-(+)-1-Indanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (S)-(+)-1-Indanol

This compound is a high-value chiral building block, indispensable in the pharmaceutical industry. Its rigid, stereodefined structure makes it a critical precursor for the synthesis of several active pharmaceutical ingredients (APIs), most notably Rasagiline, a potent monoamine oxidase inhibitor used in the treatment of Parkinson's disease.[1][2][3][4][5] The commercial viability of such drugs is intrinsically linked to the efficiency, scalability, and cost-effectiveness of the synthetic route used to produce their key intermediates.

This guide provides an in-depth, objective comparison of the primary methodologies for the large-scale synthesis of this compound. Moving beyond a simple recitation of protocols, we will dissect the causality behind experimental choices, evaluate the economic drivers of each route, and provide the data necessary for researchers, chemists, and process development professionals to make informed decisions.

Synthetic Avenues: A Comparative Overview

The industrial synthesis of this compound invariably begins with the prochiral ketone, 1-indanone. The challenge lies in the stereoselective reduction of the carbonyl group to furnish the desired (S)-enantiomer with high purity. Three principal strategies dominate this landscape:

  • Catalytic Asymmetric Reduction (Chemical): This approach utilizes a small amount of a chiral catalyst to transfer hydrogen from a stoichiometric reductant to the ketone, directing the formation of one enantiomer over the other. Key examples include the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation.[6][7][8][9]

  • Biocatalytic Asymmetric Reduction: This "green chemistry" approach employs enzymes, either as isolated proteins or within whole microbial cells, to perform the enantioselective reduction.[1][2][3][4] These biocatalysts often operate under mild, aqueous conditions and can exhibit near-perfect selectivity.

  • Kinetic Resolution: This older strategy involves the resolution of a racemic mixture of 1-indanol. However, its inherent 50% theoretical yield ceiling makes it economically unviable for large-scale production and is therefore not a preferred industrial method.[3][4]

This guide will focus on the direct, cost-effective asymmetric synthesis routes: chemical and biocatalytic reduction.

Workflow Comparison: Chemical vs. Biocatalytic Routes

The following diagram illustrates the high-level workflow for the two primary synthetic strategies.

G cluster_0 Starting Material cluster_1 Chemical Synthesis Route cluster_2 Biocatalytic Synthesis Route cluster_3 Final Product Indanone 1-Indanone Chem_Catalysis Asymmetric Chemical Catalysis (e.g., CBS, Noyori) Indanone->Chem_Catalysis Bio_Catalysis Whole-Cell Biocatalysis (e.g., Lactobacillus sp.) Indanone->Bio_Catalysis Chem_Conditions Anhydrous Organic Solvent (THF, Toluene) Inert Atmosphere (N₂, Ar) Controlled Temperatures (-78°C to RT) Reagents: Borane, H₂ Gas Chem_Catalysis->Chem_Conditions Chem_Workup Acidic/Basic Quench Solvent Extraction Chromatography/Recrystallization Chem_Catalysis->Chem_Workup Product This compound Chem_Workup->Product Bio_Conditions Aqueous Buffer (pH 6-7) Ambient Temperature (e.g., 30°C) Cofactor Regeneration System Bio_Catalysis->Bio_Conditions Bio_Workup Cell Separation (Centrifugation) Solvent Extraction Distillation/Recrystallization Bio_Catalysis->Bio_Workup Bio_Workup->Product

Caption: High-level workflow comparison of chemical and biocatalytic routes.

In-Depth Analysis of Leading Synthetic Methods

Chemical Catalysis: The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a well-established and reliable method for the enantioselective reduction of prochiral ketones.[6][7][10]

  • Mechanistic Rationale: The reaction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline. This catalyst coordinates with a borane source (e.g., BH₃·SMe₂ or BH₃·THF) to form a chiral Lewis acid complex.[10][11] This complex then coordinates to the ketone's carbonyl oxygen, orienting it in a sterically defined manner. The hydride from the borane is delivered to one specific face of the carbonyl, resulting in the formation of the desired alcohol enantiomer with high selectivity. The catalyst is regenerated, allowing for its use in substoichiometric amounts.[10]

  • Performance & Cost-Effectiveness:

    • Advantages: The CBS reduction is known for its high enantioselectivity (often >95% ee) and broad substrate scope.[6] The catalyst is commercially available, and the reaction is highly predictable.

    • Disadvantages: From a large-scale perspective, the costs can be significant. Borane reagents are pyrophoric, require careful handling under anhydrous and inert conditions, and generate stoichiometric boron-containing waste streams that can be costly to treat.[10][12] The need for cryogenic temperatures for some substrates and anhydrous organic solvents adds to the operational energy and material costs. Catalyst loadings, while catalytic (1-10 mol%), are still a cost driver.[6]

Chemical Catalysis: Noyori Asymmetric Hydrogenation

Developed by Nobel laureate Ryoji Noyori, this method utilizes ruthenium complexes with chiral phosphine ligands (like BINAP) to catalyze the hydrogenation of ketones.[8][9]

  • Mechanistic Rationale: The process involves a Ru(II)-diphosphine-diamine complex that acts as a bifunctional catalyst.[9][13] The ketone substrate coordinates to the Lewis acidic metal center, while the N-H group on the diamine ligand forms a hydrogen bond with the carbonyl oxygen. This "metal-ligand cooperation" facilitates the heterolytic cleavage of H₂ and the subsequent transfer of a hydride and a proton to the ketone, all within a well-defined chiral pocket, ensuring high enantioselectivity.[13]

  • Performance & Cost-Effectiveness:

    • Advantages: This method is exceptionally efficient, with very high turnover numbers (TONs), meaning extremely low catalyst loadings (down to 0.1 mol% or less) are required.[9] It is a clean reaction, with hydrogen gas as the reductant, producing minimal waste.

    • Disadvantages: The primary drawbacks are the high cost of the ruthenium catalyst and chiral ligands, and the need for specialized high-pressure hydrogenation reactors.[14] While the catalyst cost per kilogram of product can be low due to high efficiency, the initial capital investment for equipment and the catalyst itself can be substantial. The catalyst can also be sensitive to impurities.

Biocatalysis: Whole-Cell Reduction

Biocatalytic methods have emerged as a powerful, green, and often more economical alternative for large-scale synthesis.[15] Recent studies have highlighted the use of microorganisms like Lactobacillus paracasei for the reduction of 1-indanone.[1][2][3][4][5]

  • Mechanistic Rationale: Microorganisms possess a vast arsenal of enzymes, including ketoreductases (KREDs), which are highly evolved to reduce carbonyl compounds. In a whole-cell biotransformation, the 1-indanone substrate diffuses into the cell where a specific KRED, using a cellular cofactor like NADPH, reduces it to (S)-1-indanol with exceptional enantioselectivity. The cell's own metabolic machinery continuously regenerates the expensive cofactor, making the process highly efficient.

  • Performance & Cost-Effectiveness:

    • Advantages: This approach is exceptionally cost-effective and environmentally friendly.[1][4] The "catalyst" (the microbial cells) is inexpensive to produce via fermentation. Reactions are run in water under mild conditions (ambient temperature and pressure), drastically reducing energy costs and eliminating the need for hazardous solvents or reagents.[3] The selectivity is often perfect (>99% ee), and yields are very high (e.g., 93% reported for L. paracasei).[1][2][4] The process is also safer, avoiding pyrophoric reagents and high-pressure hydrogen.

    • Disadvantages: The substrate scope of a given microorganism can be limited compared to chemical catalysts.[16] The process requires expertise in microbiology and fermentation. Downstream processing involves separating the product from the aqueous biomass, which can sometimes be challenging, though standard extraction procedures are often sufficient.

Quantitative Performance Comparison

The table below summarizes the key performance and cost-related metrics for the large-scale synthesis of (S)-1-Indanol.

MetricCBS ReductionNoyori Asymmetric HydrogenationBiocatalysis (L. paracasei)
Yield High (typically >90%)Excellent (>95%)Excellent (93%)[1][2][4]
Enantiomeric Excess (ee) Excellent (>95%)[6]Superb (>99%)[9]Superb (>99%)[4]
Catalyst/Reagent Cost Moderate to High (Catalyst + Borane)High (Ru-Ligand Complex)Very Low (Microbial Biomass)
Solvent Anhydrous Organic (THF, Toluene)Organic (EtOH, MeOH)Water
Temperature Low to Ambient (-78°C to 25°C)Ambient to Elevated (e.g., 30°C)Ambient (e.g., 30°C)[3]
Pressure AtmosphericHigh Pressure (H₂)Atmospheric
Waste Stream Boron salts, organic solventsMinimal, organic solventsAqueous biomass, biodegradable
Capital Equipment Standard glass-lined reactorsHigh-pressure hydrogenatorFermenter, standard reactor
Scalability Concerns Handling of pyrophoric boraneHigh-pressure safety, catalyst costFermentation scale-up, downstream
Overall Cost-Effectiveness ModerateModerate-High (depends on scale)Excellent

Experimental Protocols

Protocol 1: Asymmetric Reduction of 1-Indanone via CBS Catalysis (Illustrative)

Causality: This protocol uses the (S)-Me-CBS catalyst to stereoselectively deliver a hydride from borane-dimethyl sulfide complex to the Re face of 1-indanone, yielding (S)-1-indanol. THF is used as an anhydrous solvent to prevent quenching of the borane reagent. The reaction is run at room temperature for operational simplicity, though lower temperatures can sometimes improve selectivity.

  • Reactor Setup: A dry, inerted (N₂) glass-lined reactor is charged with a solution of (S)-2-Methyl-CBS-oxazaborolidine (5 mol%) in anhydrous tetrahydrofuran (THF).

  • Borane Addition: Borane-dimethyl sulfide complex (BH₃·SMe₂, 0.6 equivalents) is slowly added to the catalyst solution at 0-5°C. The mixture is stirred for 15 minutes to allow for complex formation.

  • Substrate Addition: A solution of 1-indanone (1.0 equivalent) in anhydrous THF is added dropwise to the reactor over 2-3 hours, maintaining the internal temperature below 25°C.

  • Reaction Monitoring: The reaction is stirred at room temperature for 4-6 hours. Progress is monitored by HPLC or TLC until 1-indanone consumption is complete.

  • Workup: The reaction is carefully quenched by the slow addition of methanol, followed by 1M HCl. The mixture is stirred for 1 hour.

  • Isolation: The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by distillation or recrystallization to yield (S)-1-indanol.

Protocol 2: Gram-Scale Biocatalytic Reduction of 1-Indanone using Lactobacillus paracasei

Causality: This protocol is based on a published gram-scale synthesis.[3] The L. paracasei whole cells act as a self-contained catalytic system. The buffer maintains an optimal pH for enzymatic activity (pH 6.0). Glucose (not explicitly stated in the source but typical) would serve as the carbon source for the cells and the ultimate source of reducing equivalents for cofactor regeneration. The reaction is run at 30°C, the optimal growth temperature for this bacterium.

  • Biocatalyst Preparation: A culture of Lactobacillus paracasei BD71 is grown in a suitable medium in a fermenter. The cells are harvested by centrifugation and washed with a phosphate buffer (pH 6.0).

  • Reaction Setup: The harvested cell mass (e.g., 300 g dry weight equivalent) is re-suspended in a phosphate buffer (pH 6.0) in a 5 L reactor equipped with agitation.

  • Substrate Addition: 1-indanone (42 mmol), dissolved in a minimal amount of ethanol (10 mL) to aid solubility, is added to the cell suspension.

  • Biotransformation: The mixture is stirred at 150 rpm at 30°C for 36 hours. The reaction is monitored by chiral HPLC to determine conversion and enantiomeric excess.

  • Workup: Upon completion, the reaction mixture is centrifuged to pellet the bacterial cells.

  • Isolation: The supernatant is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield enantiomerically pure (>99% ee) (S)-1-indanol.[3]

Decision Logic for Process Selection

Choosing the optimal synthetic route requires balancing several factors. The following diagram outlines a decision-making framework.

Decision_Tree Start Select Synthesis Route for (S)-1-Indanol Q1 Primary Driver? Start->Q1 Q2 High-Pressure Equipment Available? Q1->Q2 Speed / Predictability Q3 Expertise in Fermentation? Q1->Q3 Low Cost / Green Chemistry Noyori Noyori Hydrogenation Q2->Noyori Yes CBS CBS Reduction Q2->CBS No Bio Biocatalysis Q3->Bio Yes Q3->CBS No

Caption: Decision framework for selecting a large-scale synthesis method.

Conclusion and Authoritative Recommendation

For the large-scale industrial synthesis of this compound, biocatalysis represents the most cost-effective, sustainable, and safe manufacturing route. While chemical methods like the CBS reduction and Noyori hydrogenation offer predictability and high performance, they are burdened by higher material costs, more demanding operational conditions (anhydrous solvents, high pressure), and greater environmental impact.[17]

The biocatalytic route, particularly using whole-cell systems like Lactobacillus paracasei, leverages an inexpensive, self-regenerating catalyst that operates under mild, aqueous conditions.[1][4] This leads to significant reductions in both capital expenditure (no high-pressure reactors) and operational costs (energy, solvent, waste treatment). With reported yields of 93% and enantiomeric excess greater than 99%, the performance of the biocatalytic method is on par with, or superior to, its chemical counterparts, making it the clear choice for modern, cost-conscious, and environmentally responsible pharmaceutical manufacturing.

References

A Comparative Guide to Diastereoselectivity in Reactions with (S)-(+)-1-Indanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and predictable stereochemical control is paramount. Chiral auxiliaries, temporarily incorporated into a substrate to direct the formation of a desired stereoisomer, remain a powerful and reliable strategy.[1][2] Among the plethora of chiral auxiliaries developed, those derived from the rigid indane scaffold have garnered significant attention. This guide provides an in-depth technical comparison of the performance of derivatives of (S)-(+)-1-indanol in various diastereoselective reactions, offering experimental data and mechanistic insights to inform your synthetic strategy.

The this compound Scaffold: A Foundation for Stereocontrol

The efficacy of a chiral auxiliary is rooted in its ability to create a sterically and electronically biased environment around a prochiral center. The this compound framework, particularly its amino derivatives like (1S, 2R)-(-)-cis-1-amino-2-indanol, offers a conformationally constrained bicyclic system. This rigidity minimizes conformational ambiguity in the transition state, leading to higher and more predictable diastereoselectivity.[3]

The true workhorse in this class is the oxazolidinone derivative formed from amino-indanol, which serves as a versatile chiral controller in a multitude of carbon-carbon bond-forming reactions.

Diastereoselective Aldol Reactions: A Head-to-Head Comparison

The aldol reaction is a cornerstone of organic synthesis for constructing β-hydroxy carbonyl compounds. The use of chiral auxiliaries, most notably the Evans oxazolidinones, has become a benchmark for achieving high diastereoselectivity.[2] Derivatives of (S)-1-amino-2-indanol have emerged as highly competitive alternatives.

The stereochemical outcome is rationalized by the Zimmerman-Traxler model, where the formation of a rigid, chelated (Z)-enolate directs the approach of the aldehyde from the less sterically hindered face of the enolate. The bulky indanyl group effectively shields one face, leading to the observed high diastereoselectivity.

Data Comparison: Indanol-Derived Auxiliary vs. Traditional Evans Auxiliaries in Aldol Reactions

Chiral Auxiliary SourceAldehydeDiastereomeric Excess (d.e.)Yield (%)Reference
(1S,2R)-cis-Aminoindanol Isobutyraldehyde>99%75%[3]
Benzaldehyde>99%80%[3]
Propionaldehyde>99%78%[3]
p-Tolualdehyde>99%82%[3]
L-Valine Isobutyraldehyde95-98%80-90%[3]
Benzaldehyde97-99%85-95%[3]
L-Phenylalanine Isobutyraldehyde96-99%82-93%[3]
Benzaldehyde>99%88-96%[3]

As the data illustrates, the indanol-derived auxiliary consistently delivers exceptional levels of diastereoselectivity, often exceeding 99% d.e., rivaling and at times surpassing the performance of traditional Evans auxiliaries derived from L-valine and L-phenylalanine.[3]

Experimental Protocol: Asymmetric Aldol Reaction with an Amino-Indanol-Derived Oxazolidinone

This protocol outlines the key steps for a typical boron-mediated aldol reaction.

1. Preparation of the N-Acyloxazolidinone:

  • The chiral oxazolidinone is first synthesized by reacting (1S,2R)-1-amino-2-indanol with a carbonate source like disuccinimidyl carbonate.

  • The resulting oxazolidinone is then N-acylated (e.g., with propionyl chloride) to attach the enolate precursor.

2. Diastereoselective Aldol Reaction:

  • The N-acyloxazolidinone is dissolved in an anhydrous solvent (e.g., CH₂Cl₂) and cooled to -78 °C.

  • A Lewis acid, typically dibutylboron triflate (Bu₂BOTf), and a hindered base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), are added to form the (Z)-enolate.

  • The aldehyde is then added, and the reaction is stirred at low temperature before being gradually warmed.

  • Workup involves quenching the reaction and removing the boron species.

3. Cleavage of the Chiral Auxiliary:

  • The chiral auxiliary can be cleaved under mild conditions, for example, using lithium hydroperoxide (LiOOH) or sodium methoxide, to yield the corresponding carboxylic acid or methyl ester, respectively, and recover the valuable amino-indanol auxiliary for reuse.

Aldol_Workflow cluster_prep Preparation cluster_reaction Aldol Reaction cluster_cleavage Cleavage Aminoindanol (S)-1-Amino-2-indanol Oxazolidinone Chiral Oxazolidinone Aminoindanol->Oxazolidinone Carbonate source N_Acyl N-Acyloxazolidinone Oxazolidinone->N_Acyl Acyl chloride Enolate (Z)-Enolate N_Acyl->Enolate Bu₂BOTf, Base Adduct Aldol Adduct Enolate->Adduct Aldehyde Aldehyde Aldehyde->Adduct Product Chiral β-Hydroxy Acid/Ester Adduct->Product LiOOH or NaOMe Recovered_Aux Recovered Auxiliary Adduct->Recovered_Aux

Caption: General workflow for an asymmetric aldol reaction using an amino-indanol derived chiral auxiliary.

Diastereoselective Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. The use of chiral auxiliaries attached to the dienophile allows for facial differentiation in the approach of the diene. The oxazolidinone derived from amino indanol has proven to be a highly efficient chiral auxiliary in this context as well.[4]

The high diastereoselectivity is attributed to the rigid conformation of the N-acryloyl oxazolidinone, where the indanol moiety effectively blocks one face of the dienophile from the incoming diene. Lewis acid catalysis, for example with diethylaluminum chloride (Et₂AlCl), can enhance both the rate and the selectivity of the reaction.

Caption: Simplified representation of a Diels-Alder reaction with an indanol-derived chiral auxiliary.

Diastereoselective Alkylations and Conjugate Additions

The application of (S)-1-indanol derivatives extends to the diastereoselective alkylation of enolates and Michael (conjugate) additions. While specific data for (S)-1-indanol itself is less common, its amino derivatives, particularly as oxazolidinones, provide excellent stereocontrol.

In asymmetric alkylations, the chelated (Z)-enolate intermediate directs the approach of the electrophile from the face opposite the bulky indanol group, leading to high diastereoselectivity.[5][6] Similarly, in conjugate additions to α,β-unsaturated systems bearing the chiral auxiliary, the rigid conformation of the Michael acceptor dictates the facial selectivity of the nucleophilic attack.

While direct comparative studies with a broad range of other auxiliaries in these specific reactions are less prevalent in the literature, the consistently high diastereoselectivities reported for indanol-derived auxiliaries in aldol and Diels-Alder reactions suggest their strong potential in these transformations as well.

Asymmetric Reductions

Beyond their role as covalently bound auxiliaries, derivatives of (S)-1-indanol are also employed as chiral ligands for metal-catalyzed asymmetric reductions. For instance, oxazaborolidine catalysts derived from (1S, 2R)-(-)-cis-1-amino-2-indanol are highly effective for the asymmetric reduction of prochiral ketones to chiral secondary alcohols, a key transformation in the synthesis of many pharmaceuticals.[3]

The performance of the indanol-derived catalyst is often comparable to the well-established Corey-Bakshi-Shibata (CBS) catalyst derived from (S)-diphenylprolinol.[3]

Data Comparison: Asymmetric Reduction of Acetophenone Derivatives

SubstrateChiral Alcohol/Catalyst SystemYield (%)Enantiomeric Excess (ee %)Reference
Acetophenone(1S, 2R)-(-)-cis-1-amino-2-indanol derived oxazaborolidine95%96%[3]
(S)-Diphenylprolinol (CBS catalyst)97%97%[3]
4-Chloroacetophenone(1S, 2R)-(-)-cis-1-amino-2-indanol derived oxazaborolidine92%98%[3]
(S)-Diphenylprolinol (CBS catalyst)94%98%[3]
4-Methoxyacetophenone(1S, 2R)-(-)-cis-1-amino-2-indanol derived oxazaborolidine96%95%[3]
(S)-Diphenylprolinol (CBS catalyst)95%96%[3]

Conclusion: A Versatile and Powerful Tool for Asymmetric Synthesis

Derivatives of this compound, particularly the oxazolidinone derived from (1S, 2R)-(-)-cis-1-amino-2-indanol, represent a highly effective and versatile class of chiral auxiliaries. Their rigid bicyclic structure provides a predictable and highly ordered transition state, leading to exceptional levels of diastereoselectivity in a range of important synthetic transformations, including aldol reactions, Diels-Alder reactions, and alkylations. Furthermore, their utility as chiral ligands in asymmetric reductions highlights their broad applicability.

For researchers and professionals in drug development and fine chemical synthesis, the compelling experimental data demonstrates that indanol-derived chiral auxiliaries are a powerful tool, often performing on par with or exceeding the efficacy of more traditional chiral auxiliaries. Their predictable stereochemical outcomes and the potential for auxiliary recovery make them a valuable addition to the modern synthetic chemist's toolbox.

References

A Senior Application Scientist's Guide to the Stereochemical Determination of 1-Indanol Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a critical determinant of biological activity, efficacy, and safety. 1-Indanol and its derivatives represent a significant class of chiral building blocks in the synthesis of numerous pharmacologically active compounds. The stereochemistry at the C1 position profoundly influences their interaction with biological targets. This guide provides an in-depth, comparative analysis of the principal methodologies for assigning the absolute and relative stereochemistry of 1-indanol products, grounded in experimental data and field-proven insights.

The Imperative of Stereochemical Fidelity in 1-Indanol Scaffolds

The two enantiomers of a chiral molecule, like (R)- and (S)-1-indanol, can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Therefore, robust and unequivocal stereochemical assignment is a cornerstone of modern drug discovery and development. This guide will navigate the practical applications and comparative strengths of four key analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Vibrational Circular Dichroism (VCD), Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's Method, and Single-Crystal X-ray Crystallography.

Comparative Overview of Key Analytical Methods

The selection of an appropriate method for stereochemical determination is a strategic decision guided by factors such as sample availability, the physical state of the material, desired accuracy, and available instrumentation.

FeatureChiral HPLCVibrational Circular Dichroism (VCD)Mosher's Method (NMR)X-ray Crystallography
Principle Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.Differential absorption of left and right circularly polarized infrared light, which is compared to a computed spectrum.Derivatization with a chiral reagent (Mosher's acid) to form diastereomers with distinct NMR chemical shifts.Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.
Primary Output Chromatogram with separated peaks for each enantiomer.VCD spectrum showing positive and negative bands corresponding to vibrational modes.¹H NMR spectra of two diastereomeric esters.A three-dimensional electron density map that provides the precise atomic coordinates.
Sample Requirement Micrograms to milligrams for analytical scale.5-15 mg of the chiral alcohol in solution.Sub-milligram to milligrams.Micrograms to milligrams of a high-quality single crystal.
Key Advantage Excellent for determining enantiomeric excess (% ee) and for preparative separation.Non-destructive and applicable to a wide range of molecules in solution, including those that are difficult to crystallize.Relatively rapid and requires standard NMR instrumentation.Provides unambiguous determination of absolute configuration.
Key Limitation Does not directly provide absolute configuration without a reference standard.Requires quantum chemical calculations for absolute configuration assignment.Indirect method that requires derivatization; potential for kinetic resolution.The primary bottleneck is the need to grow a suitable single crystal.

I. Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantiomeric Purity

Chiral HPLC is the go-to method for determining the enantiomeric excess of a 1-indanol sample and for the preparative separation of enantiomers. The underlying principle is the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[1]

Causality in Experimental Choices:

The choice of the CSP is the most critical parameter for successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for chiral alcohols like 1-indanol due to their broad applicability and the variety of chiral recognition mechanisms they employ, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[1] The mobile phase composition, a mixture of a non-polar organic solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol), is optimized to achieve a balance between resolution and analysis time.

Experimental Protocol: Chiral HPLC Separation of 1-Indanol Enantiomers

Objective: To separate the enantiomers of 1-indanol and determine the enantiomeric excess (% ee).

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Column: A polysaccharide-based CSP (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Racemic 1-indanol standard

  • Enantiomerically enriched 1-indanol sample

Procedure:

  • Sample Preparation: Prepare a stock solution of racemic 1-indanol and the enantiomerically enriched sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the samples through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A typical starting composition is Hexane:Isopropanol (90:10, v/v). This ratio can be adjusted to optimize resolution.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 265 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of the two enantiomers.

    • Inject the enantiomerically enriched sample and record the chromatogram.

  • Data Interpretation:

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

II. Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2] For enantiomers, the VCD spectra are mirror images of each other. This technique is particularly valuable for determining the absolute configuration of molecules in solution, circumventing the often-challenging requirement of crystallization.[3]

Causality in Experimental Choices:

The power of VCD lies in its synergy with quantum chemical calculations. The experimental VCD spectrum of an unknown 1-indanol enantiomer is compared to the theoretically predicted spectra for both the (R) and (S) configurations. A match between the experimental and a calculated spectrum provides a confident assignment of the absolute configuration. The choice of solvent is crucial; for (S)-1-indanol, studies have shown that solvents like CCl₄ and DMSO can influence the conformational populations, which must be accounted for in the calculations to achieve an accurate spectral match.[3]

Experimental and Computational Workflow for VCD Analysis of (S)-1-Indanol

Caption: Workflow for VCD-based absolute configuration determination.

Data Interpretation:

The experimental VCD spectrum of (S)-(+)-1-indanol shows a characteristic pattern of positive and negative bands. By performing Density Functional Theory (DFT) calculations, the theoretical VCD spectrum for the (S) enantiomer can be generated. The excellent agreement between the experimental and calculated spectra, in terms of the sign and relative intensity of the key vibrational bands, confirms the absolute configuration as (S).[4]

III. Mosher's Method: Probing Stereochemistry with NMR

Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[5] It involves the derivatization of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers. These diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra, and the pattern of these differences can be used to deduce the absolute configuration of the original alcohol.[6][7]

Causality in Experimental Choices:

The choice of MTPA as the chiral derivatizing agent is strategic. The phenyl group in MTPA creates a strong anisotropic effect, leading to significant and predictable shielding or deshielding of the protons in the vicinity of the newly formed ester linkage. The trifluoromethyl group provides a convenient signal in the ¹⁹F NMR spectrum for assessing diastereomeric purity. By preparing both the (R)- and (S)-MTPA esters, a direct comparison of the chemical shifts (Δδ = δS - δR) for the protons on either side of the stereocenter can be made, which minimizes the risk of misassignment based on a single derivative.

Experimental Protocol: Mosher's Ester Analysis of 1-Indanol

Objective: To determine the absolute configuration of an enantiomerically enriched 1-indanol sample.

Instrumentation:

  • NMR Spectrometer (≥400 MHz)

  • High-purity (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl

  • Deuterated solvent (e.g., CDCl₃)

  • Anhydrous pyridine or DMAP

Procedure:

  • Derivatization:

    • In two separate, dry NMR tubes, dissolve ~1-2 mg of the 1-indanol sample in ~0.5 mL of CDCl₃.

    • To one tube, add a slight excess (~1.2 equivalents) of (R)-(-)-MTPA-Cl and a catalytic amount of DMAP.

    • To the second tube, add a slight excess of (S)-(+)-MTPA-Cl and a catalytic amount of DMAP.

    • Allow the reactions to proceed to completion at room temperature.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomers.

  • Data Analysis:

    • Assign the proton signals for the substituents on either side of the C1 stereocenter.

    • Calculate the chemical shift differences (Δδ = δS - δR) for these protons.

    • Apply the Mosher model: for an (R)-alcohol, the protons on the side of the larger substituent (in terms of steric bulk) will have a positive Δδ, while those on the side of the smaller substituent will have a negative Δδ. The opposite is true for an (S)-alcohol.

Mosher_Model cluster_S_Ester (S)-MTPA Ester cluster_R_Ester (R)-MTPA Ester cluster_Alcohol Chiral Alcohol S_Model Ph | MeO--C--COOR | CF3 R_Model Ph | ROOC--C--OMe | CF3 Alcohol H | L--C--S | OH L Large Group S Small Group Protons_L Protons of L Protons_L->Alcohol Δδ > 0 Protons_S Protons of S Protons_S->Alcohol Δδ < 0

Caption: Simplified Mosher's model for an (R)-alcohol.

IV. Single-Crystal X-ray Crystallography: The Definitive Answer

X-ray crystallography is considered the "gold standard" for the unambiguous determination of absolute configuration. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of every atom in the molecule.

Causality in Experimental Choices:

The success of this method hinges on the ability to grow a high-quality single crystal. For chiral molecules, the determination of absolute configuration relies on the phenomenon of anomalous dispersion. When using an X-ray source with an appropriate wavelength (e.g., Cu Kα), the scattering from atoms is slightly out of phase, which breaks Friedel's law (I(hkl) ≠ I(-h-k-l)). The analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the absolute configuration. A Flack parameter close to 0 for a given stereochemical model indicates a correct assignment, while a value close to 1 suggests the opposite configuration.

Data Interpretation:

For a derivative of 1-indanol, a successful X-ray crystallographic analysis would yield the precise coordinates of all atoms, defining both the relative and absolute stereochemistry. The final report would include the refined crystal structure and a Flack parameter with a small standard uncertainty (e.g., 0.02(4)), providing a high level of confidence in the assigned absolute configuration.

Conclusion: An Integrated Approach to Stereochemical Elucidation

The determination of the absolute and relative stereochemistry of 1-indanol products is a multifaceted challenge that can be confidently addressed by a strategic application of modern analytical techniques. While X-ray crystallography provides the most definitive answer, its requirement for single crystals can be a significant hurdle. Chiral HPLC is indispensable for assessing enantiomeric purity and for preparative separations. For solution-state absolute configuration determination, VCD offers a powerful, non-destructive method, while Mosher's method provides a reliable NMR-based alternative.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-(+)-1-Indanol

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of pharmaceutical research and synthetic chemistry, the integrity of our work is defined not only by the discoveries we make but also by the responsible management of the materials we use. (S)-(+)-1-Indanol, a key chiral intermediate, demands meticulous handling from procurement to disposal. This guide provides a procedural framework for its safe and compliant disposal, grounded in established safety protocols and regulatory standards. Our objective is to empower laboratory professionals with the knowledge to manage chemical waste streams confidently, ensuring personnel safety and environmental stewardship.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent properties of this compound is fundamental to appreciating the necessity for a controlled disposal pathway. It is classified as a hazardous chemical, and its disposal is not a matter of simple convenience but of regulatory compliance and safety.[1][2]

The primary directive is that This compound must be treated as hazardous waste. [2] It should never be disposed of down the drain or in regular trash.[3][4][5] The rationale is clear: its water solubility allows it to become mobile in the environment, and its toxicological properties, while not fully investigated, indicate it is harmful if swallowed and an irritant to skin and eyes.[2][5]

Table 1: Key Safety and Disposal Properties of this compound

PropertyInformationJustification for Disposal Protocol
Chemical Name This compound (or Indan-1-ol)Ensures accurate labeling and identification for waste handlers.
CAS Number 6351-10-6Universal identifier for regulatory and safety documentation.[1]
Physical State Powder SolidRequires containment to prevent dust inhalation and dispersal.[1]
Key Health Hazards Harmful if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation.Direct sewer disposal could contaminate water systems; necessitates PPE during handling.[1][2][5]
Environmental Hazards Water soluble and environmentally mobile; Ecotoxicity not fully characterized.Prohibits drain disposal to prevent entry into aquatic ecosystems.[2][5]
Primary Disposal Route Collection for an approved hazardous waste disposal plant.The standard, safest, and most compliant method for chemical waste.[1][2][5]

The Core Protocol: A Step-by-Step Guide to Disposal

This protocol outlines the self-validating system for the collection and disposal of this compound waste, ensuring safety at every stage.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure appropriate PPE is worn. This is a non-negotiable first line of defense against exposure.

  • Eye Protection: Wear chemical safety goggles or glasses.[6]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).[6]

  • Body Protection: A standard laboratory coat is required to protect clothing.[6]

Step 2: Waste Segregation and Collection

Proper segregation prevents dangerous reactions and ensures the waste stream can be correctly processed.

  • Designate a Waste Stream: this compound waste should be collected as a solid organic chemical waste.

  • Avoid Commingling: Do not mix this compound waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents.[1][7][8] Keep solid and liquid wastes separate.[9]

  • Collection: Carefully transfer the solid waste into a designated hazardous waste container using a scoop or spatula. Avoid creating dust. For small amounts of residue on equipment, proceed to Step 5.

Step 3: Container Selection and Labeling

The container is the primary barrier between the hazardous material and the environment.

  • Container Choice: Use a container that is in good condition, compatible with the chemical (e.g., a high-density polyethylene or glass bottle with a screw cap), and properly sealed to prevent leaks.[7][8][10]

  • Labeling: The container must be clearly and accurately labeled. The label must include:

    • The words "HAZARDOUS WASTE" .[11]

    • The full chemical name: "this compound" .[12]

    • An accurate list of all components and their approximate percentages if it is a mixture.[12]

    • The accumulation start date (the date the first piece of waste is added).[8]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish an SAA for temporary storage.[7]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[13]

  • Storage Conditions: Keep the waste container tightly closed except when adding waste.[7][11][14] Store in a well-ventilated area, such as a designated cabinet.[3][8]

  • Inspections: The SAA should be inspected weekly for leaks or container degradation.[10]

Step 5: Handling Contaminated Labware and Empty Containers

Empty containers that once held this compound are not considered regular trash until properly decontaminated.

  • Decontamination: An "empty" container that held a hazardous waste must be triple-rinsed with a solvent (e.g., ethanol or acetone) capable of removing the residue.[4]

  • Rinsate Collection: The rinsate (the solvent used for rinsing) must be collected and disposed of as its own hazardous waste stream (e.g., "Flammable Liquid Waste containing this compound").[4]

  • Final Disposal: Once triple-rinsed, the container can be disposed of as regular trash after defacing the original chemical label.[4]

Step 6: Arranging for Final Disposal

Hazardous waste must be removed from the laboratory in a timely manner.

  • Contact EHS: Once the waste container is nearly full (around 80-90% capacity), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[13][14]

  • Documentation: Maintain detailed records of waste generation and disposal, as this is a key component of regulatory compliance.[8]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound and related materials in the laboratory.

G start This compound Material for Disposal is_spill Is it a Spill? start->is_spill is_container Is it an Empty Stock Container? is_spill->is_container No spill_protocol Follow Spill Cleanup Protocol: 1. Wear Full PPE 2. Sweep up solid material 3. Place in Hazardous Waste Container is_spill->spill_protocol Yes is_waste Is it Unused Product or Contaminated Material? is_container->is_waste No container_protocol Triple-Rinse Container with Suitable Solvent is_container->container_protocol Yes collect_waste Collect as Solid Hazardous Waste in a Labeled, Compatible Container is_waste->collect_waste Yes store_saa Store in Satellite Accumulation Area (SAA) spill_protocol->store_saa collect_rinsate Collect Rinsate as Hazardous Liquid Waste container_protocol->collect_rinsate dispose_container Dispose of Decontaminated Container in Regular Trash (after defacing label) collect_rinsate->dispose_container collect_waste->store_saa ehs_pickup Arrange for Pickup by EHS / Licensed Contractor store_saa->ehs_pickup

Caption: Decision workflow for the proper disposal of this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-(+)-1-Indanol

Author: BenchChem Technical Support Team. Date: January 2026

As a crucial chiral building block in pharmaceutical synthesis, (S)-(+)-1-Indanol is a compound frequently handled by researchers and drug development professionals. While indispensable, its safe management is paramount. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols. Our objective is to ensure that every interaction with this chemical is underpinned by a robust and self-validating safety culture.

Foundational Step: Hazard Identification and Risk Assessment

Before any container is opened, a thorough understanding of the risks associated with this compound is essential. This compound is not benign, and its toxicological properties have not been fully investigated, demanding a cautious and proactive approach to safety.[1][2]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-Indanol is classified with the following hazards:

  • H302: Harmful if swallowed.[3][4][5]

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[3][4][5]

  • H335: May cause respiratory irritation.[3][4][5]

This compound is typically supplied as a beige or light yellow crystalline solid or powder.[4][6] This physical state presents a significant risk of airborne dust generation during handling, which directly correlates to the risk of respiratory tract irritation and inadvertent ingestion. Therefore, all handling procedures must be designed to mitigate dust exposure.

Core Directive: Personal Protective Equipment (PPE) Selection

The selection of PPE is your primary defense against the identified hazards. The following equipment is mandatory for handling this compound. The rationale behind each selection is critical for appreciating its protective function.

PPE CategoryType / SpecificationStandard (US / EU)Purpose and Rationale
Eye & Face Protection Chemical Safety GogglesOSHA 29 CFR 1910.133 / EN 166Protects against splashes and, crucially, fine dust particles that can cause serious eye irritation.[1][2] Goggles provide a full seal around the eyes, which is superior to standard safety glasses for this application.
Hand Protection Chemical-Resistant Nitrile Gloves-Prevents direct skin contact, mitigating the risk of skin irritation.[4][5] Nitrile provides good resistance against a range of chemicals and is a reliable choice for handling solids and associated solvents.[4][7] Always inspect gloves for defects before use.[8]
Body Protection Laboratory Coat-Protects skin and personal clothing from contamination with this compound dust or potential splashes during solution preparation.[1][2]
Respiratory Protection N95 (US) or P1/FFP1 (EU) Dust MaskNIOSH / EN 143/149Required when handling the powder form outside of a certified chemical fume hood to prevent the inhalation of airborne particles, which can cause respiratory irritation.[8][9]

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow minimizes risk and ensures repeatable, safe outcomes. The following protocol outlines the essential steps from preparation to cleanup.

Step 1: Preparation and Engineering Controls
  • Ventilation is Key: Whenever possible, handle solid this compound within a certified chemical fume hood to contain dust and vapors.[1][10][11] If a fume hood is not available, work in a well-ventilated area and mandate the use of respiratory protection.

  • Emergency Readiness: Confirm that an eyewash station and safety shower are unobstructed and have been recently tested.[1][2] Know the location of the appropriate fire extinguisher and spill cleanup kit.[10]

  • Clear Workspace: Ensure your work area is clean and uncluttered.[12] Only bring the necessary equipment and chemicals into the immediate workspace.

Step 2: Donning PPE

The sequence of putting on PPE is designed to prevent cross-contamination.

  • Don Laboratory Coat.

  • Don Respiratory Protection (if required).

  • Don Eye Protection (Chemical Goggles).

  • Don Gloves (pull cuffs over the sleeves of the lab coat).

Step 3: Handling this compound
  • Minimize Dust: When weighing or transferring the solid, do so carefully and gently to minimize the generation of airborne dust.

  • Avoid Contact: Use spatulas or other appropriate tools for transfer. Never use your hands, even when gloved.

  • Container Management: Keep the source container tightly closed when not in use to prevent spills and contamination.[1][6]

Step 4: Decontamination and Doffing PPE

The removal process is the most critical juncture for preventing personal exposure.

  • Clean Workspace: Clean any contaminated surfaces before removing your PPE.

  • Remove Gloves: Remove gloves using a proper technique (e.g., peeling one off with the other) to avoid touching the outer, contaminated surface with your bare skin.[8]

  • Remove Lab Coat: Remove the lab coat by folding it inward to contain any surface contamination.

  • Remove Eye Protection.

  • Remove Respiratory Protection (if worn).

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water after all PPE has been removed.[1][11]

Disposal and Emergency Plan

Waste Disposal

Proper disposal is an ethical and regulatory obligation.

  • Classification: All waste containing this compound must be treated as hazardous chemical waste. Consult your institution's environmental health and safety (EHS) office and local regulations for specific guidance.[1]

  • Collection: Collect all contaminated solids, used gloves, and weighing papers in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted.

  • Disposal Method: The standard procedure is to use a licensed chemical disposal company.[6] A recommended industrial method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful emissions.[6]

  • Contaminated Packaging: The original container, once empty, should be disposed of in the same manner as the chemical waste itself.[6]

Spill Response

In the event of a spill, immediate and correct action is critical.

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Control: Wearing full PPE, cover the spill with an inert absorbent material.

  • Clean: Carefully sweep or scoop the material into a designated hazardous waste container.[2][4] Avoid creating dust.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

G cluster_prep 1. Preparation cluster_don 2. Donning PPE cluster_handle 3. Handling cluster_decon 4. Decontamination & Doffing cluster_dispose 5. Disposal prep_node Verify Engineering Controls (Fume Hood, Eyewash) don_node Lab Coat → Respirator → Goggles → Gloves prep_node->don_node handle_node Weigh & Transfer Chemical (Minimize Dust) don_node->handle_node decon_node Clean Workspace → Remove Gloves → Lab Coat → Goggles → Respirator → Wash Hands handle_node->decon_node dispose_node Collect Waste in Labeled Container → Consult EHS for Pickup decon_node->dispose_node

Caption: Workflow for safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.